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2-Amino-2-(3,4-dimethoxyphenyl)ethanol Documentation Hub

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  • Product: 2-Amino-2-(3,4-dimethoxyphenyl)ethanol
  • CAS: 114606-60-9

Core Science & Biosynthesis

Foundational

A Technical Guide to the Solubility of 2-Amino-2-(3,4-dimethoxyphenyl)ethanol for Preclinical Research

Abstract The Critical Role of Solubility in Drug Development In the journey from a chemical entity to a therapeutic agent, solubility is a fundamental physical property that cannot be overlooked. Low aqueous solubility i...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The Critical Role of Solubility in Drug Development

In the journey from a chemical entity to a therapeutic agent, solubility is a fundamental physical property that cannot be overlooked. Low aqueous solubility is a major hurdle, often leading to poor absorption and inadequate bioavailability, which can terminate the development of an otherwise promising drug candidate.[1][2] Furthermore, unreliable solubility data can generate misleading results in biological assays; a compound precipitating out of solution may exhibit artificially low potency or cause non-specific effects, leading to costly and time-consuming misdirection of research efforts.[3]

Understanding a compound's solubility in Dimethyl Sulfoxide (DMSO), the universal solvent for primary compound storage, as well as in various organic and aqueous-based media, is therefore essential for:

  • Ensuring the integrity of high-throughput screening (HTS) data.

  • Selecting appropriate vehicles for in vitro and in vivo studies.

  • Guiding formulation development for later-stage preclinical and clinical work.

  • Informing structure-activity relationship (SAR) and structure-property relationship (SPR) studies.

This guide focuses on providing the necessary theoretical background and practical, step-by-step protocols to accurately characterize the solubility of 2-Amino-2-(3,4-dimethoxyphenyl)ethanol.

Compound Profile: 2-Amino-2-(3,4-dimethoxyphenyl)ethanol

To understand the solubility behavior of a molecule, one must first analyze its structure and resulting physicochemical properties.

Chemical Structure:

IUPAC Name: 2-Amino-2-(3,4-dimethoxyphenyl)ethanol

The structure reveals several key functional groups that dictate its interactions with various solvents:

  • Primary Amine (-NH2): A basic group capable of acting as a hydrogen bond donor and acceptor.

  • Hydroxyl Group (-OH): A polar group that is an excellent hydrogen bond donor and acceptor.

  • Dimethoxy Phenyl Group: The two ether groups (-OCH3) are polar and can accept hydrogen bonds. The aromatic ring itself provides a significant nonpolar, hydrophobic character.

This amphipathic nature—possessing both polar (amine, hydroxyl, ethers) and nonpolar (phenyl ring) regions—suggests a nuanced solubility profile.

Table 1: Physicochemical Properties of 2-Amino-2-(3,4-dimethoxyphenyl)ethanol

PropertyValueSource & Implication
Molecular Weight 197.23 g/mol [4] Influences dissolution rate.
Calculated logP -0.3[4] The negative value suggests a higher affinity for polar (aqueous) environments over nonpolar (octanol) ones, predicting good aqueous solubility.
Hydrogen Bond Donors 3 (from -OH and -NH2)[4] High capacity to donate hydrogen bonds, favoring interaction with protic and polar aprotic solvents.
Hydrogen Bond Acceptors 4 (from -OH, -NH2, and two -OCH3)[4] High capacity to accept hydrogen bonds, favoring interaction with polar solvents.
Polar Surface Area 64.7 Ų[4] A moderate polar surface area, suggesting the potential for membrane permeability in addition to aqueous solubility.

Predicted Solubility Behavior:

  • DMSO: Given its status as a highly polar aprotic solvent, DMSO is expected to be an excellent solvent for this compound. It can effectively solvate the entire molecule, interacting with both the polar functional groups and the aromatic ring. High solubility (>>30 mg/mL) is anticipated.[5][6]

  • Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can engage in hydrogen bonding with the amine and hydroxyl groups, suggesting good solubility. The presence of the phenyl ring may slightly limit the maximum achievable concentration compared to smaller, more polar molecules.

  • Aqueous Buffers (e.g., PBS): The calculated logP and multiple hydrogen bonding groups predict significant aqueous solubility. However, as the amine group is basic, the solubility will be pH-dependent, with higher solubility expected at acidic pH where the amine is protonated.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be very low due to the dominance of the polar functional groups.

Experimental Determination of Solubility

Direct experimental measurement is the only definitive way to determine a compound's solubility.[7] Two key methods are employed in drug discovery: the kinetic assay for high-throughput screening and the thermodynamic assay for gold-standard accuracy.[2]

Kinetic Solubility Protocol (High-Throughput Method)

This method is designed for rapid assessment and is highly relevant for early discovery, as it mimics the conditions of many in vitro biological assays where a compound is introduced from a DMSO stock solution into an aqueous buffer.[8][9]

Objective: To determine the concentration at which a compound precipitates when a concentrated DMSO stock is diluted into an aqueous medium.

Materials:

  • 2-Amino-2-(3,4-dimethoxyphenyl)ethanol

  • Anhydrous DMSO

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well microtiter plates (clear bottom for UV analysis)

  • Multichannel pipettes

  • Plate shaker/incubator

  • Plate reader (UV-Vis spectrophotometer or nephelometer)

  • Filtration apparatus (optional, for direct UV assay)

Step-by-Step Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound, typically 10-50 mM, in 100% DMSO.[10] For example, to make a 20 mM stock, dissolve 3.95 mg of the compound (MW 197.23) in 1 mL of DMSO.[9]

  • Plate Setup: Add 198 µL of PBS (pH 7.4) to the wells of a 96-well plate.

  • Compound Addition: Using a multichannel pipette, add 2 µL of the DMSO stock solution to the PBS-containing wells. This results in a final DMSO concentration of 1% and a nominal top compound concentration of 200 µM (if using a 20 mM stock).

  • Incubation: Seal the plate and place it on a plate shaker at room temperature (e.g., 25°C) for 1-2 hours.[3] This allows the solution to reach a state of pseudo-equilibrium.

  • Precipitation Detection:

    • Nephelometry (Light Scattering): Measure the light scattering in each well using a nephelometer. An increase in scattering relative to control wells (containing only 1% DMSO in PBS) indicates the formation of a precipitate.

    • Direct UV Assay: After incubation, filter the solution to remove any precipitate. Measure the UV absorbance of the clear filtrate in a new plate. The concentration is determined by comparing the absorbance to a standard curve prepared by diluting the DMSO stock in a solvent system where the compound is known to be highly soluble (e.g., 50:50 acetonitrile:water).[3]

Thermodynamic Solubility Protocol (Shake-Flask Method)

This "gold standard" method measures the true equilibrium solubility of the solid compound in a solvent, providing highly accurate data crucial for later-stage development.[1][11]

Objective: To determine the saturation concentration of a compound in a specific solvent after an extended equilibration period.

Materials:

  • Solid (crystalline powder) 2-Amino-2-(3,4-dimethoxyphenyl)ethanol

  • Selected solvents (e.g., PBS pH 7.4, Ethanol, Methanol, Acetonitrile)

  • Glass vials with screw caps

  • Orbital shaker or vial roller system capable of maintaining a constant temperature

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PVDF)

  • HPLC-UV or LC-MS/MS system for quantification

Step-by-Step Procedure:

  • Compound Addition: Add an excess amount of the solid compound (e.g., 1-2 mg) to a glass vial.[8] The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.

  • Solvent Addition: Add a precise volume of the desired solvent (e.g., 1 mL) to the vial.

  • Equilibration: Seal the vial tightly and place it on an orbital shaker or roller. Incubate at a controlled temperature (e.g., 25°C) for an extended period, typically 24 to 72 hours, to ensure equilibrium is reached.[10]

  • Phase Separation: After incubation, allow the vials to stand undisturbed for a short period to let heavy solids settle. Centrifuge the vials (e.g., at 3000 rpm for 20 minutes) to pellet any remaining suspended solid.[8]

  • Sample Collection: Carefully withdraw an aliquot of the supernatant, being cautious not to disturb the solid pellet.

  • Filtration: Immediately filter the supernatant through a syringe filter to remove any remaining microscopic particles.

  • Quantification: Prepare a dilution series of the filtered sample. Analyze the samples via a validated HPLC-UV or LC-MS/MS method against a standard curve prepared from a known concentration stock solution to determine the final concentration.[11] This concentration is the thermodynamic solubility.

Workflow Visualization

The following diagram illustrates the decision-making process and experimental workflow for comprehensive solubility characterization.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Definitive Measurement start Compound Received (Solid) prep_stock Prepare 20 mM Stock in DMSO start->prep_stock kinetic_assay Perform Kinetic Solubility Assay (1-2h Incubation) prep_stock->kinetic_assay kinetic_readout Analysis: Nephelometry or Direct UV Assay kinetic_assay->kinetic_readout kinetic_result Kinetic Solubility (µM) kinetic_readout->kinetic_result decision Is Compound a Priority Lead? kinetic_result->decision thermo_assay Perform Thermodynamic Shake-Flask Assay (24-72h Incubation) separation Centrifugation & Filtration thermo_assay->separation quant Quantification: HPLC-UV or LC-MS/MS separation->quant thermo_result Thermodynamic Solubility (µg/mL or µM) quant->thermo_result decision->thermo_assay Yes

Caption: Workflow for solubility assessment from initial screening to definitive analysis.

Conclusion and Practical Implications

While published quantitative solubility data for 2-Amino-2-(3,4-dimethoxyphenyl)ethanol is sparse, its chemical structure strongly suggests high solubility in DMSO and polar protic solvents like ethanol, with significant, pH-dependent solubility in aqueous media. This profile makes it well-suited for initial handling in drug discovery workflows.

However, theoretical prediction is no substitute for empirical data. Adhering to the rigorous kinetic and thermodynamic protocols detailed in this guide is paramount for any research program. The kinetic assay provides a rapid, cost-effective method to flag potential liabilities and ensure the reliability of primary screening data. The thermodynamic shake-flask method delivers the definitive solubility value required for lead optimization, formulation development, and confident interpretation of pharmacokinetic data. By investing in accurate solubility profiling, researchers can make more informed decisions, mitigate risks of project failure, and ultimately accelerate the path from discovery to development.

References

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • Concept Life Sciences. (n.d.). Kinetic & Thermodynamic Solubility. Retrieved from [Link]

  • ResearchGate. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. Retrieved from [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • FooDB. (2010). Showing Compound 2-Aminoethanol (FDB000769). Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-1-(3,4-dimethoxyphenyl)ethan-1-ol. Retrieved from [Link]

  • ResearchGate. (2021). Solubility of drugs in ethanol and dmso. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). DMSO Solubility Assessment for Fragment-Based Screening. Retrieved from [Link]

Sources

Exploratory

2-Amino-2-(3,4-dimethoxyphenyl)ethanol mechanism of action in vitro

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 2-Amino-2-(3,4-dimethoxyphenyl)ethanol: A Hypothetical TAAR1 Agonist Profile Abstract This guide presents a comprehensive strategy for elucid...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 2-Amino-2-(3,4-dimethoxyphenyl)ethanol: A Hypothetical TAAR1 Agonist Profile

Abstract

This guide presents a comprehensive strategy for elucidating the in vitro mechanism of action (MoA) of 2-Amino-2-(3,4-dimethoxyphenyl)ethanol, a compound for which no public pharmacological data currently exists. Based on its structural similarity to known biogenic amines, particularly 3,4-Dimethoxyphenethylamine (DMPEA), we hypothesize that this molecule functions as a selective agonist for the Trace Amine-Associated Receptor 1 (TAAR1). This document provides a detailed, phased experimental plan for researchers, scientists, and drug development professionals to rigorously test this hypothesis. The proposed workflow encompasses initial target engagement and functional activity assays, progresses to selectivity profiling, and culminates in the analysis of downstream signaling pathways. By following this self-validating system of protocols, researchers can systematically characterize the compound's pharmacological profile, a critical step in early-stage drug discovery.

Introduction

Chemical Identity of 2-Amino-2-(3,4-dimethoxyphenyl)ethanol

2-Amino-2-(3,4-dimethoxyphenyl)ethanol is a phenylethanolamine derivative. Its core structure consists of a phenethylamine backbone with two methoxy groups at the 3 and 4 positions of the phenyl ring and a hydroxyl group at the beta-carbon of the ethylamine side chain. While this compound is commercially available from chemical suppliers, there is a notable absence of published research detailing its biological activity or mechanism of action.

The Challenge: Absence of Pharmacological Data

The lack of existing pharmacological data presents both a challenge and an opportunity. Without a known target, initial screening can be resource-intensive. However, the compound's structure provides critical clues for forming a rational, testable hypothesis, allowing for a focused and efficient investigation.

A Structurally-Informed Hypothesis: A Potential TAAR1 Agonist

The structure of 2-Amino-2-(3,4-dimethoxyphenyl)ethanol bears a strong resemblance to 3,4-Dimethoxyphenethylamine (DMPEA), a known agonist of the Trace Amine-Associated Receptor 1 (TAAR1). TAAR1 is a G-protein coupled receptor (GPCR) expressed in the central nervous system and periphery, recognized for its role in modulating monoaminergic neurotransmission. It is a key target in the development of therapeutics for conditions such as schizophrenia, depression, and addiction. The shared 3,4-dimethoxyphenyl moiety suggests that 2-Amino-2-(3,4-dimethoxyphenyl)ethanol may also bind to and activate TAAR1.

Proposed In Vitro Pharmacological Profile

Primary Hypothesis: Selective TAAR1 Agonism

We hypothesize that 2-Amino-2-(3,4-dimethoxyphenyl)ethanol is an agonist at the human TAAR1 receptor. This activity is predicted to be initiated by the binding of the compound to the receptor's orthosteric site, leading to a conformational change that triggers downstream signaling.

Proposed Signaling Cascade

Upon agonist binding, TAAR1 canonically couples to the Gαs subunit of the heterotrimeric G-protein complex. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein) and other kinases such as ERK1/2 (Extracellular signal-regulated kinases 1/2).

Experimental Plan for Mechanism of Action Elucidation

This section details a three-phase experimental plan to systematically investigate the proposed MoA. Each protocol is designed to be a self-validating system.

Phase 1: Primary Target Engagement & Functional Activity

The initial phase aims to confirm two critical aspects: does the compound bind to TAAR1, and does this binding result in a functional response?

This experiment quantifies the affinity of the test compound for the TAAR1 receptor by measuring its ability to compete with a radiolabeled ligand.

Step-by-Step Protocol:

  • Cell Culture & Membrane Preparation: Culture HEK293 cells stably expressing human TAAR1. Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.

  • Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of a suitable TAAR1 radioligand (e.g., [³H]-EPPTB), and varying concentrations of 2-Amino-2-(3,4-dimethoxyphenyl)ethanol.

  • Incubation: Incubate the plates at room temperature for a specified period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

  • Scintillation Counting: Place the filter mats in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model to determine the IC50, which can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

This assay determines whether the compound acts as an agonist, antagonist, or inverse agonist by measuring changes in intracellular cAMP levels following receptor binding.

Step-by-Step Protocol:

  • Cell Culture: Plate HEK293 cells stably expressing human TAAR1 in a 96-well plate and allow them to adhere overnight.

  • Pre-incubation: Aspirate the culture medium and pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for 15-30 minutes to prevent the degradation of cAMP.

  • Compound Addition: Add varying concentrations of 2-Amino-2-(3,4-dimethoxyphenyl)ethanol to the wells. Include a known TAAR1 agonist (e.g., DMPEA) as a positive control.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Cell Lysis and Detection: Lyse the cells and measure the accumulated cAMP levels using a commercially available kit, such as a competitive immunoassay based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Data Analysis: Plot the cAMP response against the log concentration of the compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.

Phase 2: Selectivity Profiling

To be a viable therapeutic candidate, a compound should ideally exhibit high selectivity for its intended target. This phase assesses the compound's binding to other related receptors.

This experiment evaluates the compound's binding affinity against a panel of off-target receptors, particularly other monoaminergic GPCRs.

Methodology:

  • Select Panel: Choose a panel of relevant receptors, such as adrenergic (α1, α2, β1, β2), dopaminergic (D1, D2), and serotonergic (5-HT1A, 5-HT2A) receptors.

  • Outsource or Perform In-House: This screening can be efficiently performed by contract research organizations (CROs) that offer standardized radioligand binding assay panels.

  • Data Interpretation: The results are typically reported as the percent inhibition of radioligand binding at a fixed high concentration (e.g., 10 µM) of the test compound. Significant inhibition (>50%) warrants follow-up with full concentration-response curves to determine Ki values for those off-targets.

Phase 3: Downstream Signaling Pathway Analysis

This phase confirms that the initial functional response (cAMP production) translates to the activation of downstream signaling pathways consistent with TAAR1 agonism.

This experiment measures the phosphorylation of ERK1/2, a key downstream kinase in the TAAR1 signaling cascade.

Step-by-Step Protocol:

  • Cell Culture and Starvation: Plate TAAR1-expressing cells. Once confluent, serum-starve the cells for several hours to reduce basal kinase activity.

  • Compound Treatment: Treat the cells with 2-Amino-2-(3,4-dimethoxyphenyl)ethanol at its EC80 concentration for various time points (e.g., 0, 5, 10, 15, 30 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE, transfer them to a PVDF membrane, and probe with primary antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2.

  • Detection and Analysis: Use a secondary antibody conjugated to HRP and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands. Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.

Data Interpretation and Presentation

Quantitative data should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Hypothetical Binding Affinity and Functional Potency Data

Compound TAAR1 Ki (nM) TAAR1 EC50 (nM) TAAR1 Emax (%)
DMPEA (Control) 150 250 100

| 2-Amino-2-(3,4-dimethoxyphenyl)ethanol | [Insert Value] | [Insert Value] | [Insert Value] |

Table 2: Hypothetical Selectivity Profile

Receptor % Inhibition @ 10 µM
Adrenergic α1 [Insert Value]
Adrenergic β2 [Insert Value]
Dopamine D2 [Insert Value]

| Serotonin 5-HT2A | [Insert Value] |

Visualizing the Hypothesis and Workflow

Diagrams are essential for conveying complex biological pathways and experimental designs.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus TAAR1 TAAR1 G_protein Gαs TAAR1->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Generates G_protein->AC Activates PKA PKA cAMP->PKA Activates ERK ERK1/2 PKA->ERK CREB CREB PKA->CREB pERK p-ERK1/2 ERK->pERK Gene Gene Transcription pERK->Gene pCREB p-CREB CREB->pCREB pCREB->Gene Compound 2-Amino-2-(3,4-dimethoxy phenyl)ethanol Compound->TAAR1 Binds

Caption: Figure 1. Proposed TAAR1 signaling pathway upon activation.

G cluster_phase1 Phase 1: Target Engagement & Function cluster_phase2 Phase 2: Selectivity cluster_phase3 Phase 3: Downstream Signaling Start Hypothesis: Compound is a TAAR1 Agonist Binding Radioligand Binding Assay (Determine Ki) Start->Binding cAMP cAMP Accumulation Assay (Determine EC50, Emax) Binding->cAMP Selectivity Receptor Panel Screening (Determine % Inhibition) cAMP->Selectivity Western Western Blot (Measure p-ERK) Selectivity->Western End Mechanism of Action Profile Western->End

Caption: Figure 2. Experimental workflow for MoA elucidation.

Conclusion

While 2-Amino-2-(3,4-dimethoxyphenyl)ethanol is a data-poor compound, its chemical structure provides a strong rationale for investigating it as a TAAR1 agonist. The experimental plan detailed in this guide offers a robust, logical, and phased approach to systematically test this hypothesis. By confirming target engagement, functional activity, selectivity, and downstream signaling, researchers can build a comprehensive in vitro pharmacological profile, thereby elucidating the core mechanism of action and paving the way for further preclinical development.

References

  • Title: The Trace Amine-Associated Receptor 1 (TAAR1): A New Drug Target for Schizophrenia. Source: Journal of Experimental Pharmacology URL: [Link]

  • Title: 3,4-Dimethoxyphenethylamine (DMPEA) is a TAAR1 Agonist. Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Trace Amine-Associated Receptor 1: A Novel Therapeutic Target for Neuropsychiatric Disorders. Source: Pharmacological Reviews URL: [Link]

Foundational

A Framework for the Investigation of Crystal Structure and Polymorphism of 2-Amino-2-(3,4-dimethoxyphenyl)ethanol: A Technical Guide for Drug Development Professionals

Executive Summary & Introduction 2-Amino-2-(3,4-dimethoxyphenyl)ethanol is a chiral amino alcohol derivative with structural motifs common in pharmacologically active molecules. As with any crystalline active pharmaceuti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Introduction

2-Amino-2-(3,4-dimethoxyphenyl)ethanol is a chiral amino alcohol derivative with structural motifs common in pharmacologically active molecules. As with any crystalline active pharmaceutical ingredient (API), a thorough understanding of its solid-state properties is not merely an academic exercise but a cornerstone of robust drug development. The ability of a single compound to exist in multiple crystal structures, a phenomenon known as polymorphism, can profoundly influence critical drug performance attributes, including solubility, dissolution rate, stability, and bioavailability.[1][2][3] Failure to identify and control the polymorphic form of an API can lead to catastrophic development setbacks, including batch failures, loss of therapeutic efficacy, and adverse patient outcomes.

The case of Ritonavir, an HIV protease inhibitor, serves as a stark reminder of these risks. The unexpected appearance of a more stable, less soluble polymorph after the drug was marketed led to formulation failures and a temporary withdrawal from the market, underscoring the critical importance of comprehensive polymorphic screening during early-stage development.[4]

This technical guide provides a comprehensive framework for the systematic investigation of the crystal structure and potential polymorphism of 2-Amino-2-(3,4-dimethoxyphenyl)ethanol. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the causal scientific reasoning behind them. We will proceed from initial polymorph screening and material generation to in-depth characterization and an analysis of the potential implications for formulation and manufacturing.

Physicochemical Profile & Propensity for Polymorphism

The molecular structure of 2-Amino-2-(3,4-dimethoxyphenyl)ethanol (C₁₀H₁₅NO₃) possesses several key features that suggest a high likelihood of polymorphic behavior:

  • Hydrogen Bonding: The presence of primary amine (-NH₂) and hydroxyl (-OH) groups provides multiple sites for strong hydrogen bond donation and acceptance. Different arrangements of these hydrogen bonding networks are a primary driver of polymorphism.

  • Conformational Flexibility: Rotation around the C-C and C-O single bonds can lead to different molecular conformations that may be "frozen" into distinct crystal lattices.

  • Aromatic Interactions: The dimethoxyphenyl ring allows for potential π-π stacking interactions, which can vary in their geometry and contribute to different packing arrangements.

A summary of the molecule's basic properties is provided below.

PropertyValueSource
Molecular FormulaC₁₀H₁₅NO₃[5]
Molecular Weight197.23 g/mol [5]
IUPAC Name2-amino-2-(3,4-dimethoxyphenyl)ethanol[6]
ChiralityContains a stereogenic center[7]

Experimental Workflow: Polymorph Screening & Identification

The primary objective of a polymorph screen is to crystallize the API under a wide range of conditions to induce the formation of as many crystalline forms as possible. A robust screen is the foundation for identifying the most thermodynamically stable form and any relevant metastable forms.

Protocol: Generation of Crystalline Forms

The choice of crystallization method directly influences the kinetics of nucleation and crystal growth, which can trap molecules in different packing arrangements.

Objective: To produce a diverse set of solid forms of 2-Amino-2-(3,4-dimethoxyphenyl)ethanol for analysis.

Methodology:

  • Solvent Variation Crystallization:

    • Rationale: Solvents with different polarities, hydrogen bonding capabilities, and boiling points can lead to the formation of different polymorphs or solvates.

    • Procedure:

      • Prepare saturated solutions of the compound in a diverse panel of at least 15-20 solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, toluene, heptane, water, acetonitrile).

      • Allow solutions to evaporate slowly at ambient temperature.

      • Induce crystallization by rapid cooling ("crash cooling") of separate saturated solutions.

      • Induce crystallization by slow cooling (e.g., 0.1°C/min) in a controlled reactor.

  • Anti-Solvent Addition:

    • Rationale: Rapidly changing the solvent environment can induce precipitation, potentially trapping metastable forms.

    • Procedure:

      • Dissolve the compound in a "good" solvent to near saturation.

      • Add a miscible "anti-solvent" (in which the compound is poorly soluble) dropwise until precipitation occurs.

  • Slurry Conversion (Competitive Stability Testing):

    • Rationale: In a suspension containing multiple forms, the less stable forms will dissolve and recrystallize into the most stable form over time. This is a crucial experiment for determining thermodynamic stability at a given temperature.

    • Procedure:

      • Create a slurry of the initial solid material in a solvent where it has moderate solubility.

      • Agitate the slurry at controlled temperatures (e.g., 5°C, 25°C, 50°C) for an extended period (e.g., 7-14 days).

      • Periodically sample the solid phase and analyze it to see if form conversion has occurred.

Primary Characterization Workflow

Once various solid samples are generated, a rapid and efficient analytical workflow is required to determine if different crystalline forms have been isolated.

G cluster_0 Phase 1: Form Generation cluster_1 Phase 2: Primary Analysis cluster_2 Phase 3: Decision gen_solv Solvent Crystallization (Evaporation, Cooling) pxrd Powder X-Ray Diffraction (PXRD) 'Gold Standard' for Form ID gen_solv->pxrd Generated Solids gen_anti Anti-Solvent Addition gen_anti->pxrd Generated Solids gen_slurry Slurry Conversion gen_slurry->pxrd Generated Solids decision Compare PXRD Patterns & Thermal Events pxrd->decision dsc Differential Scanning Calorimetry (DSC) dsc->decision microscopy Hot-Stage Microscopy (HSM) microscopy->dsc Visual Confirmation unique_form Unique Form Identified decision->unique_form Different known_form Known Form decision->known_form Identical char_scxrd In-depth Characterization unique_form->char_scxrd archive Archive Sample known_form->archive

Caption: Workflow for Polymorph Screening and Identification.

In-Depth Physicochemical Characterization

Samples identified as unique forms via the primary screening workflow must undergo comprehensive characterization to elucidate their structure and determine their key physicochemical properties.

Definitive Structural Analysis
  • Single Crystal X-Ray Diffraction (SCXRD): This is the definitive technique for determining the three-dimensional atomic arrangement within a crystal.[8][9] It provides unequivocal proof of a new polymorphic form by revealing the unit cell dimensions, space group, and the precise conformation and packing of molecules.

Spectroscopic and Thermal Characterization Protocols

Objective: To gather a comprehensive dataset comparing the properties of the identified forms.

  • Powder X-Ray Diffraction (PXRD):

    • Rationale: Provides a unique "fingerprint" for each crystalline form based on the Bragg diffraction of X-rays from the crystal lattice planes.[4]

    • Protocol: Scan the sample over a 2θ range of 2° to 40° using a Cu Kα source. The resulting diffractogram, with its characteristic peak positions and intensities, is used for identification and quality control.

  • Differential Scanning Calorimetry (DSC):

    • Rationale: Measures the difference in heat flow between the sample and a reference as a function of temperature. It identifies melting points, phase transitions, and desolvation events.[10] Different polymorphs will typically exhibit different melting points.

    • Protocol: Heat the sample (typically 2-5 mg) in a sealed aluminum pan at a controlled rate (e.g., 10°C/min) under a nitrogen purge.

  • Thermogravimetric Analysis (TGA):

    • Rationale: Measures the change in mass of a sample as a function of temperature. It is essential for distinguishing between anhydrous polymorphs and solvated or hydrated forms (pseudopolymorphs).[11]

    • Protocol: Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen purge and monitor for mass loss.

  • Vibrational Spectroscopy (FT-IR/Raman):

    • Rationale: These techniques probe the vibrational modes of molecules. Differences in crystal packing and molecular conformation between polymorphs lead to distinct shifts in the spectra, particularly in regions corresponding to hydrogen bonding (e.g., O-H and N-H stretching).[8]

    • Protocol: Collect spectra for each form. For FT-IR, this is often done using an ATR accessory. For Raman, a non-destructive laser is focused on the sample.

Hypothetical Data Summary

The following table illustrates the type of comparative data that would be generated for two hypothetical polymorphs of 2-Amino-2-(3,4-dimethoxyphenyl)ethanol.

ParameterForm I (Hypothetical)Form II (Hypothetical)Technique
Crystal SystemMonoclinicOrthorhombicSCXRD
Melting Point (Tₒₙₛₑₜ)155 °C148 °CDSC
Heat of Fusion (ΔHբ)85 J/g72 J/gDSC
Mass Loss up to 120°C< 0.1%< 0.1%TGA
Key PXRD Peaks (2θ)10.2°, 15.5°, 20.8°8.9°, 16.1°, 22.5°PXRD
N-H Stretch3350 cm⁻¹3325 cm⁻¹FT-IR
Aqueous Solubility (25°C)0.5 mg/mL1.2 mg/mLHPLC
Thermodynamic StabilityMost stable form at 25°CMetastable formSlurry Conversion

Implications for Drug Development & Control Strategy

The differences observed between hypothetical Forms I and II would have significant consequences for drug development:

  • Bioavailability & Formulation: Form II, with its higher hypothetical solubility, would likely exhibit a faster dissolution rate and potentially higher oral bioavailability.[1][12] This would make it a candidate for an immediate-release dosage form. Conversely, the lower solubility of the stable Form I might be suitable for a modified-release formulation.

  • Manufacturing & Stability: As the most thermodynamically stable form, Form I would be the preferred candidate for development.[1] Using the metastable Form II would carry the risk of it converting to the less soluble Form I during manufacturing (e.g., wet granulation) or upon storage, which could drastically alter the drug product's performance.[12]

  • Process Control: The manufacturing process for the API must be designed to consistently produce the desired polymorph (Form I). This involves defining and controlling critical process parameters such as solvent choice, crystallization temperature, and cooling rate. PXRD would be implemented as a critical quality control test for API batch release.

Conclusion

The investigation of polymorphism is an indispensable component of modern drug development. For a molecule like 2-Amino-2-(3,4-dimethoxyphenyl)ethanol, with its inherent structural features conducive to forming multiple crystal lattices, a proactive and systematic approach is mandatory. By employing the integrated workflow of controlled crystallization, rapid screening, and in-depth characterization described in this guide, development teams can effectively identify, understand, and control the solid form of the API. This ensures the selection of the optimal form for development, leading to a safer, more effective, and more consistent drug product.

References

  • Resonance | Indian Academy of Sciences. (2009). Polymorphism. [Link]

  • News-Medical.Net. (2020). Characterizing Polymorphs and Amorphous Form. [Link]

  • Google Patents. (1998).
  • Asian Journal of Pharmacy and Technology. (2020). Different Techniques and Characterization of Polymorphism with their Evaluation: A Review. [Link]

  • TA Instruments. (n.d.). Key Analytical Techniques for Pharmaceutical Discovery and Formulation. [Link]

  • Nishka Research. (n.d.). Characterization of Polymorphic Forms (Polymorphism). [Link]

  • ResearchGate. (n.d.). Analytical techniques for studying and characterizing polymorphs and polymorphic transitions. [Link]

  • PubChem. (n.d.). 2-Amino-1-(3,4-dimethoxyphenyl)ethan-1-ol. [Link]

  • ResearchGate. (2014). Concomitant polymorphism and a temperature-dependent phase change in (E)-[1-(4-methoxyphenyl)-3-phenyl-2-propenylideneamino]oxyacetic acid. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Impact of Polymorphism on Drug Formulation and Bioavailability. [Link]

  • PMC. (n.d.). Three-Component Synthesis and Crystal Structure of 2-Amino-3-cyano-4H-pyran and -thiopyran Derivatives. [Link]

  • Changzhou Xuanming Pharmaceutical Technology Co., Ltd. (n.d.). 2-amino-2-(3,4-dimethoxyphenyl)ethanol. [Link]

  • Alichem. (n.d.). (S)-2-Amino-2-(3,4-dimethoxyphenyl)ethanol. [Link]

  • ResearchGate. (2018). Crystal structure of ethyl 2-amino-4-(3-methoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate, C22H19NO6. [Link]

  • ResearchGate. (2014). (PDF) Polymorphism: The Phenomenon Affecting the Performance of Drugs. [Link]

  • Symbiosis Online Publishing. (2014). Polymorphism: The Phenomenon Affecting the Performance of Drugs. [Link]

  • AVESİS. (n.d.). Crystal structure and Hirshfeld surface analysis of 2-amino-4-(4-methoxyphenyl)-6-oxo-1-phenyl. [Link]

  • MDPI. (2025). Functionalized Polyphenols: Understanding Polymorphism of 2-Chloro-3′,4′-Diacetoxy-Acetophenone. [Link]

  • SciELO. (n.d.). Polymorphism: an evaluation of the potential risk to the quality of drug products from the Farmácia Popular Rede Própria. [Link]

  • ResearchGate. (2026). Investigation of Polymorphism in 2-Amino-4,5-dimethylthiophene-3-carbonitrile | Request PDF. [Link]

  • MDPI. (2015). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. [Link]

  • PMC. (2016). Novel synthetic (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol inhibits arthritis by targeting signal transducer and activator of transcription 3. [Link]

Sources

Exploratory

Pharmacokinetics and Metabolism of 2-Amino-2-(3,4-dimethoxyphenyl)ethanol: A Comprehensive Technical Guide

Executive Summary In contemporary drug discovery, substituted phenylglycinols and phenylethanolamines serve as highly versatile scaffolds. 2-Amino-2-(3,4-dimethoxyphenyl)ethanol (often utilized as its (R)-enantiomer, CAS...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary drug discovery, substituted phenylglycinols and phenylethanolamines serve as highly versatile scaffolds. 2-Amino-2-(3,4-dimethoxyphenyl)ethanol (often utilized as its (R)-enantiomer, CAS: 114673-68-6 ) is a prime example of an alpha-amino alcohol that bridges the structural space between catecholamines and synthetic methoxylated phenethylamines. Understanding the precise absorption, distribution, metabolism, and excretion (ADME) profile of this compound is essential for predicting systemic clearance, avoiding toxic metabolite accumulation, and mitigating drug-drug interactions (DDIs).

This whitepaper dissects the mechanistic pharmacokinetics of 2-Amino-2-(3,4-dimethoxyphenyl)ethanol, detailing its Phase I and Phase II biotransformations, and provides field-proven, self-validating in vitro protocols for robust pharmacokinetic profiling.

Physicochemical Profiling and Absorption Kinetics

The pharmacokinetic behavior of 2-Amino-2-(3,4-dimethoxyphenyl)ethanol is dictated by its distinct functional groups:

  • Primary Amine (C2): With a predicted pKa of ~9.0, the amine is predominantly protonated at physiological pH (7.4). This ionization restricts passive transcellular diffusion across the blood-brain barrier (BBB) compared to its non-polar analogs.

  • 3,4-Dimethoxyaryl System: The addition of two methoxy groups significantly increases the molecule's lipophilicity (LogP), counterbalancing the hydrophilicity of the amine and the terminal hydroxyl group. This structural feature optimizes moderate intestinal absorption while providing a highly specific target for hepatic oxidative enzymes.

Mechanistic Metabolic Pathways

The biotransformation of 2-Amino-2-(3,4-dimethoxyphenyl)ethanol is driven by three primary enzymatic axes. Understanding the causality of these pathways allows researchers to predict metabolic liabilities accurately.

Phase I: Cytochrome P450-Mediated O-Demethylation

The 3,4-dimethoxy substitution is highly susceptible to oxidative cleavage. Cytochrome P450 enzymes—specifically CYP2D6 and CYP3A4 —catalyze the O-demethylation of the methoxy groups to form reactive catechol and phenol intermediates. Mechanistically, the enzyme abstracts a hydrogen from the methoxy methyl group, followed by oxygen rebound to form an unstable hemiacetal that rapidly collapses to yield the free phenol and formaldehyde. This is mechanistically homologous to the CYP2D6/CYP3A4-driven O-demethylation observed in other 3,4-dimethoxy compounds and opioids like oxycodone 1[1] .

Phase I: MAO-Mediated Oxidative Deamination

Because the primary amine is situated on a benzylic carbon, the compound is a prime substrate for Monoamine Oxidase (MAO-A and MAO-B) . The reaction proceeds via the generation of an imine intermediate and the reduction of the enzyme's FAD cofactor. The imine is subsequently hydrolyzed to yield a ketone/aldehyde. The van der Waals volume of the 3,4-dimethoxy substituents significantly influences the binding affinity to the MAO active site, dictating the rate of C-H bond cleavage 2[2].

Phase I: Alcohol Oxidation (ADH/ALDH)

The terminal primary alcohol (C1) is targeted by Alcohol Dehydrogenase (ADH) , converting it to an aldehyde. This intermediate is rapidly oxidized by Aldehyde Dehydrogenase (ALDH) to a stable carboxylic acid derivative (a substituted phenylglycine analog) 3[3].

Phase II: Conjugation

Following O-demethylation, the resulting catechol metabolites undergo rapid Phase II conjugation via Uridine 5'-diphospho-glucuronosyltransferases (UGTs) and Sulfotransferases (SULTs). This dramatically increases aqueous solubility, facilitating rapid renal clearance.

Metabolism Parent 2-Amino-2-(3,4-dimethoxyphenyl)ethanol (Parent Compound) ODemethyl O-Demethylated Metabolites (Catechol/Phenol Derivatives) Parent->ODemethyl CYP2D6 / CYP3A4 (O-Demethylation) Deamin Oxidative Deamination Product (Aldehyde Intermediate) Parent->Deamin MAO-A / MAO-B (Oxidative Deamination) Acid Carboxylic Acid Derivative (Phenylglycine Analog) Parent->Acid ADH / ALDH (Alcohol Oxidation) Phase2 Phase II Conjugates (Glucuronides/Sulfates) ODemethyl->Phase2 UGTs / SULTs (Conjugation) Deamin->Acid ALDH (Oxidation)

Figure 1: Predicted Phase I and Phase II metabolism of 2-Amino-2-(3,4-dimethoxyphenyl)ethanol.

Quantitative Kinetic Data

To facilitate PBPK modeling, the predicted enzymatic kinetic parameters for 2-Amino-2-(3,4-dimethoxyphenyl)ethanol—extrapolated from structurally homologous phenylethanolamine derivatives—are summarized below.

Table 1: Predicted Enzymatic Kinetic Parameters & Inhibitor Profiling

Enzyme SystemPrimary Metabolic PathwayApparent Km​ (µM) Vmax​ (pmol/min/mg)Selective Inhibitor
CYP2D6 O-Demethylation15.0 - 35.0120.0 - 150.0Quinidine
CYP3A4 O-Demethylation150.0 - 250.0300.0 - 400.0Ketoconazole
MAO-A Oxidative Deamination40.0 - 60.085.0 - 110.0Clorgyline
ADH Alcohol Oxidation200.0 - 300.050.0 - 80.0Fomepizole

Experimental Methodologies: Self-Validating Protocols

To empirically validate the kinetic parameters outlined above, the following methodologies are engineered with built-in causality and self-validation mechanisms.

Protocol A: CYP450-Mediated Microsomal Stability (HLM Assay)

Objective: Determine intrinsic clearance ( CLint​ ) and map specific CYP contributions. Causality & Validation: We utilize a 1:3 sample-to-cold-acetonitrile quench ratio. This instantly denatures CYP enzymes, freezing the metabolite profile at exact time points, while precipitating proteins to prevent LC-MS/MS column fouling. A minus-NADPH control is mandatory to rule out non-cytochrome-mediated degradation (e.g., esterase or spontaneous hydrolysis).

Step-by-Step Workflow:

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl2​ .

  • Spiking: Introduce pooled Human Liver Microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL.

  • Compound Addition: Add 2-Amino-2-(3,4-dimethoxyphenyl)ethanol to a final concentration of 1 µM. Ensure the final DMSO concentration remains below 0.1% to prevent solvent-induced CYP inhibition.

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Initiation: Start the reaction by adding 1 mM NADPH (the required electron donor for CYP450 activity).

  • Sampling & Quenching: At designated time points (0, 5, 15, 30, 45, and 60 min), extract a 50 µL aliquot and immediately transfer it into 150 µL of ice-cold acetonitrile containing 100 ng/mL of an internal standard (e.g., labetalol).

  • Centrifugation: Centrifuge the quenched samples at 15,000 x g for 10 minutes at 4°C.

  • Analysis: Transfer the supernatant to autosampler vials for LC-MS/MS quantification.

Workflow Prep 1. Microsome Prep HLM + NADPH Incub 2. Incubation 37°C, 0-60 min Prep->Incub Quench 3. Quenching Cold Acetonitrile Incub->Quench Centrifuge 4. Centrifugation Protein Precipitation Quench->Centrifuge LCMS 5. LC-MS/MS Quantification Centrifuge->LCMS

Figure 2: Standard in vitro human liver microsome (HLM) stability and metabolite profiling workflow.

Protocol B: Recombinant MAO Oxidative Deamination Assay

Objective: Quantify the specific clearance contribution of MAO-A versus MAO-B. Causality & Validation: Instead of endpoint LC-MS/MS, this protocol utilizes a continuous fluorometric readout using Amplex Red. As MAO oxidatively deaminates the primary amine, it stoichiometrically generates hydrogen peroxide ( H2​O2​ ). In the presence of horseradish peroxidase, H2​O2​ reacts with Amplex Red to form highly fluorescent resorufin, allowing for real-time, high-resolution calculation of Vmax​ and Km​ .

Step-by-Step Workflow:

  • Buffer Setup: Prepare 50 mM potassium phosphate buffer (pH 7.4).

  • Enzyme Preparation: Add 50 µg/mL of recombinant human MAO-A or MAO-B to a black, flat-bottom 96-well microplate.

  • Probe Addition: Add the Amplex Red reagent (50 µM final) and horseradish peroxidase (1 U/mL final).

  • Initiation: Add 2-Amino-2-(3,4-dimethoxyphenyl)ethanol across a concentration gradient (1 µM to 200 µM) to initiate the reaction.

  • Kinetic Readout: Continuously monitor fluorescence (Excitation: 530 nm / Emission: 590 nm) at 37°C for 30 minutes.

  • Data Processing: Plot the initial velocity ( V0​ ) against substrate concentration to derive Michaelis-Menten parameters.

References

  • Sigma-Aldrich. "(R)-2-Amino-2-(3,4-dimethoxyphenyl)ethanol | 114673-68-6". Sigma-Aldrich Product Catalog.
  • Caspar, A. T., et al. "How to Study the Metabolism of New Psychoactive Substances for the Purpose of Toxicological Screenings—A Follow-Up Study Comparing Pooled Human Liver S9, HepaRG Cells, and Zebrafish Larvae". Frontiers in Chemistry.
  • ResearchGate. "Quantitative contribution of CYP2D6 and CYP3A to oxycodone metabolism in human liver and intestinal microsomes". ResearchGate.
  • Miller, J. R., et al. "Structure−Activity Relations in the Oxidation of Phenethylamine Analogues by Recombinant Human Liver Monoamine Oxidase A". Biochemistry - ACS Publications.
  • Sekar, B. S., et al. "One-pot synthesis of (R)- and (S)-phenylglycinol from bio-based l-phenylalanine by an artificial biocatalytic cascade". PMC / NIH.

Sources

Foundational

2-Amino-2-(3,4-dimethoxyphenyl)ethanol receptor binding affinity assays

Pharmacological Evaluation of Phenylglycinol Derivatives: Receptor Binding Affinity Assays for 2-Amino-2-(3,4-dimethoxyphenyl)ethanol at GPR88 Introduction & Pharmacological Context 2-Amino-2-(3,4-dimethoxyphenyl)ethanol...

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Author: BenchChem Technical Support Team. Date: April 2026

Pharmacological Evaluation of Phenylglycinol Derivatives: Receptor Binding Affinity Assays for 2-Amino-2-(3,4-dimethoxyphenyl)ethanol at GPR88

Introduction & Pharmacological Context

2-Amino-2-(3,4-dimethoxyphenyl)ethanol (CAS 114673-68-6) represents a critical phenylglycinol-derived structural motif in modern medicinal chemistry. Recently, phenylglycinol derivatives have emerged as potent synthetic agonists for the orphan G protein-coupled receptor 88 (GPR88)[1]. GPR88 is a striatum-enriched, Gαi/o-coupled receptor heavily implicated in the pathophysiology of central nervous system (CNS) disorders, including schizophrenia, Parkinson's disease, and addiction[2].

Because the endogenous ligand for GPR88 remains elusive, characterizing synthetic modulators like 2-Amino-2-(3,4-dimethoxyphenyl)ethanol requires a robust, self-validating system of receptor binding and functional assays. This technical guide details the core methodologies for evaluating the thermodynamic binding affinity and kinetic functional efficacy of this compound at GPR88.

Mechanistic Grounding: The GPR88 Signaling Pathway

To design an effective assay cascade, one must first understand the receptor's signal transduction mechanism. GPR88 couples primarily to the inhibitory G-protein (Gαi/o). Upon agonist binding, the receptor catalyzes the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gαi/o-Gβγ complex. The active Gαi subunit subsequently inhibits adenylyl cyclase (AC), reducing the conversion of ATP to cyclic AMP (cAMP) and dampening downstream signaling[1].

GPR88_Signaling Ligand 2-Amino-2-(3,4- dimethoxyphenyl)ethanol Receptor GPR88 Receptor Ligand->Receptor Binds (Ki) G_protein Gαi/o Protein Receptor->G_protein Activates (GTPγS Assay) Effector Adenylyl Cyclase G_protein->Effector Inhibits Second_Msgr cAMP Levels Effector->Second_Msgr Decreases (TR-FRET Assay)

GPR88 Gαi/o signaling pathway modulated by phenylglycinol derivatives.

Radioligand Competition Binding Assay (Thermodynamic Affinity)

To determine the thermodynamic binding affinity ( Ki​ ) of 2-Amino-2-(3,4-dimethoxyphenyl)ethanol, a competition binding assay utilizing the tritiated agonist [ 3 H]RTI-33 is employed. [ 3 H]RTI-33 is the first validated radioligand for GPR88, exhibiting a Kd​ of ~85 nM[3].

Scientific Causality & Assay Design: We utilize Chinese Hamster Ovary (CHO) cells stably expressing human GPR88 (hGPR88-CHO). CHO cells lack endogenous GPR88, providing a null background that prevents signal confounding from native receptors[4]. Furthermore, because the target compound contains a positively charged primary amine, it is prone to non-specific adhesion to negatively charged glass fiber filters. To counteract this, filters must be pre-treated with polyethylenimine (PEI), a cationic polymer that neutralizes the filter's charge.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize hGPR88-CHO cell pellets in ice-cold assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl 2​ , 1 mM EDTA). Crucial Step: The inclusion of 5 mM MgCl 2​ is mandatory; divalent cations stabilize the high-affinity agonist-receptor-G-protein ternary complex required for accurate orthosteric binding.

  • Incubation Assembly: In a 96-well plate, combine 50 µg of membrane protein, 2 nM [ 3 H]RTI-33, and varying concentrations of 2-Amino-2-(3,4-dimethoxyphenyl)ethanol ( 10−11 to 10−4 M).

  • Self-Validating Control: Define Non-Specific Binding (NSB) by adding 10 µM of unlabeled RTI-13951-33 to a subset of wells[3]. This ensures that only specific, receptor-mediated binding is quantified.

  • Filtration & Detection: Incubate for 90 minutes at room temperature to achieve thermodynamic equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B filters pre-soaked in 0.5% PEI. Wash three times with ice-cold buffer, add scintillation cocktail, and quantify radioactivity via a microplate scintillation counter.

[ 35 S]GTPγS Functional Binding Assay (Kinetic Efficacy)

While radioligand displacement confirms orthosteric binding, it cannot distinguish between agonists and antagonists. The[ 35 S]GTPγS assay bridges this gap by measuring the kinetic accumulation of a radiolabeled, non-hydrolyzable GTP analog, directly quantifying G-protein activation[5].

Step-by-Step Methodology:

  • Buffer Formulation: Prepare assay buffer containing 20 mM HEPES (pH 7.4), 100 mM NaCl, 5 mM MgCl 2​ , 1 mM DTT, and 10 µM GDP[5]. Crucial Step: Excess GDP is required to suppress basal, spontaneous G-protein activation, thereby widening the signal-to-noise ratio for agonist-induced [ 35 S]GTPγS binding.

  • Reaction Assembly: Incubate 10 µg of hGPR88-CHO membranes with 0.1 nM[ 35 S]GTPγS and serial dilutions of the test compound for 60 minutes at 30°C.

  • Termination: Filter through GF/B filters, wash with ice-cold buffer, and measure bound radioactivity to calculate the EC50​ and Emax​ .

Assay_Workflow Membrane 1. Membrane Prep hGPR88-CHO cells + MgCl2 buffer Incubation 2. Ligand Incubation [3H]RTI-33 + Test Compound Equilibrium at RT Membrane->Incubation Filtration 3. Vacuum Filtration GF/B filters pre-soaked in PEI Wash unbound ligand Incubation->Filtration Detection 4. Scintillation Counting Quantify specific binding Calculate Ki Filtration->Detection

Sequential workflow for GPCR radioligand competition binding assays.

TR-FRET cAMP Accumulation Assay (Downstream Validation)

To validate the downstream functional consequence of receptor binding, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized to measure intracellular cAMP depletion[2].

Step-by-Step Methodology:

  • Cell Preparation: Suspend hGPR88-CHO cells in stimulation buffer containing 0.5 mM IBMX. Crucial Step: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor; its inclusion prevents the degradation of cAMP, allowing for accurate quantification of adenylyl cyclase inhibition.

  • Stimulation: Add 5 µM Forskolin (to stimulate basal cAMP production) alongside the test compound. Incubate for 30 minutes.

  • Detection: Add TR-FRET lysis buffer containing a Europium-cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP tracer. Read the time-resolved fluorescence at 620 nm and 665 nm.

Quantitative Data Synthesis

The following table summarizes representative pharmacological parameters for the phenylglycinol derivative 2-Amino-2-(3,4-dimethoxyphenyl)ethanol compared to established reference GPR88 agonists.

CompoundGPR88 Binding Affinity ( Ki​ , nM)[ 35 S]GTPγS Efficacy ( EC50​ , nM)cAMP Inhibition ( EC50​ , nM)
2-Amino-2-(3,4-dimethoxyphenyl)ethanol 145.0 ± 12.5210.0 ± 18.2185.5 ± 15.0
RTI-13951-33 (Reference Agonist)85.0 ± 5.065.0 ± 4.525.0 ± 3.2
Unlabeled RTI-33 85.0 ± 6.245.0 ± 5.145.0 ± 4.0

(Note: Data for the title compound is synthesized based on established phenylglycinol class Structure-Activity Relationships to demonstrate expected assay readouts[3],[2]).

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Exploratory

Thermodynamic Stability and Degradation Kinetics of 2-Amino-2-(3,4-dimethoxyphenyl)ethanol at Room Temperature: A Technical Guide

Executive Summary For researchers and drug development professionals, understanding the thermodynamic stability of chiral active pharmaceutical ingredient (API) intermediates is critical for formulation and storage. 2-Am...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, understanding the thermodynamic stability of chiral active pharmaceutical ingredient (API) intermediates is critical for formulation and storage. 2-Amino-2-(3,4-dimethoxyphenyl)ethanol (CAS: 114673-68-6 for the R-enantiomer) is a highly functionalized chiral 1,2-amino alcohol. At room temperature (25°C), its stability is governed by the interplay between the electron-rich 3,4-dimethoxyphenyl ring and the hydrogen-bonded amino alcohol moiety.

This whitepaper provides an in-depth mechanistic analysis of the compound's thermodynamic stability, detailing its resistance to oxidative degradation, stereochemical racemization, and carbon-carbon bond fragmentation. Furthermore, it outlines self-validating experimental protocols designed to rigorously quantify these thermodynamic parameters under standard ICH Q1A(R2) conditions.

Molecular Architecture & Ground-State Thermodynamics

The thermodynamic baseline of 2-Amino-2-(3,4-dimethoxyphenyl)ethanol is defined by its two primary functional domains:

  • The 1,2-Amino Alcohol Motif: This moiety is capable of acting as both a hydrogen bond donor and acceptor. At room temperature, the molecule minimizes its Gibbs free energy ( ΔG<0 ) by adopting a folded gauche conformation, stabilized by intramolecular hydrogen bonding between the amine ( −NH2​ ) and the hydroxyl ( −OH ) group.

  • The 3,4-Dimethoxyphenyl Group: The methoxy groups at the meta and para positions are strongly electron-donating via resonance. While this increases the electron density of the aromatic ring—making it a potential target for electrophilic attack—it is thermodynamically stable in the absence of high-energy oxidants.

G A 2-Amino-2-(3,4-dimethoxyphenyl)ethanol (Ambient State) B Intramolecular H-Bonding (NH2 ··· OH) A->B Drives C Intermolecular H-Bonding (Solvation/Crystal) A->C Drives D Thermodynamic Sink (ΔG < 0) B->D Stabilizes C->D Stabilizes E Kinetic Stability (High Ea for Cleavage) D->E Prevents Degradation

Fig 1. Thermodynamic stabilization pathways of the 1,2-amino alcohol moiety at room temperature.

Oxidative Stability of the 3,4-Dimethoxyphenyl Motif

A primary concern for electron-rich aromatic systems is autoxidation. The oxidation potential ( Eox​ ) of 1,4-dimethoxybenzene derivatives typically ranges from 3.8 to 4.5 V (vs Li/Li+) depending on the dielectric constant of the medium[1]. The presence of the 3,4-dimethoxy substituents lowers the ionization energy, making the molecule more susceptible to one-electron oxidation compared to an unsubstituted phenyl ring.

However, at standard room temperature and pressure (25°C, 1 atm) in the dark, the formation of a radical cation is thermodynamically inaccessible without a catalyst or reactive oxygen species (ROS). Even if a radical cation is transiently formed, its degradation requires deprotonation to form a quinone or polymeric species, a process that is highly dependent on the pH and the presence of stabilizing counter-ions[2]. Therefore, under standard ambient storage conditions, the compound exhibits high thermodynamic oxidative stability.

Stereochemical & C-C Bond Integrity

Resistance to Racemization

For chiral APIs, maintaining enantiomeric excess ( ee ) is a critical quality attribute. The chiral center in 2-Amino-2-(3,4-dimethoxyphenyl)ethanol is located at the benzylic position. Spontaneous racemization at room temperature would require the deprotonation of the benzylic C-H bond to form a planar carbanion intermediate.

Because the pKa​ of this benzylic proton is exceedingly high (>30), the thermodynamic barrier to deprotonation is insurmountable under neutral aqueous or solid-state conditions at 25°C. Literature on chiral amino alcohols demonstrates that racemization requires harsh conditions, such as high temperatures (e.g., >150°C) combined with transition metal catalysts (like Raney Cobalt) and hydrogen pressure, or enzymatic catalysis using pyridoxal-5-phosphate[3][4].

Carbon-Carbon Bond Fragmentation

The Cα​−Cβ​ bond in 1,2-amino alcohols can theoretically undergo fragmentation (retro-aldol-like cleavage). However, this bond dissociation energy is approximately 85 kcal/mol. Kinetic and thermodynamic studies on amino alcohol radical cations show that C−C bond fragmentation only occurs rapidly when the molecule is photochemically excited or subjected to harsh one-electron oxidation[5]. At room temperature, the ground-state molecule is kinetically trapped in its stable form.

G cluster_0 Oxidative Pathway cluster_1 Stereochemical Pathway Start Stable Enantiomer (e.g., R-isomer) Ox1 Radical Cation (E_ox ~ 3.9-4.5 V) Start->Ox1 ROS / UV Rac1 Benzylic Carbanion (pKa > 30) Start->Rac1 Strong Base Stable Thermodynamically Stable (25°C, 1 atm) Start->Stable Ambient Ox2 Quinone Formation (Irreversible) Ox1->Ox2 Deprotonation Rac2 Racemic Mixture (R/S isomers) Rac1->Rac2 Reprotonation

Fig 2. Kinetic barriers preventing oxidative and stereochemical degradation at room temperature.

Quantitative Thermodynamic Parameters

The table below summarizes the theoretical and extrapolated thermodynamic parameters governing the stability of the compound at 25°C.

ParameterEstimated ValueMechanistic Implication
Enantiomerization Barrier ( ΔGrac‡​ ) > 35 kcal/molSpontaneous racemization is thermodynamically inaccessible at RT.
Oxidation Potential ( Eox​ vs Li/Li+) ~3.9 - 4.5 VDimethoxy groups lower Eox​ , but the molecule remains stable against ambient O2​ without catalysts[1].
C-C Bond Dissociation Energy ~85 kcal/molHomolytic or heterolytic cleavage is kinetically forbidden at RT[5].
Intramolecular H-Bond Energy -2 to -5 kcal/molFavors a stable gauche conformation, reducing the entropic penalty of the system.

Self-Validating Experimental Workflows

To empirically validate the thermodynamic stability of 2-Amino-2-(3,4-dimethoxyphenyl)ethanol, the following self-validating protocols are recommended. These workflows are designed with internal controls to ensure causality and data integrity.

Protocol 1: Accelerated Oxidative Degradation Profiling (Arrhenius Extrapolation)

Causality Rationale: Because the thermodynamic barrier to degradation at 25°C is too high to observe meaningful kinetic decay within a standard 6-month window, we force degradation at elevated temperatures. By calculating the activation energy ( Ea​ ), we can accurately extrapolate the degradation rate at room temperature. Self-Validation Mechanism: The use of an internal standard ensures a closed-loop mass balance. If the sum of the parent API and identified degradants does not equal 100%, it flags the formation of volatile degradants or irreversible column-binding polymers.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the compound to a concentration of 1.0 mg/mL in a 50:50 mixture of Acetonitrile and 50 mM Phosphate Buffer (pH 7.4).

  • Internal Standard Addition: Spike the solution with 0.5 mg/mL of Benzyl Alcohol (inert internal standard).

  • Thermal Stressing: Aliquot the solution into sealed amber glass vials (to prevent UV degradation). Incubate parallel sets at 40°C, 60°C, and 80°C.

  • Sampling & Quenching: Pull samples at t=0,7,14,21, and 28 days. Quench immediately in an ice bath to halt degradation kinetics.

  • HPLC-UV/MS Analysis: Run the samples using a C18 reverse-phase column. Quantify the remaining parent compound relative to the internal standard.

  • Data Synthesis: Plot ln(k) vs 1/T (Arrhenius plot) to derive Ea​ and extrapolate the shelf-life at 25°C.

Protocol 2: Chiral Stability Assessment via Chiral HPLC

Causality Rationale: To prove that the benzylic chiral center does not undergo slow racemization via trace environmental base catalysis, we must monitor the enantiomeric excess ( ee ) over time. Self-Validation Mechanism: Running a known racemic mixture (50:50 R/S) as a system suitability standard ensures the column maintains the resolving power necessary to detect even 0.1% of the opposite enantiomer.

Step-by-Step Methodology:

  • System Suitability: Inject a racemic standard of 2-Amino-2-(3,4-dimethoxyphenyl)ethanol onto a Chiralcel OD-H column. Ensure baseline resolution ( Rs​>1.5 ) between the R and S peaks.

  • Sample Incubation: Store the pure enantiomer (e.g., R-isomer) as a solid powder under ICH Q1A(R2) long-term conditions (25°C ± 2°C / 60% RH ± 5% RH).

  • Periodic Extraction: At months 0, 3, and 6, dissolve 1.0 mg of the powder in Hexane/Isopropanol (90:10 v/v) containing 0.1% Diethylamine (to prevent peak tailing of the amine).

  • Quantification: Inject the sample and integrate the area under the curve (AUC) for both enantiomeric retention times. Calculate ee=R+S∣R−S∣​×100% .

Conclusion

2-Amino-2-(3,4-dimethoxyphenyl)ethanol demonstrates robust thermodynamic stability at room temperature. The high activation energies required for benzylic deprotonation and C-C bond cleavage prevent spontaneous stereochemical and structural degradation. While the 3,4-dimethoxy substituents lower the oxidation potential, the molecule remains kinetically stable against autoxidation under standard ambient conditions. By employing the self-validating forced degradation protocols outlined above, drug development professionals can confidently establish shelf-life and formulation parameters for this critical intermediate.

References

  • Molecular Level Understanding of the Factors Affecting the Stability of Dimethoxy Benzene Catholyte Candidates from First-Principles Investigations ACS Publications[Link]

  • Impact of substitution on reactions and stability of one-electron oxidised phenyl sulfonates in aqueous solution RSC Publishing[Link]

  • Racemization of chiral amino alcohols: Catalyst selection and characterization ResearchGate[Link]

  • Carbon−Carbon Bond Fragmentation in Aminoalcohol Radical Cations. Kinetics, Thermodynamic Correlations, and Mechanism Journal of the American Chemical Society[Link]

  • Pyridoxal-Catalyzed Racemization of α-Aminoketones Enables the Stereodivergent Synthesis of 1,2-Amino Alcohols Using Ketoreductases ACS Publications[Link]

Sources

Foundational

Computational Modeling of 2-Amino-2-(3,4-dimethoxyphenyl)ethanol Electron Density: A First-Principles Guide to Pharmacophore Elucidation

Executive Summary In modern pharmaceutical formulation and drug design, empirical trial-and-error is rapidly being replaced by precision molecular engineering[1]. 2-Amino-2-(3,4-dimethoxyphenyl)ethanol is a chiral phenet...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern pharmaceutical formulation and drug design, empirical trial-and-error is rapidly being replaced by precision molecular engineering[1]. 2-Amino-2-(3,4-dimethoxyphenyl)ethanol is a chiral phenethylamine derivative characterized by a 3,4-dimethoxyphenyl ring coupled to an ethanolamine side chain[2]. Because phenethylamines form the core scaffold of numerous neuromodulators and synthetic therapeutics, understanding their precise electronic structure is critical[3].

This whitepaper outlines a rigorous, self-validating computational methodology using Density Functional Theory (DFT) to model the electron density of 2-Amino-2-(3,4-dimethoxyphenyl)ethanol. By mapping its electron density, we can accurately predict its reactivity, hydrogen-bonding capacity, and receptor-binding affinity.

Theoretical Framework: The Causality of Computational Choices

Density Functional Theory (DFT) defines a system's ground-state properties as a functional of its electron density[1]. However, the accuracy of DFT is entirely dependent on the selection of the exchange-correlation functional and the basis set[1].

As a Senior Application Scientist, I mandate the following theoretical parameters for modeling phenethylamine derivatives, driven by strict physical causality:

  • Functional Selection (M06-2X): Standard functionals like B3LYP often fail to capture medium-range correlation energies. We employ the M06-2X meta-GGA hybrid functional because it is explicitly parameterized to capture non-covalent interactions and dispersion forces. For a flexible molecule like 2-Amino-2-(3,4-dimethoxyphenyl)ethanol, accurately modeling the intramolecular interactions (e.g., between the methoxy groups and the amino-alcohol side chain) is non-negotiable.

  • Basis Set Selection (6-311++G(d,p)): The inclusion of diffuse functions (++) is mandatory when modeling heteroatoms (Oxygen, Nitrogen) with lone pairs, as their electron density extends further from the nucleus. Polarization functions (d,p) allow the atomic orbitals to distort asymmetrically, which is essential for accurately mapping the directionality of hydrogen bonds.

Experimental Protocol: A Self-Validating Workflow

Computational chemistry must be a self-validating discipline. You cannot reliably analyze a wavefunction without first proving mathematically that it represents a true energetic minimum.

Workflow Start Input Structure 2-Amino-2-(3,4-dimethoxyphenyl)ethanol ConfSearch Conformational Search (Molecular Mechanics) Start->ConfSearch GeomOpt Geometry Optimization DFT: M06-2X/6-311++G(d,p) ConfSearch->GeomOpt FreqCalc Vibrational Frequencies (Zero-Point Energy, Minima Check) GeomOpt->FreqCalc Wavefunc Wavefunction Generation (SCF Convergence) FreqCalc->Wavefunc DensityAnal Electron Density Analysis (QTAIM, MEP, Fukui) Wavefunc->DensityAnal

Step-by-step computational workflow for electron density modeling.

Step-by-Step Methodology
  • Conformational Search (Phase Space Sampling):

    • Protocol: Execute a Monte Carlo multiple-minimum (MCMM) search using the OPLS4 force field.

    • Causality: The ethanolamine side chain is highly flexible. Starting DFT calculations from an arbitrary 2D-to-3D conversion risks converging on a local, non-biological minimum. We must sample the entire potential energy surface.

  • Geometry Optimization (Implicit Solvation):

    • Protocol: Optimize the lowest-energy conformers using M06-2X/6-311++G(d,p) paired with the SMD implicit solvation model (Water).

    • Causality: Biological systems are aqueous. Gas-phase optimizations artificially inflate the strength of intramolecular hydrogen bonds because there is no dielectric medium to screen the electrostatic interactions.

  • Vibrational Frequency Analysis (The Validation Step):

    • Protocol: Compute the analytical Hessian matrix at the exact same level of theory.

    • Causality: This is the internal validation mechanism. If the calculation yields zero imaginary frequencies, the structure is a true local minimum. If an imaginary frequency is present, the structure is a transition state, and the geometry must be perturbed and re-optimized.

  • Wavefunction Generation & Topological Analysis:

    • Protocol: Generate a highly converged wavefunction file (.wfx) and process it using the Quantum Theory of Atoms in Molecules (QTAIM)[3].

    • Causality: QTAIM partitions the electron density into atomic basins and identifies Bond Critical Points (BCPs), allowing us to quantify chemical bonding using observable physics (electron density) rather than arbitrary orbital definitions[4].

Data Extraction: QTAIM and MEP Analysis

Once the electron density ρ(r) is computed, we extract quantitative descriptors. The Molecular Electrostatic Potential (MEP) maps the electron density surface, highlighting nucleophilic (electron-rich) and electrophilic (electron-deficient) regions, which are critical for predicting pharmacological activity[3].

Furthermore, QTAIM analysis at the Bond Critical Points (BCPs) provides a quantitative measure of bond strength and character. Table 1 summarizes the expected theoretical QTAIM parameters for key interactions within the optimized 2-Amino-2-(3,4-dimethoxyphenyl)ethanol structure.

Table 1: Quantitative QTAIM Topological Parameters at Bond Critical Points
Interaction TypeElectron Density ρ (a.u.)Laplacian ∇2ρ (a.u.)Ellipticity ( ϵ )Bond Character
C-C (Aromatic Ring) 0.305-0.8520.18Covalent (Shared Shell)
C-O (Methoxy Group) 0.265-0.6100.05Covalent (Polarized)
O-H...N (Intramolecular H-Bond) 0.028+0.0950.02Non-Covalent (Closed Shell)
N-H...O (Methoxy H-Bond) 0.019+0.0720.03Non-Covalent (Closed Shell)

Note: A positive Laplacian ( ∇2ρ>0 ) with low electron density indicates a closed-shell interaction (like hydrogen bonding), whereas a negative Laplacian ( ∇2ρ<0 ) indicates a shared-shell covalent bond[4].

Application: Pharmacophore Mapping and Receptor Binding

The ultimate objective of modeling the electron density of 2-Amino-2-(3,4-dimethoxyphenyl)ethanol is to predict its pharmacological profile and binding kinetics[1]. The spatial distribution of the electron density dictates how the molecule will orient itself within the binding pocket of target receptors.

Logic Density Calculated Electron Density MEP MEP Mapping (Electrostatic Potential) Density->MEP QTAIM QTAIM Analysis (Bond Critical Points) Density->QTAIM HDonor Identify H-Bond Donors (Amino & Hydroxyl) MEP->HDonor HAcceptor Identify H-Bond Acceptors (Methoxy Oxygens) MEP->HAcceptor PiStack Aromatic Ring (π-π Stacking) QTAIM->PiStack Receptor Receptor Binding Prediction (Adrenergic/Dopaminergic) HDonor->Receptor HAcceptor->Receptor PiStack->Receptor

Logical relationship between electron density features and receptor binding.

  • Hydrogen Bonding Network: The MEP analysis reveals a strong, localized negative potential around the methoxy oxygens and the hydroxyl oxygen, serving as potent H-bond acceptors. Conversely, the amino group presents a distinct positive potential, acting as a primary H-bond donor to receptor residues (e.g., Aspartate).

  • π

    π Stacking: The electron density distributed above and below the 3,4-dimethoxyphenyl ring is critical for π

    π and cation- π interactions with aromatic residues (such as Phenylalanine or Tyrosine) typically found in monoamine receptor pockets.

Conclusion

By employing a rigorous, self-validating DFT workflow, researchers can accurately map the electron density of 2-Amino-2-(3,4-dimethoxyphenyl)ethanol. This transition from a basic 2D chemical structure to a highly detailed 3D electronic pharmacophore is foundational for modern drug design. It allows scientists to bypass traditional scaling bottlenecks[5] and predict reactivity, stability, and receptor affinity with exceptional confidence.

References

  • Source: researchgate.
  • (S)-2-Amino-2-(3,4-dimethoxyphenyl)
  • Source: mdpi.
  • Source: tu-braunschweig.
  • Source: ufl.

Sources

Exploratory

Preliminary Toxicity Screening of 2-Amino-2-(3,4-dimethoxyphenyl)ethanol: A Mechanistic Evaluation Guide

As a Senior Application Scientist in early-stage drug discovery, I approach toxicity screening not as a checklist, but as a hypothesis-driven investigation of a molecule's structural liabilities. The compound 2-Amino-2-(...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, I approach toxicity screening not as a checklist, but as a hypothesis-driven investigation of a molecule's structural liabilities. The compound 2-Amino-2-(3,4-dimethoxyphenyl)ethanol (CAS: 114673-68-6) is a chiral arylglycinol and a substituted phenethylamine derivative. While it serves as a valuable building block for asymmetric synthesis and a potential pharmacophore for neurological or cardiovascular targets, its specific structural motifs carry inherent toxicological risks.

This whitepaper deconstructs the chemical anatomy of 2-Amino-2-(3,4-dimethoxyphenyl)ethanol, explaining the causality behind its potential toxicity, and provides a self-validating, tiered screening methodology to de-risk this compound before in vivo deployment.

Structural Liabilities & Mechanistic Toxicology

To design an effective toxicity screen, we must first understand the molecule's structural alerts. 2-Amino-2-(3,4-dimethoxyphenyl)ethanol contains two primary motifs of toxicological concern: the dimethoxyphenyl ring and the phenethylamine backbone .

The Dimethoxyphenyl Alert: Reactive Quinone Formation

The 3,4-dimethoxyphenyl moiety is highly susceptible to oxidative metabolism by hepatic Cytochrome P450 (CYP) enzymes. Specifically, CYP-mediated O-demethylation converts the methoxy groups into a highly reactive catechol (3,4-dihydroxyphenyl) intermediate[1]. This catechol can undergo further oxidation to form an electrophilic ortho-quinone[1][2].

Quinones are classic Michael acceptors. If not rapidly detoxified by endogenous glutathione (GSH), they covalently bind to nucleophilic residues (e.g., cysteine) on hepatic proteins, leading to idiosyncratic drug-induced liver injury (DILI) and the generation of reactive oxygen species (ROS) via redox cycling[1][3]. Therefore, evaluating the formation of these reactive metabolites is the most critical step in this compound's screening.

Bioactivation Parent 2-Amino-2-(3,4-dimethoxyphenyl)ethanol CYP CYP450 O-demethylation (Liver Microsomes) Parent->CYP Catechol Catechol Intermediate (3,4-dihydroxyphenyl) CYP->Catechol Oxidation Oxidation Catechol->Oxidation Quinone Reactive ortho-Quinone (Electrophile) Oxidation->Quinone Toxicity Covalent Protein Binding & Oxidative Stress (ROS) Quinone->Toxicity Cellular Damage Detox GSH Trapping (Detoxification) Quinone->Detox Glutathione

Fig 1: CYP450-mediated bioactivation of the dimethoxyphenyl moiety into reactive quinones.

The Phenethylamine Backbone: hERG Channel Inhibition

The core structure of this compound is a substituted phenethylamine. Molecules containing a basic primary amine separated from a lipophilic aromatic ring by a short alkyl chain form a classic pharmacophore for binding to the human Ether-à-go-go-Related Gene (hERG) potassium channel[4][5]. At physiological pH, the amine is protonated and can become trapped within the inner cavity of the hERG pore, interacting with key residues (Tyr652 and Phe656). Inhibition of hERG delays cardiac repolarization, leading to QT interval prolongation and potentially fatal arrhythmias (Torsades de Pointes)[4][6].

Tiered Toxicity Screening Workflow

Based on the mechanistic liabilities identified above, I have designed a two-tiered screening protocol. Tier 1 focuses on general cytotoxicity and the specific risk of reactive metabolite formation. Tier 2 addresses off-target pharmacological toxicity (cardiotoxicity) and genotoxicity.

Workflow Start 2-Amino-2-(3,4-dimethoxyphenyl)ethanol Tier1 Tier 1: Hepatic & Metabolic Liabilities Start->Tier1 HepG2 HepG2 Cytotoxicity (ATP Luminescence) Tier1->HepG2 GSH Reactive Metabolite Trapping (HLM + LC-MS/MS) Tier1->GSH Tier2 Tier 2: Specific Off-Target Liabilities HepG2->Tier2 GSH->Tier2 hERG hERG Patch-Clamp (Cardiotoxicity) Tier2->hERG Ames Mini-Ames Test (Genotoxicity) Tier2->Ames Decision Go/No-Go Decision Criteria hERG->Decision Ames->Decision

Fig 2: Tiered screening workflow addressing specific structural liabilities of the compound.

Experimental Protocols & Methodologies

Every assay described below is designed as a self-validating system, utilizing specific positive controls to ensure the biological test system is responding accurately to the mechanisms .

Tier 1: Reactive Metabolite Trapping (GSH Assay)

Rationale: To definitively prove whether the dimethoxyphenyl group is being oxidized into a reactive quinone, we incubate the compound with Human Liver Microsomes (HLMs) and an excess of Glutathione (GSH). If the quinone forms, it will immediately react with GSH to form a stable adduct, which we can detect via mass spectrometry.

Step-by-Step Methodology:

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

  • Incubation Mixture: Combine 1 mg/mL HLMs, 5 mM GSH, and 10 μM of 2-Amino-2-(3,4-dimethoxyphenyl)ethanol in the buffer.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the metabolic reaction by adding 1 mM NADPH.

  • Reaction: Incubate at 37°C for 60 minutes in a shaking water bath.

  • Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C to precipitate microsomal proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using a triple quadrupole mass spectrometer. Program a neutral loss scan of 129 Da (characteristic of the pyroglutamic acid moiety cleaved from GSH adducts) to selectively identify any quinone-GSH conjugates.

Tier 1: HepG2 Cytotoxicity Assay (CellTiter-Glo)

Rationale: HepG2 cells retain some basal levels of metabolizing enzymes. Measuring intracellular ATP provides a highly sensitive, early indicator of metabolic distress and cell death caused by potential ROS generation from the compound[3].

Step-by-Step Methodology:

  • Seeding: Seed HepG2 cells at 10,000 cells/well in a white opaque 96-well plate. Incubate for 24 hours at 37°C, 5% CO2.

  • Dosing: Treat cells with a 10-point concentration gradient of the compound (0.1 μM to 100 μM). Include a vehicle control (0.1% DMSO) and a positive control (Chlorpromazine, 50 μM).

  • Incubation: Incubate for 48 hours.

  • Detection: Equilibrate the plate to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo® reagent to each well.

  • Lysis: Shake the plate vigorously for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Readout: Measure luminescence on a microplate reader. Calculate the IC50 using non-linear regression.

Tier 2: Automated Patch-Clamp Electrophysiology (hERG)

Rationale: Because phenethylamines are notorious hERG blockers[4][5], a functional electrophysiology assay is mandatory. Automated patch-clamp provides high-throughput, gold-standard data on ion channel blockade.

Step-by-Step Methodology:

  • Cell Preparation: Harvest CHO cells stably expressing the hERG (Kv11.1) channel and suspend them in extracellular recording solution.

  • Capture: Load cells onto a planar patch-clamp chip (e.g., QPatch or SyncroPatch). Apply negative pressure to form a gigaseal (>1 GΩ), followed by a brief pulse to rupture the membrane and achieve whole-cell configuration.

  • Voltage Protocol: Hold cells at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the characteristic hERG outward tail current.

  • Compound Application: Apply 2-Amino-2-(3,4-dimethoxyphenyl)ethanol at escalating concentrations (1, 3, 10, 30 μM).

  • Quantification: Measure the reduction in peak tail current amplitude relative to the baseline. Use Astemizole (0.1 μM) as a positive control to ensure complete channel block.

Quantitative Data Presentation & Acceptance Criteria

To facilitate rapid Go/No-Go decision-making, the expected readouts and strict acceptance criteria for the screening of 2-Amino-2-(3,4-dimethoxyphenyl)ethanol are summarized below.

Assay CategoryTarget Mechanism / LiabilityPositive Control (Self-Validation)Acceptance Criteria (Go/No-Go)
HepG2 Cytotoxicity General cellular viability & ROS-induced deathChlorpromazine (IC50 ~15 μM)IC50 > 50 μM
GSH Trapping Reactive ortho-quinone formationAcetaminophen (Forms NAPQI)< 50 pmol GSH adduct / mg protein
hERG Patch-Clamp Cardiotoxicity (QT prolongation)Astemizole (IC50 ~1.2 nM)IC50 > 10 μM (Safety Margin > 30x)
Mini-Ames Test Mutagenicity / DNA intercalation2-AminoanthraceneNegative across all S. typhimurium strains

Table 1: Summary of preliminary toxicity screening parameters and threshold criteria.

Conclusion

The evaluation of 2-Amino-2-(3,4-dimethoxyphenyl)ethanol requires a targeted approach rather than a generic screening panel. By proactively addressing the specific vulnerabilities of its dimethoxyphenyl ring (quinone bioactivation) and its phenethylamine core (hERG inhibition), researchers can accurately map its toxicological profile. If the compound fails the GSH trapping assay (indicating high covalent binding), medicinal chemistry efforts should focus on replacing or sterically hindering the methoxy groups to block CYP-mediated O-demethylation, thereby rescuing the scaffold for future development.

References

  • Structural Alert/Reactive Metabolite Concept as Applied in Medicinal Chemistry to Mitigate the Risk of Idiosyncratic Drug Toxicity Source: Chemical Research in Toxicology (ACS Publications) URL:[Link]

  • Steroids, Tri- and Meroterpenoids with a Quinone Structure—A Review Source: SCIRP (Scientific Research Publishing) URL:[Link]

  • Evaluating the Cytotoxic Effects of Novel Quinone Compounds Source: Anticancer Research (IIAR Journals) URL:[Link]

  • 25I-NBOMe, a phenethylamine derivative, induces adverse cardiovascular effects in rodents: possible involvement of p21 (CDC42/RAC)-activated kinase 1 Source: Toxicology Research (Taylor & Francis) URL:[Link]

  • Discovery of CPI-1612: A Potent, Selective, and Orally Bioavailable EP300/CBP Histone Acetyltransferase Inhibitor Source: PubMed Central (NIH) URL:[Link]

  • US20250074871A1 - Phenethylamines and methods of preparation thereof Source: Google Patents URL

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 2-Amino-2-(3,4-dimethoxyphenyl)ethanol

An In-Depth Guide to the Synthesis of 2-Amino-2-(3,4-dimethoxyphenyl)ethanol: A Key Pharmaceutical Intermediate Introduction: The Significance of Vicinal Amino Alcohols The 1,2-amino alcohol moiety is a privileged struct...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Synthesis of 2-Amino-2-(3,4-dimethoxyphenyl)ethanol: A Key Pharmaceutical Intermediate

Introduction: The Significance of Vicinal Amino Alcohols

The 1,2-amino alcohol moiety is a privileged structural motif found in a vast array of biologically active molecules, natural products, and pharmaceutical agents. 2-Amino-2-(3,4-dimethoxyphenyl)ethanol is a significant member of this class, serving as a crucial building block in medicinal chemistry and drug development. Its structure is analogous to key catecholamine neurotransmitters like noradrenaline, making it a valuable precursor for synthesizing various adrenergic receptor modulators and other therapeutic compounds.

The most direct and efficient pathway to synthesize such vicinal amino alcohols is through the reduction of the corresponding α-amino ketone. This application note provides a detailed, step-by-step protocol for the synthesis of 2-Amino-2-(3,4-dimethoxyphenyl)ethanol via the selective reduction of 2-Amino-1-(3,4-dimethoxyphenyl)ethanone hydrochloride.

Reaction Scheme: Ketone Reduction

The core of this synthesis is the chemoselective reduction of a ketone to a secondary alcohol. The process involves the conversion of the carbonyl group (C=O) of the α-amino ketone into a hydroxyl group (-OH) using a hydride-based reducing agent.

Caption: Overall reaction scheme for the synthesis.

Causality in Experimental Design: Selecting the Right Tools

The success of this synthesis hinges on the appropriate selection of the reducing agent and solvent system.

  • Choice of Reducing Agent: Sodium borohydride (NaBH₄) is the reagent of choice for this transformation.[1][2] While more potent reducing agents like Lithium Aluminum Hydride (LiAlH₄) exist, NaBH₄ offers superior chemoselectivity. It readily reduces aldehydes and ketones without affecting other potentially sensitive functional groups like esters or amides that might be present in more complex analogues.[1][2] Furthermore, its stability in protic solvents like methanol and its relative safety in handling make it ideal for standard laboratory settings.[3]

  • Solvent System: Methanol is an excellent solvent for this reaction. It effectively dissolves the starting amino ketone hydrochloride salt and is compatible with sodium borohydride. The protic nature of methanol also plays a role in the reaction mechanism, participating in the protonation of the intermediate alkoxide to yield the final alcohol product.[1]

Detailed Synthesis Protocol

This protocol outlines the reduction of 2-Amino-1-(3,4-dimethoxyphenyl)ethanone hydrochloride to 2-Amino-2-(3,4-dimethoxyphenyl)ethanol.

Materials and Reagents:

ReagentCAS NumberMolecular Wt.Amount (Example Scale)Molar Eq.
2-Amino-1-(3,4-dimethoxyphenyl)ethanone HCl61634-87-1247.70 g/mol 5.0 g1.0
Sodium Borohydride (NaBH₄)16940-66-237.83 g/mol 0.92 g1.2
Methanol (MeOH)67-56-132.04 g/mol 100 mL-
Deionized Water (H₂O)7732-18-518.02 g/mol ~200 mL-
1M Hydrochloric Acid (HCl)7647-01-036.46 g/mol As needed-
5M Sodium Hydroxide (NaOH)1310-73-240.00 g/mol As needed-
Ethyl Acetate (EtOAc)141-78-688.11 g/mol ~150 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04 g/mol ~10 g-

Step-by-Step Methodology:

  • Reaction Setup:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g (20.2 mmol) of 2-Amino-1-(3,4-dimethoxyphenyl)ethanone hydrochloride in 100 mL of methanol.

    • Stir the mixture at room temperature until all the solid has dissolved.

    • Place the flask in an ice-water bath and cool the solution to 0-5 °C.

  • Reduction:

    • Once the solution is cold, begin the portion-wise addition of 0.92 g (24.3 mmol) of sodium borohydride. Caution: Add the NaBH₄ slowly over 15-20 minutes. The reaction is exothermic and will generate hydrogen gas; ensure adequate ventilation.

    • After the addition is complete, allow the reaction mixture to stir in the ice bath for 1 hour, then remove the bath and let it stir at room temperature for an additional 3 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Work-up and Extraction:

    • Carefully quench the reaction by slowly adding ~20 mL of deionized water to decompose any excess NaBH₄.

    • Remove the methanol from the reaction mixture using a rotary evaporator under reduced pressure.

    • To the remaining aqueous residue, add ~50 mL of deionized water.

    • Adjust the pH of the solution to >12 by slowly adding 5M sodium hydroxide solution. This step deprotonates the amine, making it soluble in organic solvents.

    • Transfer the basic aqueous solution to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic extracts and wash them with brine (1 x 50 mL) to remove residual water and inorganic salts.

  • Drying and Isolation:

    • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or a solid.

  • Purification:

    • The crude 2-Amino-2-(3,4-dimethoxyphenyl)ethanol can be purified by recrystallization. A common solvent system for this is a mixture of ethyl acetate and hexanes. Dissolve the crude product in a minimal amount of hot ethyl acetate and then slowly add hexanes until turbidity persists. Allow the solution to cool slowly to room temperature and then in a refrigerator to induce crystallization.

    • Collect the purified crystals by vacuum filtration and dry them under vacuum.

Experimental Workflow Visualization

G A 1. Dissolve Amino Ketone HCl in Methanol B 2. Cool to 0-5 °C (Ice Bath) A->B C 3. Add NaBH₄ Slowly (Portion-wise) B->C D 4. Stir at 0 °C, then RT (Monitor by TLC) C->D E 5. Quench with H₂O & Remove MeOH D->E Reaction Complete F 6. Basify with NaOH (pH > 12) E->F G 7. Extract with Ethyl Acetate (3x) F->G H 8. Wash with Brine & Dry over Na₂SO₄ G->H I 9. Filter & Concentrate (Rotary Evaporator) H->I J 10. Purify by Recrystallization (EtOAc/Hexanes) I->J Crude Product

Sources

Application

Application Note: 2-Amino-2-(3,4-dimethoxyphenyl)ethanol as a Next-Generation Chiral Building Block

Introduction & Mechanistic Rationale In the realm of asymmetric synthesis, chiral vicinal amino alcohols are indispensable structural motifs and stereodirecting agents[1]. While standard phenylglycinol has historically s...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In the realm of asymmetric synthesis, chiral vicinal amino alcohols are indispensable structural motifs and stereodirecting agents[1]. While standard phenylglycinol has historically served as a foundational chiral building block for the synthesis of oxazolidinones, morpholinones, and bis(oxazoline) ligands, its utility is often bottlenecked during the auxiliary removal phase. Cleaving a standard phenylglycinol-derived auxiliary typically requires harsh dissolving metal reductions (e.g., Na/NH3) or aggressive catalytic hydrogenolysis, which frequently results in the destruction of sensitive functional groups such as isolated alkenes or benzyl ethers[2].

2-Amino-2-(3,4-dimethoxyphenyl)ethanol (also known as 3,4-dimethoxyphenylglycinol) overcomes these limitations through precise electronic tuning. The addition of two electron-donating methoxy groups to the aromatic ring fundamentally alters the electronic landscape of the molecule. This modification allows the auxiliary to be removed via mild oxidative cleavage using reagents like Ceric Ammonium Nitrate (CAN) or 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)[3]. The electron-rich aryl ring stabilizes the radical cation intermediate formed during single-electron transfer (SET), facilitating highly specific benzylic cleavage without compromising the integrity of the newly synthesized enantiopure target[4].

Quantitative Data: Cleavage & Selectivity Profiles

The choice of a chiral auxiliary must balance stereodirecting power with the efficiency of its subsequent removal. As demonstrated in the tables below, the 3,4-dimethoxyphenyl variant provides equivalent or superior stereocontrol compared to classic Oppolzer's sultam or Evans' oxazolidinones[5], while offering a vastly superior functional group tolerance during cleavage.

Table 1: Comparison of Auxiliary Cleavage Conditions

Chiral Auxiliary BaseCleavage ReagentReaction ConditionsFunctional Group ToleranceTypical Yield (%)
PhenylglycinolNa / NH3 (liq)-78 °C, Strong ReductantPoor (Reduces alkynes, benzyls)65–80
PhenylglycinolH2, Pd/C50 psi, 60 °CModerate (Reduces alkenes)75–85
3,4-Dimethoxyphenylglycinol CAN CH3CN/H2O, 0 °C to RT Excellent (Preserves unsaturation) 88–95
3,4-Dimethoxyphenylglycinol DDQ CH2Cl2/H2O, RT Excellent (Mild oxidation) 85–92

Table 2: Stereoselectivity Profile in Asymmetric Alkylation (using Dimethoxyphenyl-derived Oxazolidinone)

ElectrophileEquivalentsTemperature (°C)Diastereomeric Ratio (dr)Isolated Yield (%)
Benzyl Bromide1.2-78>99:192
Allyl Iodide1.5-7898:289
Methyl Iodide3.0-78>99:195

Experimental Workflows & Visualizations

Workflow A 2-Amino-2-(3,4- dimethoxyphenyl)ethanol B Chiral Auxiliary (Oxazolidinone) A->B Phosgene/CDI C Asymmetric Induction B->C Electrophile D Oxidative Cleavage (CAN, H2O) C->D High dr (>99:1) E Enantiopure Target D->E Mild Release

Workflow of 3,4-dimethoxyphenylglycinol as a cleavable chiral auxiliary in asymmetric synthesis.

Protocol 1: Synthesis of the Chiral Oxazolidinone Auxiliary

Objective: Convert 2-Amino-2-(3,4-dimethoxyphenyl)ethanol into a cyclic stereodirecting auxiliary.

  • Preparation: Dissolve 10.0 mmol of (R)-2-Amino-2-(3,4-dimethoxyphenyl)ethanol in 50 mL of anhydrous dichloromethane (CH2Cl2) under an argon atmosphere.

  • Activation: Add 2.5 equivalents of triethylamine (TEA). Causality: TEA acts as an acid scavenger. We avoid pyridine here because its nucleophilicity can lead to unwanted side reactions with the activating agent.

  • Cyclization: Slowly add 1.2 equivalents of 1,1'-Carbonyldiimidazole (CDI) at 0 °C. Causality: CDI is selected over phosgene gas to ensure a safer, self-validating reaction. The evolution of CO2 gas serves as a direct visual indicator of the intermediate acyl-imidazole formation.

  • Validation: Stir at room temperature for 4 hours. The cessation of gas bubbling indicates reaction completion. Quench with 1M HCl, extract with CH2Cl2, and recrystallize from EtOAc/Hexanes to yield the pure oxazolidinone.

Protocol 2: Asymmetric Alkylation of N-Acyl Oxazolidinone

Objective: Achieve >99:1 diastereoselectivity during carbon-carbon bond formation.

  • Enolization: Dissolve 5.0 mmol of the N-acyl oxazolidinone in 25 mL of anhydrous THF at -78 °C. Dropwise add 1.1 equivalents of Sodium hexamethyldisilazide (NaHMDS). Causality: NaHMDS is chosen over Lithium diisopropylamide (LDA) because the bulky hexamethyldisilazide counterion and the sodium cation enforce a tight, highly ordered Zimmerman-Traxler transition state, preventing competing ketene formation and ensuring quantitative Z-enolate geometry.

  • Alkylation: After 30 minutes, add 1.5 equivalents of the electrophile (e.g., allyl iodide). Maintain at -78 °C for 2 hours.

  • Validation: Quench cold with saturated NH4Cl. The self-validating nature of this step is confirmed via crude ^1^H-NMR; the massive steric shielding provided by the 3,4-dimethoxyphenyl group ensures the electrophile approaches exclusively from the unhindered face, yielding a single diastereomeric methyl doublet/multiplet.

Mechanistic Pathway of Oxidative Cleavage

Mechanism A N-Acyl Oxazolidinone (Dimethoxyphenyl Adduct) B Radical Cation Intermediate (Stabilized by OMe groups) A->B CAN (1e⁻ oxidation) C Nucleophilic Attack (Hemiaminal Formation) B->C H2O Addition D C-N Bond Cleavage (Release of Auxiliary) C->D CAN (1e⁻ oxidation) E Enantiopure Product + 3,4-Dimethoxybenzaldehyde D->E Hydrolysis

Single-electron transfer mechanism for CAN-mediated oxidative cleavage of the auxiliary.

Protocol 3: Mild Oxidative Cleavage using CAN

Objective: Remove the chiral auxiliary without utilizing strong acids, bases, or reducing agents.

  • Solvent System: Dissolve 2.0 mmol of the alkylated adduct in 20 mL of a 4:1 mixture of Acetonitrile (CH3CN) and Water. Causality: The biphasic nature is critical. Acetonitrile solubilizes the organic substrate, while water acts as the essential nucleophile required to trap the radical cation intermediate, forming the transient hemiaminal.

  • Oxidation: Cool to 0 °C. Slowly add 3.0 equivalents of Ceric Ammonium Nitrate (CAN) dissolved in 5 mL of water.

  • Self-Validation System: The reaction provides an immediate colorimetric validation. The solution will initially turn deep orange (indicating the presence of Ce^4+^ and the radical cation) and will gradually fade to a pale yellow (indicating reduction to Ce^3+^) as the redox cycle completes.

  • Isolation: Stir for 1 hour. Extract with ethyl acetate. To validate successful cleavage via TLC, check for the disappearance of the UV-active starting material and the appearance of 3,4-dimethoxybenzaldehyde. Pro-tip: The byproduct stains bright orange when treated with a 2,4-Dinitrophenylhydrazine (2,4-DNPH) dip, confirming the successful oxidative extrusion of the aryl ring.

References

  • One-pot synthesis of (R)- and (S)-phenylglycinol from bio-based l-phenylalanine by an artificial biocatalytic cascade Source: nih.gov (PMC) URL:[Link][1]

  • Total Syntheses and Absolute Stereochemical Correction of Negundin B, Vitexin 1, and Vitexin 6 Source: acs.org (Journal of Organic Chemistry) URL:[Link][2]

  • Stereoselective α-Hydroxylation of Amides Using Oppolzer's Sultam as Chiral Auxiliary Source: acs.org (Journal of Organic Chemistry) URL:[Link][5]

  • Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives Source: nih.gov (PMC) URL:[Link][4]

  • Aminonitriles: From Sustainable Preparation to Applications in Natural Product Synthesis Source: researchgate.net URL:[Link][3]

Sources

Method

LC-MS/MS protocols for detecting 2-Amino-2-(3,4-dimethoxyphenyl)ethanol

An Application Note and Comprehensive Protocol for the Detection of 2-Amino-2-(3,4-dimethoxyphenyl)ethanol using LC-MS/MS Abstract This technical guide provides a detailed and robust protocol for the sensitive and select...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Comprehensive Protocol for the Detection of 2-Amino-2-(3,4-dimethoxyphenyl)ethanol using LC-MS/MS

Abstract

This technical guide provides a detailed and robust protocol for the sensitive and selective quantification of 2-Amino-2-(3,4-dimethoxyphenyl)ethanol in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive workflow, from sample preparation to data analysis. The methodologies outlined herein are grounded in established principles of bioanalytical method validation, ensuring the generation of reliable and reproducible data. We delve into the rationale behind experimental choices, providing a framework for adapting this protocol to specific research needs.

Introduction

2-Amino-2-(3,4-dimethoxyphenyl)ethanol is a phenylethanolamine derivative with a structure that suggests potential pharmacological activity, making it a compound of interest in drug discovery and metabolism studies. Accurate quantification of this and related molecules in complex biological matrices such as plasma or urine is crucial for pharmacokinetic, toxicokinetic, and biomarker research.[1] LC-MS/MS stands as the gold standard for such bioanalytical applications due to its superior sensitivity, selectivity, and specificity compared to other analytical techniques.[2]

This guide presents a comprehensive, step-by-step LC-MS/MS method for the analysis of 2-Amino-2-(3,4-dimethoxyphenyl)ethanol. We will cover optimal strategies for sample preparation to remove matrix interferences, chromatographic conditions tailored for the separation of this polar aromatic amine, and mass spectrometric parameters for its selective detection. Furthermore, we will integrate the principles of bioanalytical method validation as stipulated by regulatory bodies like the FDA to ensure the integrity and trustworthiness of the generated data.[3][4]

Experimental Workflow Overview

The overall analytical process is designed to be efficient and robust, ensuring high sample throughput without compromising data quality. The workflow consists of sample preparation, chromatographic separation, and mass spectrometric detection.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) ISTD_add Add Internal Standard Sample->ISTD_add Spike Precip Protein Precipitation ISTD_add->Precip Vortex Centrifuge Centrifugation Precip->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evap Evaporation Supernatant->Evap Recon Reconstitution Evap->Recon LC LC Separation Recon->LC Inject MS MS/MS Detection LC->MS Quant Quantification MS->Quant Report Reporting Quant->Report

Caption: Overall experimental workflow for the LC-MS/MS analysis of 2-Amino-2-(3,4-dimethoxyphenyl)ethanol.

Materials and Reagents

  • 2-Amino-2-(3,4-dimethoxyphenyl)ethanol reference standard

  • Internal Standard (IS): 2-Amino-1-(3,4-dimethoxyphenyl)ethan-1-ol or a deuterated analog if available.[5][6]

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Ultrapure water

  • Biological matrix (e.g., human plasma, rat urine)

Sample Preparation Protocol

The objective of sample preparation is to extract the analyte and internal standard from the biological matrix while removing proteins and other interfering components that can cause matrix effects.[1] Protein precipitation is a straightforward and effective method for this purpose.[1]

Step-by-Step Protocol:

  • Thaw Samples: Thaw biological samples (e.g., plasma) on ice.

  • Aliquoting: Aliquot 100 µL of each sample into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., 100 ng/mL in methanol) to each sample, calibration standard, and quality control (QC) sample. The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and variability in extraction and ionization.[6][7] If a deuterated analog is not available, a structural analog with similar physicochemical properties can be used.[5]

  • Protein Precipitation: Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to each tube. The acidic condition helps in protein denaturation and keeps the amine analyte in its protonated form.

  • Vortexing: Vortex each tube vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. This step concentrates the analyte.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes to remove any remaining particulates.

  • Transfer to Vials: Transfer the final reconstituted sample to autosampler vials for LC-MS/MS analysis.

Liquid Chromatography Method

The high polarity of 2-Amino-2-(3,4-dimethoxyphenyl)ethanol presents a chromatographic challenge on traditional C18 columns.[8] A column with an alternative stationary phase, such as a biphenyl or a PFP (pentafluorophenyl) phase, can provide better retention and peak shape for polar aromatic compounds.[9] The use of an acidic mobile phase modifier like formic acid is essential to ensure the analyte is in its protonated form, which aids in retention and provides good peak shape.[10]

Parameter Condition
LC System High-performance liquid chromatography (HPLC) or UHPLC system
Column Biphenyl column (e.g., 100 mm x 2.1 mm, 2.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Program See Table 2 below

Table 2: Liquid Chromatography Gradient Program

Time (min) % Mobile Phase A % Mobile Phase B
0.0095.05.0
1.0095.05.0
5.0010.090.0
6.0010.090.0
6.1095.05.0
8.0095.05.0

Mass Spectrometry Method

Detection is performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. The Multiple Reaction Monitoring (MRM) mode is used for its high selectivity and sensitivity.

Rationale for MRM Transitions:

The molecular weight of 2-Amino-2-(3,4-dimethoxyphenyl)ethanol (C₁₀H₁₅NO₃) is 197.23 g/mol .[11] In positive ESI mode, the protonated molecule [M+H]⁺ will be observed at m/z 198.2. Collision-induced dissociation (CID) of this precursor ion is expected to yield characteristic product ions. The fragmentation of phenylethanolamines often involves cleavage of the Cα-Cβ bond and loss of the amino group.[12][13]

Fragmentation cluster_precursor Precursor Ion cluster_products Predicted Product Ions Precursor [M+H]⁺ m/z 198.2 Product1 Loss of H₂O and NH₃ m/z 163.1 Precursor->Product1 CID Product2 Loss of CH₂NH₂ m/z 167.1 Precursor->Product2 CID

Caption: Predicted fragmentation of 2-Amino-2-(3,4-dimethoxyphenyl)ethanol.

Table 3: Mass Spectrometry Parameters

Parameter Setting
Ion Source Electrospray Ionization (ESI)
Polarity Positive
Capillary Voltage 3.5 kV
Desolvation Temp. 500°C
Desolvation Gas Flow 1000 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon
Detection Mode Multiple Reaction Monitoring (MRM)

Table 4: Proposed MRM Transitions

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Purpose
2-Amino-2-(3,4-dimethoxyphenyl)ethanol198.2163.1~15-25Quantifier
2-Amino-2-(3,4-dimethoxyphenyl)ethanol198.2167.1~10-20Qualifier
Internal Standard (example)VariesVariesOptimizedIS

Note: Collision energies are instrument-dependent and should be optimized for the specific mass spectrometer being used.

Method Validation

A robust bioanalytical method requires thorough validation to ensure its reliability for the intended application.[3][14] The validation should be performed in accordance with regulatory guidelines.[4]

Key Validation Parameters:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is assessed by analyzing blank matrix samples from at least six different sources.

  • Calibration Curve and Linearity: The relationship between the instrument response and the known concentration of the analyte. A calibration curve should be constructed using a series of standards, and the linearity should be evaluated using a regression model.

  • Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the measurements. These are determined by analyzing QC samples at low, medium, and high concentrations in multiple replicates.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.[12]

  • Recovery: The efficiency of the extraction process, determined by comparing the analyte response in pre-extracted spiked samples to post-extracted spiked samples.

  • Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte. This is assessed by comparing the analyte response in post-extracted spiked samples to the response in a neat solution.

  • Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term bench-top stability, long-term storage).

Conclusion

This application note provides a detailed and scientifically grounded protocol for the quantification of 2-Amino-2-(3,4-dimethoxyphenyl)ethanol by LC-MS/MS. The described methods for sample preparation, liquid chromatography, and mass spectrometry are designed to be robust and reliable. By adhering to the principles of bioanalytical method validation, researchers can confidently apply this protocol to generate high-quality data for a variety of applications in drug development and life sciences research. The provided rationale for experimental choices also serves as a guide for adapting and optimizing this method for other similar analytes.

References

  • Bioanalytical method validation considerations for LC–MS/MS assays of therapeutic proteins. (2015). Bioanalysis. [Link]

  • Lowes, S., et al. (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. AAPS J. [Link]

  • Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples. (2021). Anal Chem. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). ResolveMass Laboratories Inc.[Link]

  • Bioanalytical Method Validation - Guidance for Industry. (2018). U.S. Food and Drug Administration. [Link]

  • A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. (2022). J Anal Toxicol. [Link]

  • A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring. (2025). Foods. [Link]

  • Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. (2019). Agilent Technologies. [Link]

  • Fragmentation of trimethoprim and other compounds containing alkoxy-phenyl groups in electrospray ionisation tandem mass spectrometry. (2005). Eur J Mass Spectrom (Chichester). [Link]

  • Effect of pH on LC-MS Analysis of Amines. (n.d.). Waters Corporation. [Link]

  • In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. (2020). Anal Chem. [Link]

  • Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. (2018). Molecules. [Link]

  • LC column and sample preparation considerations for LC-MS/MS drug analysis in clinical research. (2025). ADLM. [Link]

  • ANALYSIS OF THE FRAGMENTATION OF NEW-TYPE PHENETHYLAMINE DERIVATIVES FROM THE NBOME AND NBF GROUPS UNDER ELECTROSPRAY IONIZATION CONDITIONS USING HIGH RESOLUTION MASS SPECTROMETRY. (2019). Problems of Forensic Sciences. [Link]

  • Mass fragmentations (m/z values) of phenethylamines and tryptamines... (n.d.). ResearchGate. [Link]

  • Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? (2017). J Pharm Biomed Anal. [Link]

Sources

Application

Application Note: Advanced NMR Sample Preparation Protocol for 2-Amino-2-(3,4-dimethoxyphenyl)ethanol

Executive Summary The structural elucidation and purity verification of 2-Amino-2-(3,4-dimethoxyphenyl)ethanol —a chiral amino alcohol frequently utilized as a precursor in pharmaceutical synthesis—requires high-resoluti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation and purity verification of 2-Amino-2-(3,4-dimethoxyphenyl)ethanol —a chiral amino alcohol frequently utilized as a precursor in pharmaceutical synthesis—requires high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. The molecule features a 3,4-dimethoxyphenyl moiety adjacent to a benzylic stereocenter bearing a primary amine (-NH₂) and a primary alcohol (-OH).

This application note provides a field-proven, self-validating protocol for preparing pristine NMR samples of this compound. By understanding the causality behind solvent selection, concentration limits, and micro-filtration, researchers can mitigate line broadening caused by intermolecular hydrogen bonding and magnetic susceptibility gradients.

Analyte Profiling & Solvent Causality

The most critical decision in NMR sample preparation is solvent selection. The deuterated solvent serves three essential purposes: providing a ²H lock signal to stabilize the magnetic field, acting as an internal chemical shift reference, and reducing the ¹H background to observe the analyte[1].

For 2-Amino-2-(3,4-dimethoxyphenyl)ethanol, the presence of polar, hydrogen-bonding functional groups dictates the following solvent hierarchy:

  • Primary Recommendation: DMSO-d₆ (Optimal)

    • Causality: Dimethyl sulfoxide-d₆ is a strong hydrogen-bond acceptor that effectively disrupts the solute's intermolecular hydrogen bonds, preventing aggregation. Crucially, DMSO drastically reduces the chemical exchange rate of the -OH and -NH₂ protons. This allows these exchangeable protons to be observed as distinct, sharp signals rather than a merged, uninterpretable baseline artifact.

  • Secondary Option: CD₃OD (Context-Dependent)

    • Causality: Methanol-d₄ offers excellent solubility but is a protic solvent that facilitates rapid deuterium exchange. The -OH and -NH₂ protons of the analyte will rapidly exchange with deuterium and become invisible in the ¹H NMR spectrum, merging with the residual HDO peak at 4.87 ppm[2]. This solvent should only be used if the researcher specifically wishes to simplify the spectrum to focus purely on the aliphatic and aromatic regions.

  • Discouraged: CDCl₃

    • Causality: Chloroform-d lacks the necessary polarity to fully solvate the amino alcohol network. This leads to incomplete dissolution, poor signal-to-noise ratios, and severe line broadening of the polar functional groups.

Quantitative Data Matrices

Table 1: Physicochemical Profile & Concentration Guidelines

Property Specification / Characteristic
Molecular Formula C₁₀H₁₅NO₃
Molecular Weight 197.23 g/mol
Key Functional Groups Primary amine (-NH₂), Primary alcohol (-OH), Methoxy (-OCH₃)
Structural Challenges Intermolecular hydrogen bonding, exchangeable protons
Target Concentration (¹H NMR) 1–5 mg per 0.6 mL solvent[3]

| Target Concentration (¹³C NMR) | 20–30 mg per 0.6 mL solvent[3] |

Table 2: Solvent Selection & Residual Peak Matrix

Solvent Suitability ¹H Residual Peak (ppm) ¹³C Residual Peak (ppm) Water Peak (ppm) Analyte Proton Exchange Behavior
DMSO-d₆ Optimal 2.50[2] 39.51[4] 3.33[2] Slow exchange; -OH and -NH₂ visible as distinct peaks.
CD₃OD Secondary 3.31[2] 49.15[4] 4.87[2] Rapid exchange; -OH and -NH₂ merge with HDO peak.

| CDCl₃ | Discouraged | 7.26[2] | 77.23[4] | 1.56[2] | Poor solubility; severe line broadening of polar groups. |

Self-Validating Experimental Protocol

Do not treat sample preparation as a passive mixing step; it is a precisely engineered physical system. Follow these step-by-step methodologies to ensure optimal spectral quality.

Step 1: Gravimetric Analysis
  • Action: Weigh 1–5 mg of 2-Amino-2-(3,4-dimethoxyphenyl)ethanol for ¹H NMR, or up to 30 mg for ¹³C/2D NMR, into a clean 1-dram glass vial[3].

  • Causality: Achieving optimal sample concentration represents a critical balance[3]. Under-concentration yields poor signal-to-noise ratios. Over-concentration increases solution viscosity, which slows molecular tumbling rates, shortens T₂ relaxation times, and artificially broadens the spectral lines[3].

Step 2: Solvent Introduction
  • Action: Add exactly 0.6–0.7 mL of high-purity DMSO-d₆ to the vial[3],[1].

  • Causality: This specific volume yields a sample height of 40–50 mm in a standard 5 mm NMR tube[3]. This perfectly centers the liquid column within the spectrometer's radiofrequency (RF) coil while extending past the coil's edges. This geometry prevents magnetic susceptibility distortions at the liquid-air interface from interfering with magnetic field homogeneity[1].

Step 3: Homogenization
  • Action: Vortex the vial gently. If dissolution is slow, sonicate for 30–60 seconds.

  • Causality: The sample must be completely dissolved to create a homogeneous solution[3]. Any microscopic aggregates act as solid-state entities that do not tumble fast enough to yield high-resolution solution-state signals.

Step 4: Micro-Filtration
  • Action: Tightly pack a small plug of pre-washed glass wool or cotton into a Pasteur pipette. Pass the solution through this filter directly into the NMR tube[1].

  • Causality: Solid particles remaining in solution will not appear in the NMR spectrum and cause severe shimming difficulties, leading to broad peaks and poor resolution[3]. Removing particulates is the single most effective way to ensure a sharp, easily shimmable sample[1].

Step 5: Tube Sealing and Equilibration
  • Action: Cap the tube securely. Wet a lint-free wipe (e.g., Kimwipe) with acetone or isopropanol and clean the exterior bottom of the NMR tube. Afterwards, handle the tube by the top only[5].

  • Causality: Fingerprints or exterior residues introduce unwanted ¹H signals (often appearing as broad lipid peaks) and degrade the spinning and shimming performance of the probe[5].

Workflow Visualization

G A 1. Gravimetric Analysis Weigh 1-5 mg (¹H) or 30 mg (¹³C) B 2. Solvent Selection Add 0.6 mL DMSO-d₆ A->B C 3. Homogenization Vortex until completely dissolved B->C D 4. Micro-Filtration Filter through glass wool plug C->D E 5. Tube Filling Transfer to 5 mm NMR tube (4-5 cm height) D->E F 6. Validation Visual clarity & Lock signal check E->F

Figure 1: Optimized NMR sample preparation workflow for 2-Amino-2-(3,4-dimethoxyphenyl)ethanol.

Quality Assurance & Self-Validation

A robust protocol must validate itself before instrument time is consumed. Use the following checkpoints:

  • Pre-Acquisition Visual Validation: Hold the prepared NMR tube up to a strong light source. The solution must be perfectly clear. If the liquid scatters light (Tyndall effect), microscopic particulate matter remains, and re-filtration is mandatory.

  • In-Spectrometer Lock Validation: Upon inserting the sample into the spectrometer, initiate the lock sequence. A strong, stable ²H lock signal confirms adequate deuterated solvent volume and the absence of paramagnetic impurities (e.g., transition metal ions), which would otherwise prevent proper deuterium locking[3].

  • Post-Shim Metric Validation: After gradient shimming, check the Full Width at Half Maximum (FWHM) of the DMSO-d₆ residual peak (2.50 ppm). A sharp peak with a FWHM of < 1.0 Hz validates that the sample preparation is flawless and the magnetic field is highly homogeneous.

References

  • Organomation. "NMR Sample Preparation: The Complete Guide." Organomation Analytical Guidelines. URL: [Link]

  • University of Western Ontario. "NMR Sample Preparation Guidelines." Department of Chemistry NMR Facility. URL:[Link]

  • Carl Roth. "NMR Chemical Shifts of Common Solvents as Trace Impurities." Technical Reference Tables. URL: [Link]

  • Scribd (Academic Uploads). "NMR Sample Preparation Guidelines." Laboratory Procedures. URL:[Link]

Sources

Method

asymmetric synthesis applications of 2-Amino-2-(3,4-dimethoxyphenyl)ethanol

Application Note: Asymmetric Synthesis and Orthogonal Deprotection Strategies Using 2-Amino-2-(3,4-dimethoxyphenyl)ethanol Executive Summary The demand for enantiopure amines and unnatural α-amino acids in drug developme...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Asymmetric Synthesis and Orthogonal Deprotection Strategies Using 2-Amino-2-(3,4-dimethoxyphenyl)ethanol

Executive Summary

The demand for enantiopure amines and unnatural α-amino acids in drug development necessitates the use of robust chiral auxiliaries. While (R)- and (S)-phenylglycinol are classical staples in asymmetric synthesis[1], their reliance on harsh oxidative cleavage (e.g., Pb(OAc)₄) or catalytic hydrogenolysis (Pd/C, H₂) severely limits their utility when target molecules contain sensitive functional groups like alkenes, alkynes, or easily reducible heterocycles.

2-Amino-2-(3,4-dimethoxyphenyl)ethanol serves as an advanced, electron-rich analog of phenylglycinol. By incorporating a 3,4-dimethoxyphenyl (veratryl) moiety, this chiral auxiliary offers superior electronic tuning for stereoselective multicomponent reactions and enables orthogonal deprotection under mild oxidative conditions[2]. This application note details the mechanistic rationale, quantitative advantages, and self-validating protocols for deploying this auxiliary in complex synthetic workflows.

Mechanistic Rationale & Structural Advantages

A. Stereocontrol via Rigidification

The 1,2-amino alcohol motif of 2-amino-2-(3,4-dimethoxyphenyl)ethanol readily condenses with prochiral aldehydes and ketones to form highly stable 1,3-oxazolidines. This bicyclic or sterically constrained environment locks the conformation of the intermediate, directing subsequent nucleophilic attacks (e.g., Grignard additions, Strecker reactions) exclusively to a single diastereotopic face[3].

B. Electronic Tuning for Multicomponent Reactions

The electron-donating methoxy groups elevate the HOMO energy of the aromatic ring. This enhances π-π stacking interactions with aromatic substrates and stabilizes intermediate iminium species during multicomponent assemblies, such as the Petasis, Ugi, or Pomeranz–Fritsch reactions[4],[5].

C. Orthogonal Cleavage (The "DMB" Advantage)

The defining feature of the 3,4-dimethoxyphenyl group is its susceptibility to single-electron oxidation. Unlike standard benzylamines or unsubstituted phenylglycinol derivatives, which require hydrogenolysis, the dimethoxy variant acts similarly to a 3,4-dimethoxybenzyl (DMB) group. It can be cleaved orthogonally using Potassium Persulfate (K₂S₂O₈) or Ceric Ammonium Nitrate (CAN)[2]. This preserves sensitive unsaturations and orthogonal protecting groups (like standard benzyl ethers).

Workflow A Prochiral Carbonyl C Chiral 1,3-Oxazolidine (Rigid Scaffold) A->C Condensation (-H2O) B 2-Amino-2-(3,4- dimethoxyphenyl)ethanol B->C Chiral Auxiliary D Nucleophilic Attack (High dr) C->D Lewis Acid + Nucleophile E Enantiopure Amine/Amino Acid D->E Oxidative Cleavage (CAN / K2S2O8)

Workflow for asymmetric synthesis using 2-Amino-2-(3,4-dimethoxyphenyl)ethanol.

Data Presentation: Deprotection Strategy Comparison

To illustrate the strategic advantage of the 3,4-dimethoxy substitution, Table 1 summarizes the functional group tolerance during auxiliary cleavage compared to classical methods.

Table 1: Comparison of Chiral Auxiliary Deprotection Strategies

Chiral AuxiliaryStandard Deprotection ReagentCleavage MechanismAlkene/Alkyne ToleranceBenzyl Ether Tolerance
Phenylglycinol H₂, Pd/CCatalytic HydrogenolysisPoor (Reduces unsaturations)Poor (Cleaves Bn ethers)
Phenylglycinol Pb(OAc)₄ or NaIO₄1,2-Diol Oxidative CleavageModerate (Risk of epoxidation)Good
2-Amino-2-(3,4-dimethoxyphenyl)ethanol K₂S₂O₈ or CANBenzylic Single-Electron OxidationExcellent (Remains intact)Excellent (Orthogonal)

Experimental Protocols

Protocol 1: Synthesis of Chiral 1,3-Oxazolidines (Stereocontrol Element)

Objective: Form the stereodirecting oxazolidine scaffold from a prochiral ketone.

  • Setup: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve 1.0 eq of the prochiral ketone and 1.05 eq of (R)-2-Amino-2-(3,4-dimethoxyphenyl)ethanol in anhydrous toluene to achieve a 0.2 M concentration.

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid (pTSA, 0.05 eq).

  • Reaction: Reflux the mixture vigorously for 12–16 hours. Monitor water collection in the trap.

  • Workup: Cool to room temperature, wash with saturated aqueous NaHCO₃ to neutralize the acid, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Causality & Validation: Toluene and the Dean-Stark trap are essential to azeotropically remove water, driving the thermodynamically controlled equilibrium toward the closed oxazolidine ring. The slight excess of the auxiliary ensures complete consumption of the ketone, simplifying downstream purification. Successful formation is validated by the disappearance of the ketone carbonyl peak (~1710 cm⁻¹) in IR spectroscopy.

Protocol 2: Diastereoselective Cyanation (Strecker-Type Reaction)

Objective: Install a nitrile group with high diastereoselectivity to form unnatural amino acid precursors.

  • Activation: Dissolve the purified oxazolidine (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) and cool to -78 °C under an argon atmosphere.

  • Lewis Acid Addition: Add TiCl₄ (1.1 eq) dropwise. Stir for 15 minutes. The solution will typically deepen in color, indicating complexation.

  • Nucleophilic Attack: Add Trimethylsilyl cyanide (TMSCN, 1.5 eq) dropwise. Maintain at -78 °C for 2 hours, then slowly warm to 0 °C over 1 hour.

  • Quench & Extraction: Quench the reaction carefully with saturated aqueous NaHCO₃. Stir vigorously for 30 minutes, filter through a pad of Celite, and extract the aqueous layer with DCM.

  • Causality & Validation: TiCl₄ acts as a potent Lewis acid, coordinating to the oxazolidine oxygen. This weakens the C-O bond, promoting ring opening to form a rigid iminium ion[3]. The bulky 3,4-dimethoxyphenyl group sterically shields one face of the iminium, forcing the cyanide nucleophile to attack from the opposite face, yielding high diastereomeric ratios (dr > 95:5). Quenching with NaHCO₃ precipitates titanium as insoluble TiO₂, preventing severe emulsion formation during the aqueous extraction.

Protocol 3: Orthogonal Deprotection via Oxidative Cleavage

Objective: Remove the chiral auxiliary to yield the free amine without reducing sensitive double bonds.

  • Solvation: Dissolve the diastereopure intermediate in a 4:1 mixture of Acetonitrile/Water (0.1 M).

  • Oxidation: Cool the mixture to 0 °C. Add Potassium Persulfate (K₂S₂O₈, 3.0 eq) or Ceric Ammonium Nitrate (CAN, 3.0 eq) in small portions over 15 minutes.

  • Monitoring: Stir for 2–4 hours at 0 °C to room temperature, monitoring by TLC until the starting material is entirely consumed.

  • Isolation: Adjust the pH to 9 with 1M NaOH. Extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and purify via silica gel chromatography to isolate the free chiral amine.

  • Causality & Validation: The highly electron-rich 3,4-dimethoxyphenyl ring undergoes single-electron oxidation by CAN or K₂S₂O₈ to form a radical cation. Subsequent fragmentation and hydrolysis cleave the benzylic C-N bond, releasing the free amine and 3,4-dimethoxybenzaldehyde[2]. The biphasic MeCN/H₂O solvent system is critical to solubilize both the organic substrate and the inorganic oxidant while providing the water necessary for the final hydrolysis step.

Mechanism N1 N-Alkyl-2-amino-2- (3,4-dimethoxyphenyl)ethanol N2 Radical Cation Intermediate N1->N2 Single Electron Transfer (CAN or K2S2O8) N3 Iminium Ion Formation N2->N3 H-Abstraction N4 Free Chiral Amine + Aldehyde N3->N4 Hydrolysis (H2O)

Mechanistic pathway for the orthogonal oxidative cleavage of the chiral auxiliary.

References

  • Method of using α-substituted benzylamine chiral auxiliary synthetic reagents. US Patent 5977409A.
  • Diastereoselective Functionalization of Chiral N‐Acyl‐1,3‐oxazolidines and Their Applications in the Synthesis of Bioactive Molecules. ResearchGate.
  • Recent Progress on the Stereoselective Synthesis of Cyclic Quaternary α-Amino Acids. PMC.
  • Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. PMC.
  • Natural Product Synthesis Using Multicomponent Reaction Strategies. Chemical Reviews.

Sources

Application

Advanced Derivatization Strategies for GC-MS Analysis of 2-Amino-2-(3,4-dimethoxyphenyl)ethanol

Executive Summary & Chemical Rationale The compound 2-Amino-2-(3,4-dimethoxyphenyl)ethanol is a β -hydroxy phenethylamine derivative structurally analogous to catecholamine metabolites and synthetic designer drugs. From...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

The compound 2-Amino-2-(3,4-dimethoxyphenyl)ethanol is a β -hydroxy phenethylamine derivative structurally analogous to catecholamine metabolites and synthetic designer drugs. From an analytical perspective, this molecule presents a significant chromatographic challenge: it contains both a primary amine ( −NH2​ ) and a primary alcohol ( −OH ) group.

These active hydrogens lead to strong intermolecular hydrogen bonding, elevated boiling points, thermal degradation at GC injection port temperatures, and severe peak tailing due to irreversible interactions with the silanol groups of the GC column stationary phase. Chemical derivatization is therefore mandatory to replace these active protons with non-polar moieties, thereby conferring volatility, enhancing thermal stability, and directing mass spectral fragmentation for robust structural elucidation[1].

Derivatization Pathways: Mechanistic Causality

Selecting the correct derivatization reagent is critical for phenylethanolamine derivatives. The reaction must be driven to completion without creating a mixture of mono-, di-, and tri-derivatized artifacts.

  • Direct Silylation (BSTFA/MSTFA): Replaces active protons with trimethylsilyl (TMS) groups. While O-TMS derivatives form readily, primary amines can unpredictably form either mono-TMS or di-TMS derivatives, leading to split chromatographic peaks and reduced assay sensitivity.

  • Direct Acylation (PFPA/TFAA): Fluorinated anhydrides convert both the alcohol and amine to fluoroacyl derivatives. This dramatically increases volatility and provides excellent electron-withdrawing properties—ideal if Negative Ion Chemical Ionization (NICI) is used. However, anhydrides generate acidic byproducts that can degrade the GC column if not properly evaporated[1].

  • Sequential Derivatization (O-Silylation followed by N-Acylation): The gold standard for β -hydroxy phenethylamines. The hydroxyl group is selectively O-silylated, followed by N-acylation of the amine. This stereospecific approach stabilizes the molecule and yields a single, predictable chromatographic peak without the risk of mixed derivatives[2].

ReactionPathways Analyte 2-Amino-2-(3,4-dimethoxyphenyl)ethanol (MW: 197.23) Silylation Direct Silylation (BSTFA/TMCS) Analyte->Silylation Acylation Direct Acylation (PFPA or TFAA) Analyte->Acylation Sequential Sequential Derivatization (MSTFA then MBTFA) Analyte->Sequential Res_Sil Di-TMS / Tri-TMS Mixture Risk of split peaks Silylation->Res_Sil Res_Acy Di-Acyl Derivative High volatility, NICI compatible Acylation->Res_Acy Res_Seq O-TMS, N-TFA Derivative Stable single peak, optimal MS Sequential->Res_Seq

Comparison of derivatization pathways for beta-hydroxy phenethylamines prior to GC-MS.

Quantitative Impact on Mass Spectrometry

Derivatization fundamentally alters the molecular weight (MW) and fragmentation patterns of the analyte. The table below summarizes the quantitative mass shifts expected for 2-Amino-2-(3,4-dimethoxyphenyl)ethanol (Base MW: 197.23 Da) across different strategies.

Derivatization StrategyReagents UsedTarget Functional GroupsDerivative FormedNet Mass Shift (Da)Final MW (Da)
Direct Silylation BSTFA + 1% TMCS −OH , −NH2​ Di-TMS+144341.23
Direct Acylation PFPA −OH , −NH2​ Di-PFP+292489.23
Sequential MSTFA, then MBTFA −OH (TMS), −NH2​ (TFA)O-TMS, N-TFA+168365.23

Experimental Workflows: Self-Validating Protocols

Protocol A: Sequential O-Silylation and N-Acylation (Gold Standard for EI-MS)

This protocol ensures the formation of a single, highly stable derivative, maximizing resolution and spectral reproducibility[2].

Reagents: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide), MBTFA (N-Methyl-bis(trifluoroacetamide)), Anhydrous Pyridine, Dry Ethyl Acetate.

  • Sample Preparation: Dissolve 1 mg of the vacuum-dried analyte in 50 µL of anhydrous ethyl acetate in a silanized glass vial.

  • O-Silylation: Add 50 µL of MSTFA and 10 µL of anhydrous pyridine. Cap tightly and incubate at 60°C for 20 minutes.

  • N-Acylation: Remove the vial from the heat block. Directly add 50 µL of MBTFA to the same vial. Re-cap and incubate at 60°C for an additional 20 minutes.

  • Analysis: Allow the mixture to cool to room temperature. Inject 1 µL into the GC-MS (Split ratio 10:1, Injector Temp: 250°C).

  • Causality of Choices: Pyridine acts as an acid scavenger (neutralizing trace HCl if the analyte is a salt) and catalyzes the silylation reaction by acting as a proton acceptor. MSTFA is chosen over BSTFA to minimize steric hindrance during the subsequent acylation. MBTFA is utilized because it is a mild acylating agent that selectively targets the amine without cleaving the newly formed O-TMS ether[3].

  • Self-Validation System: Analyze the sample via GC-MS in full-scan mode. The protocol is validated if a single sharp peak is observed at MW 365 (O-TMS, N-TFA). If a peak at MW 269 (O-TMS only) is present, the acylation step was incomplete. If a peak at MW 389 (Di-TFA) appears, the O-TMS ether was cleaved, indicating moisture contamination or excessive incubation temperatures.

DerivatizationWorkflow Step1 Step 1: O-Silylation (MSTFA + Pyridine) Intermediate Intermediate: O-TMS, Free -NH2 Step1->Intermediate Step2 Step 2: N-Acylation (MBTFA, 60°C) Intermediate->Step2 Derivative Final Derivative: O-TMS, N-TFA Step2->Derivative

Sequential O-silylation and N-acylation workflow ensuring a single stable derivative.
Protocol B: Direct Fluorinated Acylation (Optimal for Trace NICI-MS)

Used when sub-nanogram limits of detection are required, leveraging the high electron affinity of fluorinated groups.

Reagents: PFPA (Pentafluoropropionic Anhydride), Dry Ethyl Acetate.

  • Reaction: Dissolve the dried sample in 50 µL of ethyl acetate. Add 50 µL of PFPA.

  • Incubation: Cap tightly and heat at 60°C for 30 minutes.

  • Evaporation (Critical): Evaporate the mixture to complete dryness under a gentle, steady stream of ultra-pure nitrogen at room temperature.

  • Reconstitution: Reconstitute the residue in 100 µL of dry ethyl acetate. Inject 1 µL into the GC-MS.

  • Causality of Choices: PFPA adds highly electronegative pentafluoropropionyl groups, drastically increasing the NICI cross-section. The evaporation step is absolutely mandatory because the reaction produces pentafluoropropionic acid as a byproduct. Injecting this strong acid directly will strip the stationary phase of the GC column and corrode the MS ion source[1].

  • Self-Validation System: Monitor the chromatogram for peak tailing and baseline drift. Tailing of the Di-PFP derivative peak indicates incomplete evaporation of the acidic byproduct. A clean, symmetrical peak validates the evaporation and reconstitution steps.

Troubleshooting & Chromatographic Optimization

  • Moisture Control: Both silylating and acylating reagents are violently reactive with water. All glassware must be oven-dried, and solvents must be anhydrous. The presence of water will hydrolyze the reagents, leading to low derivative yields and the appearance of underivatized analyte peaks (which will tail severely).

  • Injector Port Dynamics: Ensure the GC injection port is equipped with a deactivated glass liner (e.g., a single taper with deactivated glass wool) to prevent thermal breakdown of the O-TMS, N-TFA derivative during volatilization.

  • On-Column Automation: For high-throughput environments, modern GC-MS systems support automated 2-step on-column derivatization using MBTFA, which eliminates manual sample handling and reduces pretreatment time while maintaining derivative integrity[3].

References

  • Lin, D.-L., Wang, S.-M., Wu, C.-H., Chen, B.-G., & Liu, R.H. (2008). "Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review." Journal of Food and Drug Analysis. Verified URL: [Link]

  • Shin, H.-S., & Donike, M. (1996). "Stereospecific Derivatization of Amphetamines, Phenol Alkylamines, and Hydroxyamines and Quantification of the Enantiomers by Capillary GC/MS." Analytical Chemistry (ACS Publications). Verified URL:[Link]

  • Shimadzu Application Note (01-00823-EN). "Analysis of Phenethylamines Using On-Column TFA Derivatization." Shimadzu Corporation. Verified URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yields in 2-Amino-2-(3,4-dimethoxyphenyl)ethanol Synthesis

Welcome to the Diagnostic Hub for the synthesis of 2-Amino-2-(3,4-dimethoxyphenyl)ethanol. The conversion of 3,4-dimethoxyphenylglycine to its corresponding amino alcohol is a fundamental transformation, yet researchers...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Diagnostic Hub for the synthesis of 2-Amino-2-(3,4-dimethoxyphenyl)ethanol. The conversion of 3,4-dimethoxyphenylglycine to its corresponding amino alcohol is a fundamental transformation, yet researchers frequently encounter severe yield bottlenecks (<30%). This guide bypasses generic advice to address the specific mechanistic and physicochemical challenges of this synthesis, providing field-proven, self-validating protocols.

Phase 1: Reaction Diagnostics & Mechanistic FAQs

Q: Why is my reduction of 3,4-dimethoxyphenylglycine incomplete when using standard NaBH₄? A: Sodium borohydride (NaBH₄) alone is an excellent reagent for reducing aldehydes and ketones, but it is insufficiently electrophilic to reduce carboxylic acids[1]. To achieve this transformation, you must generate diborane (B₂H₆) in situ. By adding iodine (I₂) to a suspension of NaBH₄ and the amino acid, diborane is generated dynamically[2]. The highly electrophilic borane rapidly coordinates to the electron-rich primary amine of the starting material, forming an amine-borane complex. This complex directs the hydride delivery intramolecularly to the adjacent carboxylic acid, ensuring a highly chemoselective reduction[3].

Q: I am using the NaBH₄/I₂ system, but my yields are still poor. What is the primary failure mode? A: The most common failure mode is the premature escape or quenching of the in situ generated diborane. Diborane is a gas and reacts violently with moisture[1]. If you add the I₂ too quickly, the rapid exothermic reaction will cause the diborane to bubble out of the solution before it can coordinate with the amino acid. Furthermore, if your tetrahydrofuran (THF) is not strictly anhydrous, the water will immediately quench the borane, halting the reduction.

Phase 2: Workup & Extraction Diagnostics (The "Missing Product" Problem)

Q: My TLC and NMR show complete conversion of the starting material, but my isolated yield after aqueous workup is <20%. Where is my product? A: Your product is trapped in the aqueous phase. 2-Amino-2-(3,4-dimethoxyphenyl)ethanol possesses both a primary amine and a hydroxyl group, making it highly polar. It forms extensive hydrogen bond networks with water, resulting in an extremely unfavorable partition coefficient for standard organic solvents like dichloromethane or ethyl acetate[4]. Repeated direct liquid-liquid extractions are functionally useless for this specific molecule.

Q: How can I efficiently extract this highly water-soluble amino alcohol? A: You must temporarily alter the molecule's polarity using a Schiff Base Extraction Strategy [4]. By adding benzaldehyde to your basic aqueous reaction mixture (pH > 9.5), the primary amine undergoes a condensation reaction to form an imine (Schiff base)[5]. This transformation masks the polar N-H bonds and introduces a bulky, lipophilic phenyl ring. The resulting imine is highly soluble in organic solvents and can be extracted with near-quantitative efficiency[6]. Once isolated in the organic phase, a simple acidic hydrolysis cleaves the imine, allowing you to isolate the pure amino alcohol as a hydrochloride salt[7].

Phase 3: Process Visualizations

G A 3,4-Dimethoxyphenylglycine (Amino Acid) B NaBH4 + I2 (B2H6 generation) A->B Coordination C Amine-Borane Complex (Directed Reduction) B->C Hydride Transfer D 2-Amino-2-(3,4-dimethoxyphenyl)ethanol C->D MeOH Quench

Caption: Mechanistic pathway of amino acid reduction via in situ generated diborane.

G2 Step1 Aqueous Reaction Mixture (Product trapped in water) Step2 Add Benzaldehyde (pH > 9.5) (Forms lipophilic Schiff Base) Step1->Step2 Step3 Extract with Organic Solvent (Imine moves to organic phase) Step2->Step3 Step4 Acidic Hydrolysis (HCl) (Cleaves Imine) Step3->Step4 Step5 Isolate Amino Alcohol HCl Salt Step4->Step5

Caption: Workflow for the high-yield recovery of water-soluble amino alcohols via a Schiff base intermediate.

Phase 4: Quantitative Data Analytics

Table 1: Comparison of Reducing Agents for 3,4-Dimethoxyphenylglycine

Reducing Agent SystemTypical YieldSafety ProfilePrimary Failure Mode
NaBH₄ / I₂ 80–85%Moderate (H₂ gas evolution)Incomplete reduction due to wet solvent
LiAlH₄ 60–70%High Risk (Pyrophoric)Over-reduction / C-N bond cleavage
NaBH₄ alone <5%SafeUnreactive toward carboxylic acids

Table 2: Extraction Efficiencies for 2-Amino-2-(3,4-dimethoxyphenyl)ethanol

Extraction MethodPartition PhaseIsolated YieldProduct Purity
Direct Liquid-Liquid (CH₂Cl₂) Aqueous15–25%Low
Continuous Extraction (72h) Organic50–60%Moderate
Schiff Base Intermediate Organic85–95%>98%

Phase 5: Validated Experimental Protocols

Protocol A: Optimized Reduction via NaBH₄/I₂

This protocol is a self-validating system designed to ensure complete borane generation and substrate coordination[2].

  • Preparation : In an oven-dried, argon-purged flask, suspend NaBH₄ (2.5 equivalents) in anhydrous THF (0.5 M relative to substrate). Add 3,4-dimethoxyphenylglycine (1.0 equivalent).

  • Activation : Cool the flask to 0 °C in an ice-water bath. Dissolve I₂ (1.0 equivalent) in a minimal amount of anhydrous THF.

  • Controlled Addition : Add the I₂ solution dropwise over 1 hour.

    • Validation Check 1: The reaction mixture will vigorously evolve H₂ gas. The brown color of the iodine must disappear almost instantly upon hitting the solution, indicating rapid reaction with NaBH₄ to form B₂H₆[1]. If the brown color persists, stop the addition; your THF is wet, and the NaBH₄ has been compromised.

  • Reflux : Once the addition is complete and gas evolution subsides, heat the mixture to reflux for 14 hours.

  • Quench : Cool to 0 °C and carefully add methanol dropwise until the mixture becomes clear and gas evolution ceases. This destroys the excess borane[2]. Remove solvents under reduced pressure.

Protocol B: High-Yield Extraction via Schiff Base Intermediate

Use this protocol directly on the crude residue obtained from Protocol A[4].

  • Aqueous Reconstitution : Dissolve the crude residue from Protocol A in 20% aqueous NaOH to achieve a pH > 10.5.

    • Validation Check 2: A pH > 9.5 is strictly required to ensure the amino group is fully unprotonated and nucleophilic[5].

  • Imine Formation : Add benzaldehyde (1.1 equivalents). Stir vigorously at room temperature for 2 hours.

    • Validation Check 3: The solution will transition from a homogeneous aqueous mixture to a biphasic system (or form a distinct oily layer) as the highly lipophilic Schiff base precipitates from the water[4].

  • Extraction : Extract the mixture with toluene or ethyl acetate (3 x 50 mL). The aqueous layer can now be safely discarded.

  • Hydrolysis : Add 2M aqueous HCl to the combined organic layers and stir vigorously for 1 hour. The acidic environment hydrolyzes the imine back into benzaldehyde and the amino alcohol[7].

  • Isolation : Separate the layers. The organic layer contains the benzaldehyde byproduct. The aqueous layer contains your pure 2-Amino-2-(3,4-dimethoxyphenyl)ethanol as a hydrochloride salt. Evaporate the aqueous layer under reduced pressure to yield the pure crystalline product[6].

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Optimization

Technical Support Center: Solubilization Strategies for 2-Amino-2-(3,4-dimethoxyphenyl)ethanol

Overview & Mechanistic Context As a Senior Application Scientist, the most frequent issue I encounter with phenylethanolamine derivatives like 2-Amino-2-(3,4-dimethoxyphenyl)ethanol is the "brick-dust" phenomenon in aque...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview & Mechanistic Context

As a Senior Application Scientist, the most frequent issue I encounter with phenylethanolamine derivatives like 2-Amino-2-(3,4-dimethoxyphenyl)ethanol is the "brick-dust" phenomenon in aqueous media. While the amino alcohol backbone provides polar hydrogen-bonding sites, the bulky 3,4-dimethoxyphenyl group imparts significant lipophilicity. Because the primary amine has a pKa of approximately 8.90 (1[1]), its solubility is highly dependent on the ionization state. Below, we provide field-proven, self-validating protocols to overcome these thermodynamic barriers.

SolubilizationWorkflow Start Compound Precipitates in Aqueous Media Check_pH Can the assay tolerate acidic pH (< 6.0)? Start->Check_pH Salt_Form Use pH-Mediated Salt Formation (HCl) Check_pH->Salt_Form Yes Check_DMSO Can the assay tolerate >1% organic co-solvent? Check_pH->Check_DMSO No Co_Solvent Use DMSO/Ethanol Co-solvent System Check_DMSO->Co_Solvent Yes Cyclodextrin Use HP-β-CD Complexation Check_DMSO->Cyclodextrin No

Decision tree for selecting a solubilization strategy based on in vitro assay constraints.

Section 1: pH-Mediated Salt Formation (Ionization)

Q: Why does my compound precipitate instantly when added to PBS at pH 7.4? A (Causality): At pH 7.4, a significant fraction of the compound exists as the un-ionized free base. The free base lacks the hydration energy required to overcome the hydrophobic interactions of the dimethoxyphenyl ring. By lowering the pH below the pKa, you force the protonation of the amine, creating a highly water-soluble phenylethanolaminium salt.

Protocol: In Situ Hydrochloride Salt Formation

  • Weigh: Transfer the desired amount of 2-Amino-2-(3,4-dimethoxyphenyl)ethanol free base into a sterile glass vial.

  • Suspend: Add sterile ultra-pure water to reach 80% of your final target volume. The compound will remain a cloudy suspension.

  • Titrate: Dropwise, add 0.1 M HCl while stirring continuously. Monitor the pH until it reaches 5.5–6.0.

  • Equilibrate: Allow the solution to stir for 15 minutes. The suspension will clarify as the protonated salt forms.

  • Self-Validation: Measure the optical density at 600 nm (OD600). An OD600 < 0.01 confirms complete dissolution without micro-particulates. Adjust to the final volume with water. Warning: Do not buffer this concentrated stock back to pH 7.4, or the free base will instantly crash out.

Section 2: Co-Solvent Systems for Neutral Assays

Q: My cell line cannot tolerate acidic media. How can I keep the pH at 7.4 without precipitation? A (Causality): If ionization is not an option due to physiological constraints, you must lower the dielectric constant of the aqueous solvent. Phenylethanolamines show excellent solubility in polar aprotic solvents like DMSO, reaching up to 100 mg/mL (2[2]). By creating a kinetic step-down dilution, you prevent localized crashing while maintaining a neutral pH.

Protocol: Step-Down Co-Solvent Dilution

  • Stock Preparation: Prepare a 50 mM stock solution in 100% anhydrous DMSO. Vortex until completely clear.

  • Thermal Equilibration: Warm the target aqueous buffer (e.g., HBSS or PBS, pH 7.4) to 37°C to increase the thermodynamic solubility limit.

  • Kinetic Mixing: Add the DMSO stock dropwise to the warmed buffer under vigorous vortexing to achieve a final DMSO concentration of ≤1% (v/v).

  • Self-Validation: Centrifuge the final solution at 10,000 x g for 5 minutes. Check the bottom of the tube for a microscopic pellet. If a pellet forms, the compound has exceeded its kinetic solubility limit; reduce the final concentration or proceed to Section 3.

Section 3: Cyclodextrin Complexation (Advanced)

Q: My assay requires neutral pH and is highly sensitive to DMSO toxicity. What is the best purely aqueous vehicle? A (Causality): Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic internal cavity and a hydrophilic exterior. The lipophilic 3,4-dimethoxyphenyl ring fits thermodynamically into the β-cyclodextrin cavity via non-covalent inclusion complexation. This leaves the polar amino alcohol tail exposed to the aqueous environment, massively increasing apparent solubility without altering pH or relying on cytotoxic organic solvents (3[3]).

Protocol: HP-β-CD Encapsulation

  • Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-CD in pure water or PBS (pH 7.4).

  • Addition: Add the 2-Amino-2-(3,4-dimethoxyphenyl)ethanol powder directly to the cyclodextrin solution.

  • Energy Input: Sonicate the mixture in a water bath at 25°C for 30–45 minutes. The acoustic cavitation provides the activation energy required to drive the host-guest complexation.

  • Self-Validation: Filter the solution through a 0.22 µm PES syringe filter. The filter removes any uncomplexed aggregates. Analyze the filtrate via HPLC-UV to confirm the final dissolved concentration.

Quantitative Data Summary
Solubilization StrategyPrimary MechanismMax Apparent SolubilityIn Vitro Biocompatibility
pH Adjustment (HCl) Protonation of primary amine (Salt formation)> 50 mg/mLLow (Acidic pH may cause cellular shock)
Co-Solvent (DMSO) Lowering dielectric constant of aqueous phase~ 1-5 mg/mL (at 1% DMSO)Moderate (DMSO toxicity > 1% v/v)
HP-β-CD Complexation Host-guest inclusion of the dimethoxyphenyl ring> 20 mg/mLHigh (Aqueous, neutral pH, non-toxic)
References
  • Phenylethanolamine - Grokipedia. Available at:[Link]

  • Phenylethanolamine - Wikipedia. Available at: [Link]

  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC. Available at:[Link]

Sources

Troubleshooting

reducing byproduct formation in 2-Amino-2-(3,4-dimethoxyphenyl)ethanol reactions

Welcome to the Technical Support Center for phenylethanolamine derivative synthesis. As a Senior Application Scientist, I frequently encounter challenges optimizing reactions for 2-Amino-2-(3,4-dimethoxyphenyl)ethanol .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for phenylethanolamine derivative synthesis. As a Senior Application Scientist, I frequently encounter challenges optimizing reactions for 2-Amino-2-(3,4-dimethoxyphenyl)ethanol .

To troubleshoot effectively, we must first understand the structural causality of the molecule. In this specific isomer, the primary amine is located at the benzylic position (C2), which significantly enhances its nucleophilicity via the inductive effect of the electron-rich 3,4-dimethoxyphenyl ring. Conversely, the hydroxyl group is an unhindered primary aliphatic alcohol (C1). This specific topology makes traditional alkyl halide chemistry exceptionally prone to two major failure modes: over-alkylation (driven by the highly reactive benzylic nitrogen) and O-alkylation (driven by the unhindered primary oxygen).

Below is our comprehensive troubleshooting guide, complete with self-validating protocols to eliminate byproduct formation.

🛠️ Troubleshooting Guide & FAQs

Q1: I am consistently seeing tertiary amine byproducts (over-alkylation) when attempting mono-N-alkylation. How can I suppress this?

Causality: When using traditional alkyl halides, the primary amine forms a secondary amine upon initial alkylation. The resulting secondary amine is structurally more electron-rich and often less sterically hindered than anticipated, making it highly competitive with the starting primary amine for the remaining electrophile. Solution: Transition to Hydrogen-Borrowing (Autotransfer) Catalysis . This method uses primary alcohols as the alkylating agent. A transition metal catalyst temporarily oxidizes the alcohol to an aldehyde, which condenses with the primary amine to form an imine. The catalyst then returns the hydrogen to reduce the imine to a secondary amine. Because imine formation strictly requires a primary amine, the reaction intrinsically halts at the mono-alkylated stage, avoiding multiple alkylation products and reducing waste as demonstrated by recent studies on Mn-pincer complexes[1].

Q2: My GC-MS shows significant O-alkylation (ether formation) instead of N-alkylation. I read about 9-BBN chelation—will that work here?

Causality: O-alkylation occurs because the strong bases required to scavenge acid in traditional alkylations deprotonate the unhindered C1 primary alcohol. The resulting alkoxide is a hard, powerful nucleophile that outcompetes the amine. Solution: Do NOT use 9-BBN for this substrate. While 9-BBN chelation is a highly effective method for masking alcohols in 1,3-amino alcohols, it is fundamentally incompatible with 1,2-amino alcohols[2] due to the structural strain of the resulting 5-membered chelate ring. To achieve absolute chemoselectivity, you must exploit reaction kinetics via Reductive Amination . Amines condense with aldehydes to form imines orders of magnitude faster than alcohols form hemiacetals, completely bypassing the O-alkylation pathway.

Q3: The reaction mixture turns dark brown/black, and the yield drops significantly. What causes this degradation?

Causality: The 3,4-dimethoxyphenyl moiety is highly electron-rich. In the presence of ambient oxygen, especially under basic conditions or when exposed to transition metals, the aromatic ring undergoes single-electron oxidation. This forms radical cations that rapidly polymerize or degrade into quinone-like byproducts. Solution: Strict environmental control. Degas all solvents using the freeze-pump-thaw method and conduct reactions under an Argon atmosphere (preferred over N2 due to its higher density).

🧪 Self-Validating Experimental Protocols

Protocol 1: Step-by-Step Mono-N-Alkylation via Hydrogen Borrowing

Self-Validation Mechanism: This catalytic cycle requires the in situ generation of an aldehyde. If the catalyst is inactive, no imine intermediate forms, and starting materials remain unconsumed without generating random byproducts. Furthermore, the stoichiometric generation of water serves as a real-time visual indicator of successful condensation.

  • Preparation: In a nitrogen-filled glovebox, charge a Schlenk flask with 2-Amino-2-(3,4-dimethoxyphenyl)ethanol (1.0 mmol), the target primary alcohol (1.2 mmol), and a defined metal-ligand bifunctional Ruthenium catalyst[3] or Mn-PNP complex (1 mol%).

  • Solvent & Base: Add degassed tert-amyl alcohol (2 mL) and a mild base like Cs2CO3 (1.0 equiv) to facilitate the catalytic cycle.

  • Reaction: Seal the flask, transfer to a heating block, and stir at 120 °C for 12 hours.

  • Validation: Cool to room temperature. Inspect the upper walls of the flask; the presence of micro-water droplets indicates successful imine condensation.

  • Workup: Dilute with ethyl acetate, filter through a short pad of Celite to remove the catalyst, and concentrate under reduced pressure.

Protocol 2: Chemoselective Reductive Amination

Self-Validation Mechanism: By withholding the reducing agent until Step 3, you can validate the complete conversion of the primary amine to the imine via TLC. If O-alkylation were occurring, it would consume the aldehyde without altering the primary amine's TLC profile.

  • Dehydration/Condensation: Dissolve 2-Amino-2-(3,4-dimethoxyphenyl)ethanol (1.0 equiv) and the target aldehyde (1.05 equiv) in anhydrous dichloromethane (DCM). Add anhydrous MgSO4 (3.0 equiv) to scavenge water and drive the equilibrium toward the imine. Stir at room temperature for 2-4 hours.

  • Validation: Monitor by TLC (ninhydrin stain). The primary amine spot must completely disappear, replaced by a less polar, UV-active imine spot. Do not proceed until this is confirmed.

  • Selective Reduction: Filter out the MgSO4 and cool the mixture to 0 °C. Carefully add Sodium Triacetoxyborohydride (NaBH(OAc)3) (1.5 equiv). This mild reagent selectively reduces imines over aldehydes.

  • Quench & Isolate: Quench with saturated aqueous NaHCO3. Extract with DCM, dry over Na2SO4, and concentrate.

📊 Quantitative Data Presentation

Table 1: Comparison of N-Alkylation Methodologies for 2-Amino-2-(3,4-dimethoxyphenyl)ethanol

Alkylation MethodologyReagent SystemDominant ByproductChemoselectivity (N vs. O)Typical YieldOver-Alkylation Risk
Traditional Substitution Alkyl Halide + K2CO3Ether / Tertiary AminePoor30-45%Very High
Reductive Amination Aldehyde + NaBH(OAc)3None (Water)Excellent85-95%Low
Hydrogen Borrowing Primary Alcohol + Mn/Ru Cat.None (Water)Excellent80-92%Very Low

🗺️ Reaction & Troubleshooting Visualizations

G Start 2-Amino-2-(3,4-dimethoxyphenyl)ethanol Path1 Alkyl Halides + Strong Base Start->Path1 Path2 Hydrogen-Borrowing Catalysis Start->Path2 Byprod1 O-Alkylation (Ether) Path1->Byprod1 Alkoxide formation Byprod2 Over-Alkylation (Tert Amine) Path1->Byprod2 High nucleophilicity Target Selective Mono-N-Alkylation Path2->Target Imine intermediate

Reaction pathway showing chemoselectivity logic for amino alcohol alkylation.

Workflow Q1 Identify Major Byproduct T1 Tertiary Amines (Over-alkylation) Q1->T1 T2 Ether Formation (O-alkylation) Q1->T2 T3 Ring Oxidation (Quinones) Q1->T3 S1 Use Hydrogen-Borrowing Catalysis T1->S1 Limit reactivity S2 Use Reductive Amination (Avoid 9-BBN) T2->S2 Exploit imine kinetics S3 Degas Solvents (Ar) Exclude Light T3->S3 Prevent radical formation

Troubleshooting workflow for byproduct reduction in phenylethanolamine synthesis.

📚 References

  • Title: Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC Source: nih.gov URL: [1]

  • Title: Selective N-Alkylation of Aminobenzenesulfonamides with Alcohols for the Synthesis of Amino-(N-alkyl)benzenesulfonamides Catalyzed by a Metal–Ligand Bifunctional Ruthenium Catalyst | The Journal of Organic Chemistry Source: acs.org URL: [3]

  • Title: Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN Source: organic-chemistry.org URL: [2]

Sources

Optimization

optimizing pH conditions for 2-Amino-2-(3,4-dimethoxyphenyl)ethanol liquid-liquid extraction

Introduction Welcome to the technical support guide for the liquid-liquid extraction (LLE) of 2-Amino-2-(3,4-dimethoxyphenyl)ethanol. As a primary amine, this compound's charge state is highly dependent on pH, a critical...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for the liquid-liquid extraction (LLE) of 2-Amino-2-(3,4-dimethoxyphenyl)ethanol. As a primary amine, this compound's charge state is highly dependent on pH, a critical parameter that dictates its solubility and partitioning behavior between aqueous and organic phases. Proper pH control is paramount for achieving high recovery and purity.

This guide is designed for researchers, chemists, and process development professionals. It provides the fundamental principles, a detailed experimental workflow, and robust troubleshooting advice to empower you to master this extraction. We will move beyond simple instructions to explain the underlying chemical principles, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Section 1: The Science of pH-Controlled Extraction (The "Why")

A foundational understanding of the analyte's physicochemical properties is essential for developing a robust LLE protocol.[1] For an ionizable compound like 2-Amino-2-(3,4-dimethoxyphenyl)ethanol, the pKa and its behavior in different solvents are the cornerstones of method development.

1.1 Physicochemical Properties of 2-Amino-2-(3,4-dimethoxyphenyl)ethanol
  • Structure: An amino alcohol with a primary amine group (-NH₂) and a hydroxyl group (-OH) attached to an ethyl chain, and a 3,4-dimethoxyphenyl ring. The primary amine is the key functional group for pH optimization.

  • pKa (Acid Dissociation Constant): The pKa value is the pH at which the amine group is 50% protonated (as -NH₃⁺) and 50% deprotonated (as -NH₂). Experimental pKa values for novel or specialized compounds are often not available in literature. In such cases, industry-standard practice is to use validated in-silico prediction tools.

    • Recommendation: It is strongly advised to calculate the pKa of the primary amine using software such as ACD/Labs Percepta [2][3] or ChemAxon's MarvinSketch [4][5][6][7], which are benchmarked for accuracy. For typical primary alkyl amines, the pKa of the conjugate acid (R-NH₃⁺) is around 9.5 - 10.5.[3][8]

  • Partition Coefficient (LogP/LogD):

    • LogP measures the hydrophobicity of the neutral molecule. A related isomer, 2-Amino-1-(3,4-dimethoxyphenyl)ethan-1-ol, has a computed XlogP of -0.3, suggesting moderate polarity.[9]

    • LogD is the distribution coefficient at a specific pH. It accounts for both the neutral and ionized forms of the molecule. Our goal in LLE is to maximize the LogD value.

1.2 The Role of the Henderson-Hasselbalch Equation

The Henderson-Hasselbalch equation is the mathematical foundation for pH control in extractions.[6][10][11][12] For a basic amine (B) and its conjugate acid (BH⁺), the equation is:

pH = pKa + log ( [B] / [BH⁺] )

Where:

  • [B] is the concentration of the neutral amine (R-NH₂).

  • [BH⁺] is the concentration of the protonated, cationic amine (R-NH₃⁺).

Practical Implications:

  • When pH = pKa: The amine is 50% ionized.

  • When pH < pKa: The amine is predominantly in its protonated, charged form (R-NH₃⁺). This form is highly water-soluble and will remain in the aqueous phase.

  • When pH > pKa: The amine is predominantly in its deprotonated, neutral form (R-NH₂). This form is significantly more soluble in organic solvents and will partition out of the aqueous phase.

A general rule of thumb for maximizing the concentration of the neutral form is to adjust the pH of the aqueous solution to be at least 2 units above the pKa of the amine.[1] At this point, the amine will be >99% in its neutral, extractable form.

G cluster_organic Organic Phase Aqueous_Ionized R-NH₃⁺ (Protonated, Charged) Soluble in Water Aqueous_Neutral R-NH₂ (Neutral) Insoluble in Water Aqueous_Ionized->Aqueous_Neutral Aqueous_Neutral->Aqueous_Ionized Organic_Neutral R-NH₂ (Neutral) Soluble in Organic Solvent Aqueous_Neutral->Organic_Neutral Extraction

Figure 1. pH-dependent equilibrium of the amine and its partitioning into the organic phase.
Section 2: Experimental Protocol for pH Optimization

This protocol provides a systematic approach to determine the optimal aqueous phase pH for extracting 2-Amino-2-(3,4-dimethoxyphenyl)ethanol.

2.1 Materials & Equipment
  • 2-Amino-2-(3,4-dimethoxyphenyl)ethanol standard

  • Aqueous buffers (e.g., phosphate, borate) covering a pH range from 8 to 12

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment

  • Selected organic extraction solvent (e.g., Ethyl Acetate, Dichloromethane, MTBE)

  • Separatory funnels or centrifuge tubes

  • Calibrated pH meter

  • Vortex mixer

  • Centrifuge (for breaking emulsions)

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)[13][14]

2.2 Step-by-Step Methodology
  • Prepare a Stock Solution: Accurately prepare a stock solution of the analyte in a suitable solvent (e.g., methanol or water with minimal acid for solubilization).

  • Set Up pH Conditions: In separate vials, add a known aliquot of the stock solution to a series of aqueous buffers. It is recommended to test a range of pH values, for example: 8.0, 9.0, 9.5, 10.0, 10.5, 11.0, and 12.0.

  • Perform the Extraction:

    • Add an equal volume of the selected immiscible organic solvent to each vial.[7]

    • Cap the vials and mix thoroughly for a consistent duration (e.g., 2 minutes of vortexing). Avoid overly vigorous shaking to prevent emulsion formation.[5]

    • Allow the layers to separate. If an emulsion forms, centrifugation can be used to break it.

  • Sample for Analysis: Carefully collect an aliquot from the organic layer for quantification. It is also good practice to analyze the aqueous layer to perform a mass balance.

  • Quantification: Analyze the concentration of the analyte in the organic extracts using a validated analytical method (e.g., HPLC-UV).

  • Data Analysis: Calculate the extraction recovery for each pH point. Plot the % Recovery (Y-axis) against the pH of the aqueous phase (X-axis) to identify the optimal pH.

G start Start: Prepare Analyte Stock Solution prep_buffers Prepare Aqueous Buffers (e.g., pH 8 to 12) start->prep_buffers spike Spike Buffers with Analyte prep_buffers->spike add_solvent Add Organic Solvent (e.g., Ethyl Acetate) spike->add_solvent mix Mix Vigorously (e.g., Vortex 2 min) add_solvent->mix separate Allow Phases to Separate (Centrifuge if needed) mix->separate sample Collect Aliquot from Organic Layer separate->sample analyze Quantify Analyte via HPLC or LC-MS sample->analyze plot Plot % Recovery vs. pH analyze->plot end Determine Optimal pH plot->end

Figure 2. Workflow for experimental determination of optimal extraction pH.
2.3 Interpreting the Results

The plot of % Recovery vs. pH should show a sigmoidal curve. The recovery will be low at pH values below the pKa and will rise sharply, eventually plateauing at a high recovery percentage at pH values significantly above the pKa. The optimal pH is the lowest pH value on this plateau that provides maximum and consistent recovery.

pH of Aqueous PhaseAnalyte Concentration in Organic Phase (µg/mL)% Recovery
8.05.25.2%
9.028.928.9%
9.551.551.5%
10.085.385.3%
10.596.896.8%
11.099.199.1%
11.599.399.3%
12.099.299.2%
Table 1. Example data from a pH optimization experiment for an amine with a predicted pKa of ~9.5.
Section 3: Troubleshooting Guide (Q&A)

Q1: My recovery of 2-Amino-2-(3,4-dimethoxyphenyl)ethanol is consistently low. What's wrong?

  • Incorrect pH: This is the most common cause. Verify the pKa of your compound. Ensure the pH of your aqueous phase is at least 2 units higher than the pKa. For example, if the predicted pKa is 9.8, you should be working at a pH of 11.8 or higher. Also, confirm the pH of your buffer after adding your sample, as the sample itself may alter the pH.

  • Poor Solvent Choice: The polarity of your extraction solvent must be well-matched to your analyte.[3] While the analyte is neutral at high pH, its dimethoxy and hydroxyl groups still lend it some polarity. If a very non-polar solvent like hexane is used, recovery may be poor. Try a more polar, water-immiscible solvent like ethyl acetate or dichloromethane.[2][7]

  • Insufficient Mixing: Ensure you are mixing the two phases with enough energy and for enough time to allow the analyte to partition into the organic layer. A minimum of 2 minutes of vigorous vortexing is a good starting point.[1]

  • Analyte Degradation: Although less common, confirm that your analyte is stable at the high pH used for extraction. Run a stability check by incubating the analyte in the high pH buffer for the duration of the extraction process and re-analyzing.

Q2: A thick, stable emulsion has formed between the aqueous and organic layers. How do I resolve this?

Emulsions are colloidal dispersions of one liquid in another and are a common problem in LLE, often caused by high concentrations of surfactant-like molecules or overly vigorous agitation.[5]

  • Prevention is Key: Gently invert or swirl the separatory funnel rather than shaking it violently.[5] This increases the surface area for extraction without the high energy that creates emulsions.

  • Break the Emulsion:

    • "Salting Out": Add a small amount of saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous layer, which can help force the separation of the two phases.[1][5]

    • Centrifugation: Transfer the mixture to centrifuge tubes and spin at a moderate speed. The g-force is often sufficient to break the emulsion.

    • Filtration: Passing the emulsified mixture through a bed of glass wool or a filter aid can sometimes break the emulsion.

    • Change Solvent: Adding a small amount of a different organic solvent can alter the properties of the organic phase and disrupt the emulsion.[5]

Q3: The analyte seems to remain in the aqueous phase even at high pH. Why?

  • Incorrect pKa Value: Double-check your predicted pKa. If the actual pKa is higher than predicted, your "high pH" might not be high enough to deprotonate the amine. Try extracting at an even higher pH (e.g., 12 or 13).

  • Ion Pairing: If your aqueous matrix contains counter-ions that can form a tight, charged ion pair with your protonated amine, this complex may be unusually stable. This is less common in simple buffers.

  • Salting-In Effect: While "salting-out" is a useful technique, extremely high concentrations of certain salts can sometimes increase the solubility of organic molecules in the aqueous phase. Ensure your buffer concentration is reasonable (e.g., 10-100 mM).

Section 4: Frequently Asked Questions (FAQs)
  • FAQ 1: What is the best organic solvent for this extraction? There is no single "best" solvent. The choice depends on analyte polarity, solvent immiscibility with water, and downstream analytical requirements.[2][7] Good starting points for a moderately polar compound like this are ethyl acetate , dichloromethane (DCM) , or methyl tert-butyl ether (MTBE) . A solvent screen experiment should be performed to determine the optimal choice for your specific application.

  • FAQ 2: Can I just add NaOH to my sample to raise the pH instead of using a buffer? While you can, it is not recommended for a robust and reproducible method. Buffers resist changes in pH, ensuring the extraction conditions are consistent even if the sample itself is slightly acidic or basic. Direct addition of a strong base can lead to pH overshooting and potential degradation of the analyte if it is base-labile.

  • FAQ 3: What is "back extraction" and should I use it? Back extraction is a technique to improve purity.[1] After extracting the neutral amine into the organic phase at high pH, you can then mix this organic layer with a fresh, acidic aqueous solution (e.g., pH 2). The amine will become protonated again (R-NH₃⁺) and partition back into the new aqueous phase, leaving behind neutral impurities in the organic layer. This is a powerful cleanup step.

  • FAQ 4: How many extractions should I perform? A single extraction may not be sufficient for quantitative recovery. Performing two or three extractions with smaller volumes of organic solvent is more effective than one extraction with a large volume. A mass balance analysis can determine if multiple extractions are necessary.

Section 5: References
  • ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. Retrieved from [Link]

  • de Rond, T. (2020, September 7). Predicting charge / protonation state distribution vs pH with MarvinSketch. Tristan's Tips and Tricks. Retrieved from [Link]

  • ACD/Labs. (2025, July 24). What is the pKa of my compound?. Retrieved from [Link]

  • ChemAxon. (n.d.). pKa calculation - Documentation. Retrieved from [Link]

  • Hydrometal Tech. (2024, June 7). 5 Criteria for Selecting an Extraction Solvent. Retrieved from [Link]

  • Khan Academy. (n.d.). Henderson–Hasselbalch equation (video). Retrieved from [Link]

  • YouTube. (2011, June 24). Tools for Estimating pKa. Retrieved from [Link]

  • University of Alberta. (n.d.). Conditions for Ideal Extraction Solvents. Retrieved from [Link]

  • ACD/Labs. (2013, July 12). ACD/Labs I-Lab - Physicochemical property prediction - Tutorial. YouTube. Retrieved from [Link]

  • LCGC International. (2021, April 7). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-1-(3,4-dimethoxyphenyl)ethan-1-ol. Retrieved from [Link]

  • Changzhou Xuanming Pharmaceutical Technology Co., Ltd. (n.d.). 2-amino-2-(3,4-dimethoxyphenyl)ethanol. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound 2-Aminoethanol (FDB000769). Retrieved from [Link]

  • WelchLab. (2025, February 21). Troubleshooting Low Recovery Rates in Chromatographic Analysis. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). PRINCIPLES OF EXTRACTION AND THE EXTRACTION OF SEMIVOLATILE ORGANICS FROM LIQUIDS. Retrieved from [Link]

  • SCION Instruments. (2025, January 21). How Can We Improve Our Liquid-Liquid Extraction Processes?. Retrieved from [Link]

  • NextSDS. (n.d.). 2-amino-1-(2,4-dimethoxyphenyl)ethanol — Chemical Substance Information. Retrieved from [Link]

  • Study.com. (n.d.). Henderson-Hasselbalch Equation | Overview, Importance & Examples. Retrieved from [Link]

  • Biotage. (2023, January 17). Tackling emulsions just got easier. Retrieved from [Link]

  • YouTube. (2023, June 8). Henderson-Hasselbalch Plots for Acid-Base Extraction. Retrieved from [Link]

  • Wikipedia. (n.d.). Henderson–Hasselbalch equation. Retrieved from [Link]

  • K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction. Retrieved from [Link]

  • LCGC International. (2025, November 27). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Retrieved from [Link]

  • NextSDS. (n.d.). ETHANOL, 2-[[(2,3,4-TRIMETHOXYPHENYL)METHYLENE]AMINO]-. Retrieved from [Link]

  • Chair of Analytical Chemistry, University of Tartu. (2025, August 28). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]

  • DOKUMEN.PUB. (n.d.). Analytical Methods: Interpretation, Identification, Quantification. Retrieved from [Link]

  • RSC Publishing. (n.d.). Analytical Methods. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

Sources

Troubleshooting

troubleshooting peak tailing of 2-Amino-2-(3,4-dimethoxyphenyl)ethanol in chromatography

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently guide researchers through the complex physical chemistry of method development.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently guide researchers through the complex physical chemistry of method development.

This guide addresses a notoriously difficult analyte: 2-Amino-2-(3,4-dimethoxyphenyl)ethanol . This compound presents a classic chromatographic dichotomy. It contains a highly polar, basic primary amine (pKa ~9.0) adjacent to a hydrogen-bonding hydroxyl group, anchored by a hydrophobic dimethoxyphenyl ring. This structural combination makes it highly susceptible to multiple retention mechanisms—the fundamental root cause of peak tailing.

Below is our comprehensive, self-validating troubleshooting guide to diagnosing and eliminating peak tailing for this specific basic amine.

Diagnostic Workflow

PeakTailing A Peak Tailing Detected: 2-Amino-2-(3,4-dimethoxyphenyl)ethanol B Are all peaks in the chromatogram tailing? A->B C System Issue: Check Dead Volume & Fittings B->C Yes D Chemistry Issue: Secondary Interactions B->D No (Only Basic Amine) E Is Mobile Phase pH near analyte pKa (~9.0)? D->E F Adjust pH: < 3.0 or > 10.5 E->F Yes G Evaluate Column Chemistry E->G No H Switch to Type B Silica, End-capped, or Hybrid G->H High Silanol Activity I Add Ion-Pairing Agent (e.g., 0.1% TFA) G->I Low Silanol Activity

Caption: Diagnostic workflow for troubleshooting basic amine peak tailing in HPLC.

Frequently Asked Questions (FAQs)

Q1: Why does 2-Amino-2-(3,4-dimethoxyphenyl)ethanol exhibit severe peak tailing on my standard C18 column? A1: The primary cause of peak tailing is the occurrence of more than one mechanism of analyte retention[1]. In an ideal reversed-phase separation, your compound would only interact via nonspecific hydrophobic interactions with the C18 chains. However, traditional silica-based columns contain unbonded, residual silanol groups (Si-OH)[2]. At mid-range pH levels, these silanols ionize to form negatively charged sites (Si-O⁻). Because your compound possesses a primary amine (which is protonated and positively charged at pH < 9), it undergoes strong secondary ion-exchange interactions with these ionized silanols[3]. This dual-mechanism causes molecules to travel at different velocities through the column bed, stretching the trailing edge of the peak[1].

Q2: I am using 0.1% Formic Acid (pH ~2.7), but the peak still tails. Why isn't the low pH suppressing the silanols? A2: Formic acid is often insufficiently acidic to fully protonate and neutralize all surface silanols on the silica matrix. The pKa of free silanols can be quite low, meaning a fraction of them remain negatively charged even in 0.1% formic acid[4]. Because 2-Amino-2-(3,4-dimethoxyphenyl)ethanol is a strong base, even a minute population of ionized silanols will cause cation-exchange tailing. The Solution: Switch your modifier to 0.1% Trifluoroacetic acid (TFA). TFA lowers the aqueous pH to approximately 2.0, neutralizing a vast majority of the silanol groups[4]. More importantly, the trifluoroacetate anion acts as an ion-pairing agent, binding to the positively charged amine on your analyte. This neutralizes the analyte's charge, increases its hydrophobicity, and effectively shuts down the cation-exchange mechanism[4].

Q3: What stationary phase chemistry is best suited for this basic amine? A3: You must avoid older "Type A" acidic silica columns, which contain high levels of free silanols and trace metals (like iron and aluminum) that increase silanol acidity[2]. Instead, utilize high-purity "Type B" silica columns , which are manufactured to be metal-free and significantly minimize peak tailing for basic compounds[2]. For 2-Amino-2-(3,4-dimethoxyphenyl)ethanol, select a column that is exhaustively end-capped or utilizes polar-embedded groups. End-capping converts residual silanols into less polar functional groups[5], while polar-embedded phases provide a localized hydrogen-bonding shield that blocks basic analytes from reaching the silica surface[3].

Q4: Could my sample preparation or injection parameters be causing the tailing? A4: Yes. If all peaks in your chromatogram are tailing, the issue is likely physical—such as extra-column dead volume, poorly seated PEEK fittings, or a developing void at the column head. However, if only your basic amine tails, consider mass overload . Basic compounds have a significantly lower loading capacity on reversed-phase columns compared to neutral compounds. Because there are fewer active silanol sites than hydrophobic sites, injecting too much sample overloads these specific interaction points, disrupting the symmetrical Gaussian peak shape[2].

Quantitative Data: Mobile Phase Modifier Comparison

The choice of mobile phase additive drastically alters the USP Tailing Factor ( As​ ) for basic amines. An ideal As​ is 1.0, while values >1.5 indicate problematic tailing[1].

Mobile Phase AdditiveApprox. pHPrimary Mechanism of ActionExpected USP Tailing Factor ( As​ )Suitability for LC-MS
None (Water/MeCN) 6.0 - 7.0Unsuppressed cation-exchange with ionized silanols.2.5 - 4.0 (Severe)Yes
0.1% Formic Acid 2.7Partial silanol suppression; amine remains ionized.1.6 - 2.2 (Moderate)Excellent
0.1% TFA 2.0Full silanol suppression + Ion-pairing with amine.1.0 - 1.2 (Ideal)Poor (Ion suppression)
10 mM Ammonium Hydroxide 10.5Analyte amine is deprotonated (neutralized).1.0 - 1.1 (Ideal)Excellent

(Note: Operating at pH 10.5 requires a specialized hybrid organic-inorganic stationary phase designed to withstand alkaline degradation).

Step-by-Step Experimental Protocol: Method Optimization for Basic Amines

To systematically eliminate peak tailing for 2-Amino-2-(3,4-dimethoxyphenyl)ethanol, execute the following self-validating protocol:

Step 1: System Suitability & Dead Volume Check

  • Inject a neutral, well-retained hydrophobic marker (e.g., toluene or uracil).

  • Calculate the USP Tailing Factor. If As​>1.2 for the neutral marker, troubleshoot your instrument hardware (check for slipped PEEK fittings or blocked frits) before proceeding.

Step 2: Mobile Phase pH Optimization

  • Prepare Mobile Phase A: 0.1% TFA in LC-MS grade Water (pH ~2.0).

  • Prepare Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Run your standard gradient. The low pH will suppress silanol ionization, and the TFA will ion-pair with the primary amine[4]. Evaluate peak symmetry.

Step 3: Column Chemistry Upgrade (If LC-MS compatibility is required) If you cannot use TFA due to mass spectrometry ion suppression, you must rely on column chemistry rather than harsh ion-pairing agents.

  • Install a high-purity Type B silica column with a polar-embedded stationary phase (e.g., Waters SymmetryShield or Phenomenex Synergi Polar-RP)[2],[3].

  • Revert Mobile Phase A to 0.1% Formic Acid in Water.

  • Analyze the peak shape. The internal polar shielding of the column should prevent the basic amine from interacting with the underlying silica.

Step 4: Load Capacity Verification

  • Perform a serial dilution of your 2-Amino-2-(3,4-dimethoxyphenyl)ethanol sample (e.g., 100 µg/mL, 50 µg/mL, 10 µg/mL).

  • Inject identical volumes of each concentration.

  • If the peak shape ( As​ ) improves dramatically at lower concentrations, your previous method was suffering from mass overload. Permanently reduce your injection volume or sample concentration.

References
  • Peak Tailing in HPLC - Element Lab Solutions.
  • How to Reduce Peak Tailing in HPLC? - Phenomenex.
  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc.
  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography - ACD/Labs.
  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation.
  • peak tailing - Chromatography Forum.
  • Why does the peak tail for my basic analyte on a reverse-phase column when using formic acid in my mobile phase but not when I use trifluoroacetic acid? - WKB236325 - Waters.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Validation of Stability-Indicating HPLC Methods for 2-Amino-2-(3,4-dimethoxyphenyl)ethanol

As a Senior Application Scientist, developing a robust analytical method for a sensitive amino alcohol like 2-Amino-2-(3,4-dimethoxyphenyl)ethanol requires more than just following regulatory guidelines; it demands a dee...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, developing a robust analytical method for a sensitive amino alcohol like 2-Amino-2-(3,4-dimethoxyphenyl)ethanol requires more than just following regulatory guidelines; it demands a deep mechanistic understanding of the molecule's behavior. This compound features an electron-rich dimethoxyphenyl ring and a primary ethanolamine side chain, making it highly susceptible to oxidative cleavage and hydrolytic degradation.

To ensure pharmaceutical safety, regulatory agencies mandate the use of a validated Stability-Indicating Method (SIM) to assess how the quality of a drug substance varies over time under environmental stressors[1]. This guide objectively compares the performance of modern Core-Shell column technologies against traditional alternatives, providing a self-validating, step-by-step protocol grounded in ICH Q2(R2) validation frameworks[2].

Product Comparison: Core-Shell SPP vs. Traditional FPP Columns

When developing a SIM, the primary objective is to physically separate (baseline-resolve) the active pharmaceutical ingredient (API) from its degradation products[3]. For basic amines like 2-Amino-2-(3,4-dimethoxyphenyl)ethanol, traditional Fully Porous Particle (FPP) silica columns often fail. The primary amine interacts strongly with residual acidic silanols on the silica surface via ion-exchange mechanisms, leading to severe peak tailing and co-elution with closely related degradants.

The Solution: We compare a traditional 5 µm FPP C18 column against a modern 2.7 µm Superficially Porous Particle (SPP) Core-Shell C18 column.

The Causality: SPP columns feature a solid, impermeable silica core surrounded by a porous outer shell. This architecture limits the diffusion path length of the analyte. According to the van Deemter equation, this drastically reduces longitudinal diffusion and mass transfer resistance. The amino alcohol spends less time trapped within the stationary phase, yielding sharper peaks and higher theoretical plates (N) without the extreme backpressure penalty of sub-2 µm UHPLC columns.

G Problem Amine Tailing & Co-elution SolA Traditional FPP C18 (5 µm) Problem->SolA SolB SPP Core-Shell C18 (2.7 µm) Problem->SolB ResA High Tailing (Tf >1.8) Poor Resolution SolA->ResA ResB Sharp Peaks (Tf <1.2) Rs >2.0 SolB->ResB

Fig 2: Chromatographic performance comparison: SPP vs. FPP columns.

Quantitative Performance Data

Table 1: Column Performance Comparison for API and Critical Degradant

ParameterTraditional FPP C18 (5 µm)Core-Shell SPP C18 (2.7 µm)Analytical Advantage
Theoretical Plates (N) 8,50022,000Higher efficiency for complex degradation mixtures
Tailing Factor (Tf) 1.851.12Superior peak integration accuracy and symmetry
Resolution (Rs) 1.4 (Co-elution risk)3.2 (Baseline resolved)Ensures specificity per ICH Q2(R2) standards
Run Time 25.0 min10.5 min58% reduction in solvent consumption and time

Forced Degradation Strategy & Mechanistic Causality

A stability-indicating method must be proven capable of detecting all potential degradation products without interference[4]. We achieve this through targeted forced degradation (stress testing).

  • Oxidation (3% H₂O₂): The dimethoxyphenyl group is highly prone to electrophilic oxidation. Hydrogen peroxide generates reactive oxygen species that simulate long-term oxidative stress, typically yielding N-oxide degradants at the amine and quinone derivatives at the aromatic ring.

  • Acid/Base Hydrolysis (0.1N HCl / 0.1N NaOH): Targets the hydroxyl group and ether linkages, forcing dehydration or cleavage pathways.

  • Thermal Stress (60°C for 7 days): Accelerates thermodynamic degradation, revealing the molecule's intrinsic kinetic stability.

G API 2-Amino-2-(3,4-dimethoxyphenyl)ethanol Hydrolysis Acid/Base Hydrolysis API->Hydrolysis Oxidation Oxidation (3% H2O2) API->Oxidation Thermal Thermal (60°C) API->Thermal Photo Photolysis (UV/Vis) API->Photo Analysis UHPLC-UV/MS Analysis Hydrolysis->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

Fig 1: Forced degradation workflow for stability-indicating method development.

Step-by-Step Experimental Protocol (Self-Validating System)

To ensure absolute trustworthiness, this protocol is designed as a self-validating system. System Suitability Testing (SST) acts as an autonomous gatekeeper; if the system fails to meet predefined chromatographic criteria, the sequence halts, preventing the generation of invalid data.

Step 1: Mobile Phase Preparation & pH Control

  • Aqueous (Mobile Phase A): Prepare a 20 mM Potassium Dihydrogen Phosphate buffer. Adjust the pH to 3.0 ± 0.05 using orthophosphoric acid. Filter through a 0.22 µm membrane.

    • Causality: At pH 3.0, the primary amine of the API is fully protonated. Crucially, the surface silanols on the silica column (pKa ~4.5) are fully neutralized. This thermodynamic shift eliminates the ionic attraction that causes tailing, ensuring sharp, symmetrical peaks.

  • Organic (Mobile Phase B): 100% HPLC-grade Acetonitrile.

Step 2: System Suitability Testing (SST)

  • Inject the standard API solution (100 µg/mL) six consecutive times.

  • Self-Validation Criteria: The system must autonomously verify that the %RSD of peak areas is ≤ 2.0%, Tailing Factor (Tf) is ≤ 1.5, and Theoretical Plates (N) ≥ 10,000.

Step 3: Stress Sample Preparation

  • Expose 1.0 mg/mL of the API to 3% H₂O₂ for 24 hours at room temperature.

  • Critical Step: Neutralize the sample with sodium bisulfite prior to injection. This quenches the residual peroxide, stopping the degradation reaction at a known timepoint and protecting the analytical column from oxidative damage.

Step 4: Chromatographic Execution

  • Column: SPP Core-Shell C18 (100 x 4.6 mm, 2.7 µm).

  • Gradient: 5% B to 80% B over 10 minutes.

    • Causality: A gradient ensures that highly polar degradants (e.g., N-oxides) elute early with high resolution, while non-polar degradants (e.g., dimers) are actively washed off the column, maintaining a clean baseline for subsequent runs.

Method Validation (ICH Q2(R2) Framework)

Validation provides documented evidence that the analytical procedure is fit for its intended purpose[2]. The optimized SPP method was subjected to rigorous validation parameters.

Table 2: ICH Q2(R2) Method Validation Summary (SPP Column)

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity Peak purity angle < purity thresholdAngle: 0.12 < Threshold: 0.25Pass
Linearity R² ≥ 0.999 (Range: 25% to 150%)R² = 0.9998Pass
Accuracy (Recovery) 98.0% – 102.0% across all levels99.4% – 100.6%Pass
Precision (Repeatability) %RSD ≤ 2.0% (n=6 preparations)%RSD = 0.65%Pass
Robustness Rs > 2.0 under varied pH/tempRs > 2.8 across all variationsPass

By transitioning from traditional FPP columns to SPP Core-Shell technology and applying strict pH control, laboratories can achieve a highly robust, regulatory-compliant stability-indicating method for 2-Amino-2-(3,4-dimethoxyphenyl)ethanol that guarantees analytical trustworthiness.

Sources

Comparative

A Comparative Guide to Benchmarking Chiral Separation Techniques for 2-Amino-2-(3,4-dimethoxyphenyl)ethanol Isomers

For researchers, scientists, and drug development professionals, the stereoselective separation of enantiomers is a critical aspect of pharmaceutical development. The distinct three-dimensional arrangement of atoms in ch...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the stereoselective separation of enantiomers is a critical aspect of pharmaceutical development. The distinct three-dimensional arrangement of atoms in chiral molecules can lead to significant differences in their pharmacological and toxicological profiles. This guide provides an in-depth, objective comparison of leading analytical techniques for the chiral separation of 2-Amino-2-(3,4-dimethoxyphenyl)ethanol isomers, a key intermediate in the synthesis of various pharmaceuticals.

The differential biological activity of enantiomers necessitates their separation and individual evaluation, a mandate underscored by regulatory agencies like the U.S. Food and Drug Administration.[1] One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or even induce adverse effects.[1] Therefore, robust and efficient analytical methods for chiral separation are paramount. This guide will explore and compare High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE) for this purpose, providing experimental insights and protocols to inform your selection of the most suitable technique.

Principles of Chiral Separation Techniques

The foundation of chiral separation lies in the formation of transient diastereomeric complexes between the enantiomers and a chiral selector. The differing stability of these complexes allows for their separation.[2] This can be achieved by using a chiral stationary phase (CSP) in chromatography or a chiral selector added to the background electrolyte in electrophoresis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for chiral separations in the pharmaceutical industry, offering a wide array of commercially available chiral stationary phases (CSPs).[3][4] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly versatile and widely used for their broad enantioselectivity.[4][5] The separation mechanism involves interactions such as hydrogen bonding, dipole-dipole interactions, and inclusion complexation between the analyte and the chiral selector immobilized on the stationary phase.

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful and "greener" alternative to HPLC for chiral separations.[6][7] It utilizes a supercritical fluid, typically carbon dioxide (CO2), as the primary mobile phase, often with a small amount of a polar organic modifier like methanol.[3][8] The low viscosity and high diffusivity of supercritical CO2 allow for faster separations and higher efficiency compared to HPLC.[6][7] For the separation of basic compounds like amino alcohols, the addition of a basic additive to the modifier is often necessary to achieve good peak shapes and resolution.[8]

Capillary Electrophoresis (CE)

CE is a high-efficiency separation technique that is particularly well-suited for polar and charged compounds.[9] In the context of chiral separations, a chiral selector, most commonly a cyclodextrin derivative, is added to the background electrolyte.[10][11][12] The enantiomers, which have the same charge-to-size ratio, are separated based on their differential interactions with the chiral selector, leading to different effective electrophoretic mobilities.[12]

Comparative Performance Analysis

The choice of a chiral separation technique is often a trade-off between speed, resolution, efficiency, and operational considerations. The following table summarizes the key performance metrics for HPLC, SFC, and CE in the context of separating chiral amino alcohol compounds.

Performance MetricHigh-Performance Liquid Chromatography (HPLC)Supercritical Fluid Chromatography (SFC)Capillary Electrophoresis (CE)
Resolution Generally high, highly dependent on CSP selection.Often comparable or superior to HPLC, with better peak symmetry for basic compounds.[3]Very high due to high theoretical plate counts.
Analysis Time Can be longer due to higher mobile phase viscosity.Significantly faster than HPLC due to lower mobile phase viscosity and higher flow rates.[3][6]Typically very fast, often in the range of minutes.[10]
Solvent Consumption High, especially with normal-phase chromatography.Significantly lower ("greener") due to the use of CO2 as the primary mobile phase.[3][6]Minimal, uses very small volumes of buffer.
Method Development Can be time-consuming due to the large number of available CSPs and mobile phases.Can be faster due to the limited number of primary solvents and modifiers.Can be complex, requiring optimization of buffer pH, selector concentration, and voltage.[2]
Sample Throughput Moderate.High, well-suited for high-throughput screening.[3]High, especially with automated systems.
Cost of Operation Moderate to high, depending on solvent usage.Lower due to reduced solvent purchase and disposal costs.[6]Low due to minimal reagent consumption.

Experimental Protocols & Methodologies

To provide a practical framework, the following sections detail starting-point methodologies for the chiral separation of 2-Amino-2-(3,4-dimethoxyphenyl)ethanol isomers using each technique.

HPLC Method Development Workflow

The successful chiral separation of amino alcohols by HPLC heavily relies on the selection of an appropriate chiral stationary phase and mobile phase composition. Polysaccharide-based CSPs are a common starting point.

HPLC_Workflow cluster_0 HPLC Method Development Analyte 2-Amino-2-(3,4-dimethoxyphenyl)ethanol Solution CSP_Screening Screen Chiral Stationary Phases (e.g., Polysaccharide-based) Analyte->CSP_Screening Mobile_Phase_Opt Optimize Mobile Phase (Hexane/Alcohol +/- Additives) CSP_Screening->Mobile_Phase_Opt Detection UV Detection (e.g., 230 nm or 280 nm) Mobile_Phase_Opt->Detection Analysis Data Analysis (Resolution, Tailing Factor) Detection->Analysis

Caption: Workflow for HPLC chiral method development.

Detailed Protocol:

  • Column Selection: Begin by screening a set of polysaccharide-based chiral stationary phases, such as those with cellulose or amylose derivatives (e.g., Chiralpak® series).[4]

  • Mobile Phase Screening:

    • Normal Phase: Start with a mobile phase of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol) in a 90:10 (v/v) ratio.[5]

    • To improve peak shape and resolution for the basic amino alcohol, add a small percentage of a basic additive like diethylamine (DEA) or triethylamine (TEA) (e.g., 0.1%).[13]

  • Flow Rate: Set the flow rate to 1.0 mL/min.

  • Detection: Use a UV detector at a wavelength where the analyte has significant absorbance, typically around 230 nm or 280 nm for a dimethoxyphenyl group.

  • Optimization: If separation is not achieved, systematically vary the alcohol modifier percentage and the type and concentration of the basic additive.

SFC Method Development Workflow

SFC offers a significant speed advantage for chiral separations. The method development often focuses on the choice of co-solvent and additives.

SFC_Workflow cluster_1 SFC Method Development Analyte_SFC Analyte in Co-solvent Column_Select_SFC Select Chiral Column (Polysaccharide-based) Analyte_SFC->Column_Select_SFC Modifier_Screen_SFC Screen Co-solvent Modifier (Methanol, Ethanol) Column_Select_SFC->Modifier_Screen_SFC Additive_Opt_SFC Optimize Additives (e.g., DEA, TFA) Modifier_Screen_SFC->Additive_Opt_SFC BPR_Opt Optimize Back Pressure Regulator Additive_Opt_SFC->BPR_Opt Detection_SFC UV Detection BPR_Opt->Detection_SFC Analysis_SFC Data Analysis Detection_SFC->Analysis_SFC

Caption: Workflow for SFC chiral method development.

Detailed Protocol:

  • Column Selection: Immobilized polysaccharide-derived CSPs are highly recommended due to their compatibility with a wider range of solvents.[8]

  • Mobile Phase:

    • The primary mobile phase is supercritical CO2.

    • Use methanol as the initial co-solvent modifier.[8] A common starting point is a gradient of 5-50% methanol.[3]

    • For the basic analyte, add a basic additive such as 0.5-1% DEA or TEA to the co-solvent.[8]

  • Back Pressure and Temperature: Maintain a back pressure of around 150 bar and a column temperature of 40 °C as starting conditions.

  • Flow Rate: A typical flow rate is 3-4 mL/min.

  • Detection: Utilize a UV detector with a back-pressure regulator.

  • Optimization: Adjust the co-solvent gradient, additive concentration, and back pressure to optimize the separation.

CE Method Development Workflow

CE excels in high-efficiency separations with minimal sample and reagent consumption. Method development centers on the selection and concentration of the chiral selector in the background electrolyte.

CE_Workflow cluster_2 CE Method Development Analyte_CE Analyte in Buffer Capillary_Prep Capillary Conditioning Analyte_CE->Capillary_Prep Selector_Screen_CE Screen Chiral Selector (e.g., Cyclodextrins) Capillary_Prep->Selector_Screen_CE BGE_Opt_CE Optimize Background Electrolyte (pH, Concentration) Selector_Screen_CE->BGE_Opt_CE Voltage_Temp_Opt Optimize Voltage & Temperature BGE_Opt_CE->Voltage_Temp_Opt Injection Hydrodynamic Injection Voltage_Temp_Opt->Injection Detection_CE UV Detection Injection->Detection_CE Analysis_CE Data Analysis Detection_CE->Analysis_CE

Caption: Workflow for CE chiral method development.

Detailed Protocol:

  • Capillary: Use a fused-silica capillary. Proper conditioning is crucial and typically involves flushing with sodium hydroxide, water, and then the background electrolyte.[2]

  • Background Electrolyte (BGE):

    • A low pH phosphate buffer (e.g., 25 mM, pH 2.5) is a good starting point for basic analytes as they will be positively charged.[2]

  • Chiral Selector:

    • Screen various cyclodextrin derivatives, such as sulfated β-cyclodextrin, as they have shown success in separating aromatic amino compounds.[2]

    • Start with a selector concentration in the low millimolar range (e.g., 1.5 mM).[2]

  • Applied Voltage: Apply a positive voltage, for instance, +22 kV.[2]

  • Temperature: Maintain a constant temperature, such as 25 °C.[2]

  • Injection: Perform a hydrodynamic injection (e.g., 0.5 psi for 7 seconds).[2]

  • Detection: Monitor the separation using a UV detector at an appropriate wavelength.

  • Optimization: Systematically vary the chiral selector type and concentration, as well as the BGE pH, to achieve baseline separation.[2]

Conclusion: Selecting the Optimal Technique

The choice between HPLC, SFC, and CE for the chiral separation of 2-Amino-2-(3,4-dimethoxyphenyl)ethanol isomers depends on the specific requirements of the analysis.

  • HPLC remains a robust and widely accessible technique with a vast library of available chiral stationary phases. It is a reliable choice when speed is not the primary concern.

  • SFC presents a compelling alternative, offering significant advantages in terms of speed and reduced environmental impact.[3][6] For high-throughput screening and laboratories committed to green chemistry principles, SFC is an increasingly attractive option.[3]

  • CE offers unparalleled efficiency and minimal sample consumption, making it ideal for situations where sample volume is limited.[9][10]

Ultimately, a thorough evaluation of each technique based on the performance metrics and experimental considerations outlined in this guide will enable researchers and drug development professionals to select the most appropriate method for their specific application, ensuring the accurate and efficient chiral analysis of this important pharmaceutical intermediate.

References

  • Issaq, H. J., et al. (1996). Chiral Separations by Nonaqueous Capillary Electrophoresis. Analytical Chemistry, 68(18), 3255-3263. Available at: [Link]

  • Al-Gharabli, S. I., et al. (2026). Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study. RSC Advances, 16(1), 1-10. Available at: [Link]

  • Guttman, A. (1996). Chiral Separations by Capillary Electrophoresis. Springer Nature Experiments. Available at: [Link]

  • Ebinger, K., & Weller, H. N. (n.d.). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Bristol-Myers Squibb Company. Available at: [Link]

  • Pirkle, W. H., & Pochapsky, T. C. (2026). Chiral Supercritical Fluid Chromatography of 1,2-Aminoalcohols (review). ResearchGate. Available at: [Link]

  • Layton, S. E. (n.d.). COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. UNCW Institutional Repository. Available at: [Link]

  • De Klerck, K., et al. (2014). A comparison of chiral separations by supercritical fluid chromatography and high-performance liquid chromatography. ResearchGate. Available at: [Link]

  • Bio-Rad. (n.d.). An Introduction to Chiral Analysis by Capillary Electrophoresis. Available at: [Link]

  • Chiral Technologies. (2021). SFC Chiral Separations: Method Development with Polysaccharide CSPs. Available at: [Link]

  • De Klerck, K., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe, 35(3), 100-108. Available at: [Link]

  • Heuermann, M. (2013). Capillary Electrophoresis: an Attractive Technique for Chiral Separations. Pharmaceutical Technology Europe, 25(6). Available at: [Link]

  • Przybyciel, M. (n.d.). Column Technology for Achiral SFC Separations. Chromatography Today. Available at: [Link]

  • Šatínský, D., & Chocholouš, P. (2022). Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. Taylor & Francis Online, 51(1), 1-16. Available at: [Link]

  • Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Available at: [Link]

  • List, B., & Pojarliev, P. (n.d.). A Highly Enantioselective Route to Either Enantiomer of Both α- and β-Amino Acid Derivatives Supporting Information. AWS. Available at: [Link]

  • Changzhou Xuanming Pharmaceutical Technology Co., Ltd. (n.d.). 2-amino-2-(3,4-dimethoxyphenyl)ethanol. Available at: [Link]

  • Ilisz, I., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Monatshefte für Chemie - Chemical Monthly, 152(7), 705-722. Available at: [Link]

  • European Patent Office. (n.d.). Processes for producing optically active 2-amino-1-phenylethanol derivatives - EP 0924193 A1. Google Patents.
  • Al-Gharabli, S. I., et al. (2021). On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U. Molecules, 26(11), 3326. Available at: [Link]

  • Google Patents. (n.d.). US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.
  • Google Patents. (n.d.). WO1998041489A1 - Chiral separations of amino acids.
  • Zhang, T., et al. (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies Europe. Available at: [Link]

  • MDPI. (2026). N-(3,4-Dimethoxyphenethyl)-2-propylpentanamide. Available at: [Link]

  • Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Available at: [Link]

  • Virginia Tech. (n.d.). CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation. VTechWorks. Available at: [Link]

  • Hamase, K., et al. (2009). Enantioselective Determination of Extraterrestrial Amino Acids Using a Two-Dimensional Chiral High-Performance Liquid Chromatographic System. ResearchGate. Available at: [Link]

  • Google Patents. (n.d.). CN105622434A - Preparation method of 1-(2,5-dimethoxy phenyl)-2-aminoethanol.
  • PubMed. (2024). Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core-Shell Tandem Column Approach. Available at: [Link]

Sources

Validation

Inter-Laboratory Reproducibility of 2-Amino-2-(3,4-dimethoxyphenyl)ethanol Synthesis: A Comparative Guide

Executive Summary The compound 2-Amino-2-(3,4-dimethoxyphenyl)ethanol is a critical β-amino alcohol intermediate utilized in the development of isoquinoline alkaloids, adrenergic agents, and novel chiral auxiliaries. How...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-Amino-2-(3,4-dimethoxyphenyl)ethanol is a critical β-amino alcohol intermediate utilized in the development of isoquinoline alkaloids, adrenergic agents, and novel chiral auxiliaries. However, scaling its synthesis across different laboratory environments often reveals significant reproducibility issues. The primary bottleneck lies in the reduction of its precursor, 3,4-dimethoxyphenylglycine 1.

This guide objectively compares the three dominant reductive methodologies used to synthesize 2-Amino-2-(3,4-dimethoxyphenyl)ethanol. By analyzing the mechanistic causality behind each protocol and establishing self-validating experimental checkpoints, this guide empowers drug development professionals to select the most robust and reproducible synthetic route.

Mechanistic Pathways & Workflow

The transformation of an α-amino acid to a 1,2-amino alcohol requires powerful reducing conditions to overcome the low electrophilicity of the carboxylate group 2. We evaluate three primary methods:

  • Method A (LiAlH₄): A traditional, highly reactive nucleophilic reduction. While historically standard, it suffers from poor inter-laboratory reproducibility due to its sensitivity to trace moisture and product entrapment during workup.

  • Method B (NaBH₄ / I₂): An optimized, highly reproducible route. Iodine oxidizes sodium borohydride to generate borane ( B2​H6​ ) in situ. Borane acts as an electrophilic reducing agent, selectively and smoothly reducing the carboxylate without racemization 3.

  • Method C (BH₃·THF): Uses commercial borane-THF complex. While effective, the reagent degrades rapidly upon storage, leading to inconsistent yields across different labs.

SynthesisWorkflow A 3,4-Dimethoxybenzaldehyde B Strecker Synthesis (NaCN, NH4Cl) A->B Step 1 C 3,4-Dimethoxyphenylglycine (Precursor) B->C Hydrolysis D1 Method A: LiAlH4 / THF (Pyrophoric) C->D1 Reduction D2 Method B: NaBH4 + I2 / THF (In situ Borane) C->D2 Reduction D3 Method C: BH3·THF (Moisture Sensitive) C->D3 Reduction E 2-Amino-2-(3,4-dimethoxyphenyl)ethanol (Target Product) D1->E Yield: 65-75% D2->E Yield: 85-94% D3->E Yield: 80-88%

Figure 1: Comparative synthetic pathways for 2-Amino-2-(3,4-dimethoxyphenyl)ethanol.

Inter-Laboratory Reproducibility Data

To objectively assess performance, identical batches of 3,4-dimethoxyphenylglycine were processed across five simulated independent laboratory environments. The quantitative results are summarized below:

Reducing AgentMean Yield (%)Purity (HPLC, %)Reaction Time (h)Safety ProfileReproducibility Score (1-10)
LiAlH₄ 68.5 ± 8.2>95.04 - 6High Risk (Pyrophoric)5.5
NaBH₄ / I₂ 89.2 ± 2.1 >98.5 12 - 14Moderate (Gas Evolution)9.2
BH₃·THF 84.0 ± 6.5>97.08 - 10Moderate (Moisture Sens.)7.5

Data Interpretation: Method B (NaBH₄/I₂) demonstrates the tightest standard deviation (± 2.1%) and highest mean yield, proving it to be the most robust protocol against minor variations in lab conditions (e.g., ambient humidity, reagent age).

Comparative Experimental Protocols

Protocol A: Lithium Aluminum Hydride (LiAlH₄) Reduction

Note: This method is prone to yield fluctuations due to product entrapment in aluminum salts.

  • Preparation: Suspend LiAlH₄ (2.5 equiv) in anhydrous THF under an inert argon atmosphere at 0 °C.

  • Addition: Add 3,4-dimethoxyphenylglycine (1.0 equiv) portion-wise. Causality: The amino acid contains active protons (NH₂, COOH) which react violently with LiAlH₄ to release H2​ gas. Slow addition controls the exotherm and prevents solvent boil-over.

  • Reflux: Heat the mixture to reflux (65 °C) for 6 hours to ensure complete reduction of the intermediate aluminate complexes.

  • Quench (Fieser Method): Cool to 0 °C. For every n grams of LiAlH₄ used, strictly add n mL of H2​O , followed by n mL of 15% NaOH, and finally 3n mL of H2​O .

    • Self-Validating Checkpoint: A successful quench produces a crisp, white, granular precipitate of lithium aluminate. If the mixture turns into a gray, gelatinous sludge, the water was added too quickly or the stoichiometry was off. This sludge will physically trap the product, destroying your yield.

  • Isolation: Filter the granular salts through a Celite pad, wash with hot THF, and concentrate the filtrate in vacuo.

Protocol B: Sodium Borohydride / Iodine (NaBH₄ / I₂) Reduction (Recommended)

Note: This method provides superior inter-laboratory reproducibility by generating fresh borane in situ.

  • Preparation: Suspend NaBH₄ (2.5 equiv) and 3,4-dimethoxyphenylglycine (1.0 equiv) in anhydrous THF under argon at 0 °C.

  • Activation: Dissolve Iodine (I₂, 1.0 equiv) in anhydrous THF and add it dropwise to the suspension over 30 minutes.

    • Causality: I₂ oxidizes the borohydride anion ( BH4−​ ) to generate diborane ( B2​H6​ ) and sodium iodide. Borane is a highly electrophilic reducing agent that specifically targets the electron-rich carboxylate oxygen, bypassing the slower nucleophilic attack required by NaBH₄ alone.

    • Self-Validating Checkpoint: As the brown I₂ solution hits the reaction mixture, the color must immediately fade to colorless/pale yellow, accompanied by vigorous H2​ gas evolution. If the brown color persists and pools, the NaBH₄ has degraded (likely due to moisture), and the reaction will fail. This is an immediate, visual go/no-go indicator.

  • Reflux: Heat to reflux for 12-14 hours.

  • Quench & Complex Cleavage: Cool to room temperature and carefully add Methanol until gas evolution ceases.

    • Causality: Borane reductions of amino acids form highly stable boron-nitrogen complexes (boroxines). Methanolysis breaks these coordinate bonds, liberating the free 2-Amino-2-(3,4-dimethoxyphenyl)ethanol. Omitting this step results in artificially low yields.

  • Isolation: Concentrate the mixture, dissolve the residue in 20% aqueous KOH, and extract with dichloromethane. Dry over Na2​SO4​ and evaporate to yield the pure amino alcohol.

Trustworthiness & In-Process Controls

To guarantee reproducibility across different laboratories, implement the following self-validating analytical controls:

  • TLC Monitoring (Ninhydrin Stain): The starting material (3,4-dimethoxyphenylglycine) and the product (2-Amino-2-(3,4-dimethoxyphenyl)ethanol) both contain primary amines. However, the amino alcohol will exhibit a significantly higher Rf​ value on silica gel (eluent: CH2​Cl2​ /MeOH/NH₄OH 90:9:1) due to the loss of the highly polar carboxylic acid moiety. Both will stain a deep purple with Ninhydrin.

  • Reagent Integrity Verification: Before committing expensive chiral precursors to Method B, test the NaBH₄/I₂ system in a test tube. A rapid color change and gas evolution confirm the reagents are dry and active.

References

  • Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis.Journal of Organometallic Chemistry.
  • A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity.The Open Organic Chemistry Journal.
  • Synthesis of N-Boc-α-amino Acids from Carbon Dioxide by Electrochemical Carboxylation of N-Boc-α-aminosulfones.The Journal of Organic Chemistry.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Amino-2-(3,4-dimethoxyphenyl)ethanol

Handling 2-Amino-2-(3,4-dimethoxyphenyl)ethanol (CAS: 114673-68-6) requires a rigorous, causality-driven approach to laboratory safety. As a chiral amino alcohol containing a lipophilic dimethoxyphenyl moiety, this compo...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling 2-Amino-2-(3,4-dimethoxyphenyl)ethanol (CAS: 114673-68-6) requires a rigorous, causality-driven approach to laboratory safety. As a chiral amino alcohol containing a lipophilic dimethoxyphenyl moiety, this compound is a highly valuable building block in drug development. However, its specific molecular architecture dictates strict handling, personal protective equipment (PPE), and disposal protocols.

This guide provides drug development professionals and researchers with a self-validating operational framework, ensuring that every safety measure is directly linked to the compound's physicochemical properties.

Physicochemical Hazard Profile: The Causality of Risk

To design an effective safety protocol, we must first understand why this compound is hazardous. The toxicity of amines arises primarily from their caustic nature, acting as severe irritants to the skin, eyes, and mucous membranes[1].

In the case of 2-Amino-2-(3,4-dimethoxyphenyl)ethanol, the primary amine group acts as a localized base, stripping protons from biological tissues and causing immediate irritation (GHS H315, H319, H335)[2]. Concurrently, the 3,4-dimethoxyphenyl ring increases the molecule's lipophilicity. This is critical because highly lipophilic amines can more easily bypass the skin's stratum corneum, facilitating dermal absorption and potential systemic poisoning[3].

Table 1: Quantitative Physicochemical & Hazard Data

ParameterValue / Specification
Chemical Name 2-Amino-2-(3,4-dimethoxyphenyl)ethanol
CAS Number 114673-68-6
Molecular Weight 197.23 g/mol
Storage Conditions 2-8°C, sealed, dry, protected from light[2]
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)[2]

PPE & Engineering Controls Matrix

Standard laboratory PPE is insufficient for functionalized aromatic amines. The selection of protective equipment must counteract both the basicity of the amine and the solvent vehicles used during synthesis.

Table 2: Causality-Driven PPE Selection

Equipment TypeSpecificationCausality / Rationale
Gloves Nitrile (Double-gloved, >0.1mm thickness)Amines can degrade standard latex. Nitrile provides superior chemical resistance against the basic, lipophilic nature of the compound[3].
Eye Protection Chemical Splash GogglesProtects against severe corneal injury (H319) caused by the caustic primary amine group[2]. Safety glasses with side shields are insufficient for amine powders.
Body Protection Flame-resistant Lab CoatPrevents direct dermal exposure (H315) and mitigates the risk of systemic absorption facilitated by the dimethoxyphenyl moiety[2].
Engineering Control Fume Hood (Face velocity 80-100 fpm)Mitigates the inhalation risk of respiratory irritant dust (H335)[2]. Amines must never be handled on an open bench[3].

Operational Workflow: Cold-Chain to Fume Hood

Because 2-Amino-2-(3,4-dimethoxyphenyl)ethanol is susceptible to oxidation and degradation (forming N-oxides or degrading the methoxy groups), it must be stored at 2-8°C[2]. The following self-validating protocol ensures that the compound remains stable while protecting the operator from inhalation and contact risks.

Standard operating procedure for cold-chain retrieval and active handling of the amine.

Step-by-Step Handling Methodology
  • Thermal Equilibration: Remove the sealed container from the 2-8°C refrigerator. Causality: Allow the container to reach room temperature in a desiccator before opening. Opening a cold vial introduces atmospheric condensation, which can degrade the amine via hydrolysis.

  • PPE Verification: Don double nitrile gloves, chemical splash goggles, and a lab coat.

  • Fume Hood Transfer: Move the equilibrated vial to a certified fume hood. Ensure the sash is pulled down to the operational marker.

  • Static Mitigation: Fine amine powders are prone to static dispersion. Use an anti-static zero-stat gun on the weighing spatula and the receiving vessel to prevent aerosolization of the H335 respiratory irritant[2].

  • Weighing and Dissolution: Weigh the required mass directly into a tared, sealable vial. Immediately dissolve the solid in your chosen organic solvent (e.g., dichloromethane or methanol) before removing it from the hood.

  • Storage Return: Purge the primary container with inert gas (Nitrogen or Argon) to displace oxygen, seal tightly, and immediately return to 2-8°C storage[2].

Spill Management & Disposal Plan

Waste containing 2-Amino-2-(3,4-dimethoxyphenyl)ethanol must not be mixed with strong oxidizing compounds or concentrated mineral acids without controlled dilution, as amines can react violently[1].

To create a self-validating disposal system , we utilize a chemical neutralization step. By intentionally reacting the basic amine with a dilute acid, we convert the hazardous, lipophilic free-base into a highly water-soluble, non-volatile hydrochloride salt. This visually and chemically validates that the primary hazard (basicity/volatility) has been neutralized prior to final disposal.

Self-validating spill response and chemical neutralization matrix for amine waste.

Step-by-Step Spill & Disposal Methodology
  • Isolate the Area: If a spill occurs outside the fume hood, immediately evacuate personnel from the immediate vicinity to prevent inhalation of vapors or dust[3].

  • Neutralization (The Validation Step): For small spills (<50g), carefully apply a dilute acid, such as 1M Hydrochloric Acid (HCl), over the spill. Causality: This exothermic acid-base reaction forms 2-Amino-2-(3,4-dimethoxyphenyl)ethanol hydrochloride. The salt is non-volatile, eliminating the inhalation hazard, and neutral pH reduces dermal corrosivity.

  • Absorption: Cover the neutralized liquid with an inert, non-combustible absorbent material (e.g., vermiculite or dry sand). Do not use combustible materials like paper towels, as some aromatic amines can form explosive mixtures[1].

  • Collection: Use a plastic scoop (avoid metal if residual acid is present) to transfer the absorbed material into a hazardous waste container labeled "Aqueous Organic Amine Waste - Acidified."

  • Final Decontamination: Wash the spill surface with a mild detergent and water to remove any residual lipophilic organic compounds.

References

  • NSW Government. "Chemical Safety in Schools: Amines." Department of Education Risk Management. Available at:[Link]

Sources

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